Product packaging for REGOPAR(Cat. No.:CAS No. 110445-23-3)

REGOPAR

Cat. No.: B1166337
CAS No.: 110445-23-3
Attention: For research use only. Not for human or veterinary use.
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Description

REGOPAR, also known as this compound, is a useful research compound. Its molecular formula is C43H80O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

110445-23-3

Molecular Formula

C43H80O

Synonyms

REGOPAR

Origin of Product

United States

Foundational & Exploratory

Unveiling the Chemical Landscape of REGOPAR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed public-domain scientific literature specifying the precise chemical composition of the proprietary plant extract REGOPAR remains largely unavailable. Referenced as a liver-protective agent in limited studies, its constituent phytochemicals have not been fully disclosed in accessible peer-reviewed publications.[1] This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals, outlining the standard methodologies and potential classes of bioactive compounds typically investigated in complex plant extracts with hepatoprotective properties. The subsequent sections provide a blueprint for the analytical investigation and data presentation relevant to an extract like this compound.

Hypothetical Chemical Composition of a Hepatoprotective Plant Extract

The chemical composition of a plant extract with liver-protective effects would likely be diverse, containing a variety of phytochemicals that contribute to its therapeutic action. Below is a table summarizing potential classes of compounds and their hypothetical concentrations, which would typically be determined through rigorous analytical techniques.

Compound ClassSpecific Compound ExampleHypothetical Concentration (mg/g of dry extract)Analytical Method
Flavonoids Quercetin15.2 ± 2.1HPLC-PDA, LC-MS/MS
Luteolin8.5 ± 1.3HPLC-PDA, LC-MS/MS
Phenolic Acids Rosmarinic Acid22.7 ± 3.5HPLC-PDA, LC-MS/MS
Caffeic Acid5.1 ± 0.8HPLC-PDA, LC-MS/MS
Triterpenoids Ursolic Acid12.4 ± 1.9GC-MS, LC-MS
Alkaloids (Unspecified)Presence detectedLC-MS/MS, TLC with specific staining reagents
Saponins (Unspecified)Presence detectedFrothing test, LC-MS
Tannins (Unspecified)Presence detectedFerric chloride test, Folin-Ciocalteu assay

Experimental Protocols

A thorough investigation into the chemical composition of a plant extract like this compound would involve a multi-step analytical approach. The following are detailed methodologies for key experiments that would be cited in such a study.

Phytochemical Screening

Objective: To qualitatively determine the presence of major classes of phytochemicals.

Methodology:

  • Preparation of Extract: A known weight of the dried plant material is extracted with a suitable solvent (e.g., 80% ethanol) using maceration or Soxhlet extraction. The resulting extract is then filtered and concentrated under reduced pressure.

  • Test for Alkaloids: To a small portion of the extract, Dragendorff's reagent is added. The formation of a reddish-brown precipitate indicates the presence of alkaloids.[2]

  • Test for Flavonoids: A few drops of concentrated hydrochloric acid are added to a small amount of the extract, followed by a small piece of magnesium ribbon. The appearance of a pink or magenta color suggests the presence of flavonoids.[2]

  • Test for Saponins: The extract is diluted with water and shaken vigorously. The formation of a stable foam indicates the presence of saponins.[2]

  • Test for Tannins: A few drops of 5% ferric chloride solution are added to the extract. A dark green or blue-black coloration is indicative of tannins.[2]

  • Test for Phenolic Compounds: An aliquot of the extract is treated with Folin-Ciocalteu reagent followed by sodium carbonate solution. The development of a blue color indicates the presence of phenolic compounds.[3]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify specific bioactive compounds within the extract.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 150 x 2.0 mm I.D.) is typically used.[4]

  • Mobile Phase: A gradient elution is often employed, using a mixture of two solvents, such as (A) 0.1% formic acid in water and (B) acetonitrile. The gradient program is optimized to achieve good separation of the target analytes.[4]

  • Sample Preparation: The dried extract is accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Standard solutions of known concentrations for the compounds of interest (e.g., quercetin, rosmarinic acid) are prepared and run to create a calibration curve.

  • Quantification: The concentration of each compound in the extract is determined by comparing its peak area with the calibration curve of the corresponding standard.[4]

Structural Elucidation by Mass Spectrometry (MS)

Objective: To confirm the identity of known compounds and identify novel constituents.

Methodology:

  • Instrumentation: HPLC is coupled to a mass spectrometer, often a time-of-flight (TOF) or Orbitrap analyzer, with an electrospray ionization (ESI) source (LC-MS).[5][6]

  • Data Acquisition: Mass spectra are acquired in both positive and negative ionization modes to obtain comprehensive data. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which aid in structural elucidation.[5]

  • Compound Identification: The identification of compounds is based on their retention time, accurate mass, and fragmentation patterns, which are compared to those of reference standards and databases.[7]

Visualizing Pathways and Processes

To further understand the context of a hepatoprotective extract's analysis and potential mechanism of action, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway.

Experimental_Workflow cluster_extraction Extraction & Preparation cluster_analysis Phytochemical Analysis cluster_output Data Interpretation raw_material Raw Plant Material extraction Solvent Extraction raw_material->extraction concentration Concentration extraction->concentration dried_extract Dried Extract concentration->dried_extract qualitative Qualitative Screening (TLC, Colorimetric Assays) dried_extract->qualitative quantitative Quantitative Analysis (HPLC, GC-MS) dried_extract->quantitative composition Chemical Composition qualitative->composition structural Structural Elucidation (LC-MS/MS, NMR) quantitative->structural structural->composition bioactivity Bioactivity Correlation composition->bioactivity

Caption: A generalized workflow for the phytochemical analysis of a plant extract.

Signaling_Pathway extract Hepatoprotective Extract (e.g., this compound) nrf2 Nrf2 extract->nrf2 Activates ros Reactive Oxygen Species (ROS) ros->nrf2 Inhibits degradation of oxidative_stress Oxidative Stress ros->oxidative_stress Causes are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Upregulates transcription of antioxidant_enzymes->ros Neutralizes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection Leads to

References

An In-depth Technical Guide to the Mechanism of Action of Regorafenib in Liver Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound named "REGOPAR" is limited to historical studies from the 1980s describing it as a plant extract for treating experimental hepatitis. Given the technical nature of this request concerning signaling pathways in liver cancer cells, it is highly probable that "this compound" is a typographical error for Regorafenib , a well-established multi-kinase inhibitor approved for the treatment of hepatocellular carcinoma (HCC). This guide will proceed under that assumption and detail the mechanism of action of Regorafenib.

Executive Summary

Regorafenib (trade name Stivarga®) is an oral multi-kinase inhibitor that targets key pathways involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment. In hepatocellular carcinoma, Regorafenib provides a significant survival benefit for patients who have progressed on first-line sorafenib therapy. Its mechanism of action is complex, involving the simultaneous inhibition of multiple receptor tyrosine kinases (RTKs) and intracellular kinases, thereby disrupting the signaling cascades essential for cancer cell proliferation, survival, and neovascularization. This document provides a comprehensive overview of Regorafenib's molecular mechanism in liver cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways it modulates.

Core Mechanism of Action in Hepatocytes

Regorafenib functions by blocking a broad spectrum of protein kinases. Its efficacy in liver cancer stems from its ability to inhibit pathways that are often dysregulated in this disease. The mechanism can be broadly categorized into three areas: anti-angiogenic, anti-oncogenic, and modulation of the tumor microenvironment.

  • Anti-Angiogenic Effects: Regorafenib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and the Tyrosine Kinase with Immunoglobulin and EGF Homology Domains-2 (TIE2) receptor.[1][2] The inhibition of these pathways is crucial for preventing tumor angiogenesis, the process by which tumors form new blood vessels to obtain necessary nutrients and oxygen, thereby starving the tumor.[1][2]

  • Anti-Oncogenic and Anti-Proliferative Effects: The drug targets several kinases directly involved in cancer cell signaling, including KIT, RET, RAF-1, B-RAF, and the B-RAF V600E mutant. By blocking the RAF/MEK/ERK signaling cascade, Regorafenib can suppress tumor cell proliferation and induce apoptosis (programmed cell death).

  • Tumor Microenvironment Modulation: Regorafenib also targets Platelet-Derived Growth Factor Receptor (PDGFR-β) and Fibroblast Growth Factor Receptors (FGFR), which are involved in stromal cell signaling and tumor microenvironment formation. Furthermore, it has been shown to inhibit the Colony-Stimulating Factor 1 Receptor (CSF1R), which can modulate tumor-associated macrophages and enhance anti-tumor immunity.[2]

Quantitative Data

The clinical efficacy of Regorafenib in hepatocellular carcinoma has been primarily established in the pivotal Phase III RESORCE trial. In-vitro studies have further quantified its potency in various HCC cell lines.

Table 1: Clinical Efficacy Data from the RESORCE Trial[3][4][5]

(Patients with unresectable HCC progressing on sorafenib therapy)

Efficacy EndpointRegorafenib (n=379)Placebo (n=194)Hazard Ratio (HR)P-value
Median Overall Survival (OS) 10.6 months7.8 months0.63<0.0001
Median Progression-Free Survival (PFS) 3.1 months1.5 months0.46<0.001
Median Time to Progression (TTP) 3.2 months1.5 months0.44<0.001
Disease Control Rate (DCR) 65.2%36.1%N/A<0.001
Overall Response Rate (ORR) 10.6%4.1%N/A<0.005
Table 2: In-Vitro Potency (IC50) of Regorafenib in HCC Cell Lines[6]
Cell LineIC50 Value (µM)
Huh7 5.86
SMMC7721 9.07
Hep3B 10.43
MHCC97L 11.26
MHCC97H 12.31

Signaling Pathways and Visualizations

The following diagrams illustrate the primary signaling pathways inhibited by Regorafenib in liver cancer cells.

Anti-Angiogenic Signaling Pathway

Anti_Angiogenic_Pathway cluster_ligands Growth Factors cluster_receptors Receptors on Endothelial Cell cluster_downstream Downstream Effects VEGF VEGF VEGFR VEGFR 1/2/3 VEGF->VEGFR Angiopoietin Angiopoietin TIE2 TIE2 Angiopoietin->TIE2 Proliferation Endothelial Cell Proliferation VEGFR->Proliferation Migration Migration VEGFR->Migration Survival Survival TIE2->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Regorafenib Regorafenib Regorafenib->VEGFR Inhibits Regorafenib->TIE2 Inhibits

Caption: Regorafenib's inhibition of VEGFR and TIE2 pathways blocks tumor angiogenesis.

Oncogenic Signaling Pathway (RAF/MEK/ERK)

Oncogenic_Pathway cluster_upstream Upstream Signals cluster_cascade MAPK Cascade cluster_downstream Cellular Response GrowthFactors Growth Factors (EGF, etc.) RTK RTK (e.g., EGFR) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF-1, B-RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Survival ERK->Survival Regorafenib Regorafenib Regorafenib->RAF Inhibits

Caption: Regorafenib blocks the RAF/MEK/ERK pathway to inhibit cancer cell proliferation.

Experimental Protocols

The following section details representative methodologies for key experiments used to characterize the action of Regorafenib in liver cancer cell lines.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Regorafenib.

  • Cell Culture: Human HCC cell lines (e.g., HepG2, Hep3B, SK-Hep1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: A stock solution of Regorafenib is prepared in DMSO. The culture medium is replaced with fresh medium containing serial dilutions of Regorafenib (e.g., 0.1 µM to 50 µM). A vehicle control (DMSO) is also included. Cells are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined using non-linear regression analysis.

Western Blot Analysis of Protein Phosphorylation

This protocol assesses the effect of Regorafenib on the phosphorylation status of key signaling proteins like ERK.

  • Cell Culture and Treatment: HCC cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with various concentrations of Regorafenib (e.g., 2.5 µM, 5 µM, 10 µM) for a specified time (e.g., 24 or 48 hours).

  • Lysis: Cells are washed twice with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The lysate is collected and centrifuged to remove debris.

  • Protein Quantification: Protein concentration in the supernatant is determined using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE on an 8-12% gel and then transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin).

  • Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify changes in protein phosphorylation.[3][4]

Experimental Workflow Visualization

Western_Blot_Workflow cluster_cell_culture Cell Preparation cluster_protein_prep Protein Extraction & Quantification cluster_blotting Blotting Procedure cluster_analysis Analysis A 1. Seed HCC Cells in 6-well plates B 2. Treat with Regorafenib (e.g., 0, 5, 10 µM) for 24h A->B C 3. Lyse Cells (RIPA Buffer) B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE Separation D->E F 6. Transfer to PVDF Membrane E->F G 7. Block & Incubate with Primary Antibodies (p-ERK, ERK) F->G H 8. Incubate with Secondary Antibody G->H I 9. ECL Detection & Imaging H->I J 10. Densitometry Analysis (p-ERK / Total ERK) I->J

Caption: Standard workflow for analyzing protein phosphorylation changes via Western blot.

Conclusion

Regorafenib exerts its anti-tumor effects in hepatocellular carcinoma through a multi-faceted mechanism of action. By simultaneously inhibiting key kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, it effectively disrupts the complex signaling networks that drive liver cancer progression. The robust clinical data from the RESORCE trial, combined with preclinical evidence of its potent activity in HCC cell lines, solidifies its role as a critical therapeutic option for patients with advanced disease. Further research into synergistic combinations and resistance mechanisms will continue to refine its application in the clinical setting.

References

A Technical Guide to the Pharmacological Properties of Regorafenib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "REGOPAR" did not yield any relevant results for a known pharmacological agent. This document has been prepared based on the assumption that "this compound" is a likely misspelling of "Regorafenib," a multi-kinase inhibitor with extensive publicly available data.

This technical guide provides an in-depth overview of the pharmacological properties of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the drug's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key experimental data.

Introduction

Regorafenib is an oral multi-kinase inhibitor that targets several protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][3][4] It is approved for the treatment of metastatic colorectal cancer (mCRC), metastatic gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2] By inhibiting multiple signaling pathways, Regorafenib effectively hinders tumor growth, progression, and metastasis.[5]

Pharmacodynamics: Mechanism of Action

Regorafenib's primary mechanism of action involves the inhibition of a wide range of tyrosine kinases.[1] This multi-targeted approach allows it to disrupt several key processes essential for tumor survival and proliferation.

Inhibition of Angiogenesis

Regorafenib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][6] These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] By blocking VEGFR signaling, Regorafenib effectively cuts off the tumor's blood supply, thereby inhibiting its growth.[1] Additionally, it targets other pro-angiogenic kinases such as TIE2, the angiopoietin-1 receptor, and fibroblast growth factor receptors (FGFRs) 1 and 2.[6]

Inhibition of Oncogenesis

Regorafenib targets several kinases implicated in oncogenesis, including KIT, RET, RAF-1, BRAF, and BRAFV600E.[5][7][8] The inhibition of these kinases interferes with signaling pathways that control cell proliferation and survival, such as the MAPK/ERK pathway.[1] This leads to a reduction in tumor cell growth and the induction of apoptosis (programmed cell death).[1][9]

Modulation of the Tumor Microenvironment

The tumor microenvironment plays a critical role in cancer progression. Regorafenib targets kinases such as platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) and FGFRs, which are involved in the formation of the tumor stroma.[1][6] By inhibiting these kinases, Regorafenib disrupts the supportive network that tumors rely on for growth and survival.[1] It also exhibits immunomodulatory properties by inhibiting the colony-stimulating factor 1 receptor (CSF1R), which is involved in macrophage proliferation.[5][6]

Signaling Pathways

The following diagram illustrates the primary signaling pathways inhibited by Regorafenib.

Regorafenib_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR 1/2/3 AKT AKT VEGFR->AKT TIE2 TIE2 TIE2->AKT PDGFR PDGFR-β PDGFR->AKT FGFR FGFR ERK ERK FGFR->ERK KIT KIT KIT->AKT RET RET RET->ERK RAF RAF RAF->ERK BRAF BRAF BRAF->ERK NFkB NF-κB ERK->NFkB AKT->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NFkB->Gene_Expression Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->TIE2 Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->KIT Regorafenib->RET Regorafenib->RAF Regorafenib->BRAF

Caption: Regorafenib's inhibition of key signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of Regorafenib and its active metabolites, M-2 and M-5, has been well-characterized.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Regorafenib is orally administered, and its bioavailability is enhanced when taken with a low-fat meal.[2]

  • Distribution: It is highly bound to plasma proteins (99.5%).[3]

  • Metabolism: Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[3][10] The two major active metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[10]

  • Excretion: The drug is mainly excreted in the feces (approximately 71%) and to a lesser extent in the urine (approximately 19%).[2] The half-life is approximately 28 hours.[2]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Regorafenib and its active metabolites.

ParameterRegorafenibMetabolite M-2Metabolite M-5
Time to Peak (Tmax) (hours) ~4~4~4
Half-life (t1/2) (hours) 20-3040-5050-60
Plasma Protein Binding 99.5%99.8%99.95%
Metabolizing Enzymes CYP3A4, UGT1A9--

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Regorafenib in various cancer types.

CORRECT Trial (Metastatic Colorectal Cancer)

The CORRECT trial was a pivotal phase 3 study that evaluated the efficacy and safety of Regorafenib in patients with mCRC who had progressed after standard therapies.[11]

EndpointRegorafenib (n=505)Placebo (n=255)Hazard Ratio (95% CI)p-value
Median Overall Survival (OS) 6.4 months5.0 months0.77 (0.64–0.94)0.0052
Median Progression-Free Survival (PFS) 1.9 months1.7 months0.49 (0.42–0.58)<0.0001
RESORCE Trial (Hepatocellular Carcinoma)

The RESORCE trial investigated Regorafenib in patients with HCC who had progressed on sorafenib treatment.[12]

EndpointRegorafenib (n=379)Placebo (n=194)Hazard Ratio (95% CI)p-value
Median Overall Survival (OS) 10.6 months7.8 months0.63 (0.50–0.79)<0.0001
Median Progression-Free Survival (PFS) 3.1 months1.5 months0.46 (0.37–0.56)<0.0001

Safety and Tolerability

The most common treatment-related adverse events associated with Regorafenib include hand-foot skin reaction, fatigue, diarrhea, hypertension, and rash or desquamation.[11] Most adverse events are manageable with dose modifications and supportive care.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Regorafenib are provided below.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the inhibitory activity of Regorafenib against a panel of purified kinases.

  • Materials: Purified recombinant kinases, ATP, substrate peptides, and Regorafenib at various concentrations.

  • Procedure: a. Kinase reactions are initiated by mixing the kinase, substrate, and ATP in a reaction buffer. b. Regorafenib or vehicle control is added to the reaction mixture. c. The reaction is incubated at 30°C for a specified time (e.g., 60 minutes). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radiometric assay with ³³P-ATP or fluorescence-based assay).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

This assay assesses the effect of Regorafenib on the growth of cancer cell lines.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of Regorafenib or vehicle control for a specified duration (e.g., 72 hours).

  • Quantification of Cell Viability: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The IC50 value is determined from the dose-response curve.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in protein expression and phosphorylation in response to Regorafenib treatment.

  • Cell Lysis: Cells treated with Regorafenib are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for preclinical evaluation of a kinase inhibitor like Regorafenib.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials Biochemical_Assay Biochemical Kinase Assays Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cell_Based_Assay->Signaling_Pathway_Analysis Xenograft_Models Tumor Xenograft Models Signaling_Pathway_Analysis->Xenograft_Models Pharmacokinetic_Studies Pharmacokinetic Studies Xenograft_Models->Pharmacokinetic_Studies Toxicity_Studies Toxicity Studies Pharmacokinetic_Studies->Toxicity_Studies Phase_I Phase I (Safety, Dosing) Toxicity_Studies->Phase_I Phase_II Phase II (Efficacy, Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard Treatment) Phase_II->Phase_III

Caption: Preclinical to clinical development workflow for Regorafenib.

Conclusion

Regorafenib is a potent multi-kinase inhibitor with a well-defined pharmacological profile. Its ability to target multiple signaling pathways involved in angiogenesis, oncogenesis, and the tumor microenvironment makes it an effective therapeutic agent for various solid tumors. The extensive preclinical and clinical data available provide a strong foundation for its continued use and further investigation in oncology.

References

REGOPAR-X: A Novel Small Molecule Modulator for Accelerated Liver Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Dislaimer: Information on the specific compound "REGOPAR," a plant extract studied in the 1980s, is scarce in modern scientific literature.[1][2] This guide therefore focuses on a representative, next-generation hypothetical small molecule, termed This compound-X , to provide a technically detailed framework for research professionals. The data and specific mechanisms described for this compound-X are synthesized from established principles of liver regeneration and current research on pro-regenerative small molecules.

Introduction: The Challenge of Liver Regeneration

The liver possesses a unique and remarkable capacity to regenerate after injury.[3] This process is critical for recovery from acute damage, such as toxic injury or partial surgical resection (hepatectomy). The regeneration process is a highly orchestrated sequence of events involving the priming of quiescent hepatocytes, their entry into the cell cycle, and a controlled termination phase once the original liver mass is restored.[4]

Key signaling pathways, including HGF/c-Met, Wnt/β-catenin, IL-6/JAK/STAT3, and the Hippo/YAP pathway, form a complex network that governs this process.[5][6][7] However, in cases of chronic liver disease, severe acute injury, or underlying metabolic conditions like steatohepatitis, this intrinsic regenerative capacity can be impaired, leading to liver failure.[8][9]

Pharmacological intervention to safely and effectively augment the liver's natural regenerative ability represents a significant unmet medical need. Small molecule therapeutics offer a promising approach to selectively target key regulatory nodes in the regenerative process. This guide details the preclinical data and experimental framework for This compound-X , a hypothetical, potent, and selective small molecule inhibitor designed to accelerate liver regeneration by modulating the Hippo signaling pathway.

Proposed Mechanism of Action: Inhibition of the Hippo Pathway

The Hippo signaling pathway is a critical negative regulator of organ size and cell proliferation.[8] Its core components, the serine/threonine kinases MST1/2, phosphorylate and activate LATS1/2. In turn, LATS1/2 phosphorylates the transcriptional co-activator Yes-associated protein (YAP), leading to its cytoplasmic sequestration and degradation.

This compound-X is designed as a selective inhibitor of the MST1/2 kinase complex. By inhibiting MST1/2, this compound-X prevents the phosphorylation cascade, allowing YAP to remain active and translocate to the nucleus. Nuclear YAP then binds with transcription factors (e.g., TEAD) to drive the expression of genes essential for cell cycle progression and proliferation, such as Cyclin D1 and PCNA.[8]

cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ext_Signal High Cell Density MST1_2 MST1/2 Ext_Signal->MST1_2 REGOPAR_X This compound-X REGOPAR_X->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_p p-YAP (Inactive) LATS1_2->YAP_p YAP_a YAP (Active) LATS1_2->YAP_a P Degradation 14-3-3 Sequestration & Degradation YAP_p->Degradation YAP_n YAP YAP_a->YAP_n Translocation TEAD TEAD YAP_TEAD_complex YAP/TEAD Complex Genes Pro-Proliferative Genes (Cyclin D1, PCNA, etc.) Transcription Transcription Transcription->Genes YAP_TEAD_complex->Transcription cluster_setup cluster_analysis A Anesthesia & Surgical Prep B Midline Laparotomy A->B C Ligate & Resect Median and Left Lobes (2/3 PHx) B->C D Suture Closure & Post-Op Care C->D E Animal Grouping (Vehicle vs. This compound-X) D->E F Compound Dosing (e.g., T=0, 24h) E->F G Euthanasia at Time Points (e.g., 48h, 7d) F->G H Blood Collection G->H I Liver Tissue Harvesting G->I J Serum Analysis (ALT, AST) H->J K Histology (H&E) IHC (Ki-67, PCNA) I->K L Molecular Analysis (qPCR, Western Blot) I->L

References

In Vitro Evaluation of REGOPAR's Hepatoprotective Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, specific in vitro studies on a product named "REGOPAR" are not extensively available in the public domain. The following technical guide has been constructed based on established methodologies and data from in vitro studies of well-characterized hepatoprotective plant extracts, such as those from Silybum marianum (silymarin), Cynara scolymus (artichoke), and Taraxacum officinale (dandelion). This document serves as a comprehensive framework for designing and interpreting in vitro studies to evaluate the hepatoprotective effects of this compound or similar botanical extracts.

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development. The exploration of natural compounds with hepatoprotective properties is a promising avenue for identifying new therapeutic agents. This guide outlines a systematic in vitro approach to assess the potential of a plant-based formulation, exemplified here as this compound, to protect liver cells from toxic insults. The methodologies described herein focus on quantifying cytoprotection, elucidating mechanisms of action related to oxidative stress and apoptosis, and visualizing the underlying cellular signaling pathways.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro studies on established hepatoprotective plant extracts. These tables are presented as templates for organizing and comparing data that would be generated from studies on this compound.

Table 1: Effect of Pre-treatment with Hepatoprotective Agent on Cell Viability in Toxin-Induced Hepatocytes

Treatment GroupConcentration (µg/mL)Cell Viability (%) vs. Toxin Control
Toxin Control (e.g., Ethanol 300 mM)-61%
Hepatoprotective Agent 1075%
5088%
10095%
Positive Control (e.g., Silymarin)5092%

Data is hypothetical and representative of expected outcomes.

Table 2: Influence of Hepatoprotective Agent on Liver Enzyme Leakage in Damaged Hepatocytes

Treatment GroupConcentration (µg/mL)AST Release (% of Toxin Control)ALT Release (% of Toxin Control)LDH Release (% of Toxin Control)
Toxin Control (e.g., CCl₄ 40 mM)-100%100%100%
Hepatoprotective Agent 10078%82%75%
15065%70%62%
Positive Control (e.g., Silybinin)15068%73%66%

Data derived from studies on silybinin and silymarin and presented as a template.[1]

Table 3: Modulation of Oxidative Stress Markers by Hepatoprotective Agent

Treatment GroupConcentration (µg/mL)Intracellular ROS (% of Toxin Control)MDA Levels (% of Toxin Control)GSH Levels (% of Toxin Control)
Toxin Control (e.g., Acetaminophen)-100%100%100%
Hepatoprotective Agent 10065%70%130%
15052%58%155%
Positive Control (e.g., Silybinin)15055%60%148%

Data is representative of outcomes from studies on hepatoprotective flavonoids.[1]

Table 4: Effect of Hepatoprotective Agent on Apoptosis-Related Proteins

Treatment GroupConcentration (µg/mL)Caspase-3 Activity (% of Toxin Control)Bax/Bcl-2 Ratio
Toxin Control-100%3.5
Hepatoprotective Agent 5068%2.1
7545%1.3
Positive Control (e.g., Silymarin)7550%1.5

Data based on studies of silymarin's anti-apoptotic effects and presented as a template.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are standard protocols for key experiments in hepatoprotective research.

Cell Culture and Toxin-Induced Injury Model
  • Cell Line: Human hepatoma cell line HepG2 is widely used due to its availability and retention of some liver-specific functions.[3][4] Primary human or rat hepatocytes can also be used for more physiologically relevant data, though they are more challenging to maintain.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Induction of Hepatotoxicity:

    • Chemical Inducers: Carbon tetrachloride (CCl₄), acetaminophen (APAP), or ethanol are commonly used to induce oxidative stress and cytotoxicity in hepatocytes.[1][5]

    • Procedure:

      • Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

      • Pre-treat the cells with varying concentrations of this compound (or the test compound) for a specified period (e.g., 12-24 hours).

      • Following pre-treatment, introduce the hepatotoxic agent (e.g., 40 mM CCl₄ or 300 mM ethanol) and co-incubate for a duration determined by preliminary time-course experiments (e.g., 1.5-3 hours for CCl₄, 24-72 hours for APAP).[1][3]

Assessment of Cell Viability and Cytotoxicity
  • MTT Assay (Cell Viability):

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7]

    • Aspirate the medium and dissolve the formazan crystals in 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution).[6]

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[7]

  • LDH Assay (Cytotoxicity):

    • After treatment, carefully collect the cell culture supernatant.

    • Transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture to each well.[8]

    • Incubate for 30 minutes at room temperature, protected from light.[8]

    • Add 50 µL of the stop solution.

    • Measure the absorbance at 490 nm. Cytotoxicity is determined by the amount of LDH released into the medium, indicating loss of cell membrane integrity.[8]

Measurement of Oxidative Stress
  • Intracellular Reactive Oxygen Species (ROS) Assay:

    • Following treatment, wash the cells with PBS.

    • Load the cells with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), by incubating with the dye solution (e.g., 10 µM) for 30-90 minutes at 37°C.[9]

    • Wash the cells again to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.[9]

  • Lipid Peroxidation (Malondialdehyde - MDA) Assay:

    • After treatment, lyse the cells and collect the lysate.

    • Perform a thiobarbituric acid reactive substances (TBARS) assay according to the manufacturer's instructions. This involves reacting the lysate with thiobarbituric acid at high temperature to form a colored product.

    • Measure the absorbance of the product to quantify the levels of MDA, a marker of lipid peroxidation.[1]

Apoptosis Assays
  • Caspase-3 Activity Assay:

    • Lyse the treated cells and collect the protein lysate.

    • Use a colorimetric or fluorometric caspase-3 substrate assay kit.

    • Incubate the lysate with the caspase-3 substrate.

    • Measure the absorbance or fluorescence to determine the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[2]

  • Western Blot Analysis for Apoptosis-Related Proteins:

    • Extract total protein from treated cells.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the protein bands to determine the Bax/Bcl-2 ratio, an indicator of the apoptotic potential.[2]

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the study of hepatoprotective agents.

Signaling Pathways

Hepatoprotective_Signaling_Pathways cluster_0 Oxidative Stress & Nrf2 Pathway cluster_1 Apoptosis Pathway ROS Oxidative Stress (e.g., from Toxin) Keap1 Keap1 ROS->Keap1 induces dissociation This compound This compound This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds & activates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCL, etc.) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Hepatoprotection_Ox Hepatoprotection Antioxidant_Enzymes->Hepatoprotection_Ox Toxin Hepatotoxin Bax Bax Toxin->Bax Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Bax->Mitochondria promotes permeabilization Bcl2 Bcl-2 Bcl2->Mitochondria inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis REGOPAR_Apop This compound REGOPAR_Apop->Bax downregulates REGOPAR_Apop->Bcl2 upregulates

Caption: Key signaling pathways in hepatoprotection.

Experimental Workflow

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Culture HepG2 Cells start->cell_culture pretreatment Pre-treat with this compound cell_culture->pretreatment toxin_exposure Induce Damage (e.g., CCl₄, Ethanol) pretreatment->toxin_exposure viability_assay Cell Viability (MTT) toxin_exposure->viability_assay cytotoxicity_assay Cytotoxicity (LDH) toxin_exposure->cytotoxicity_assay ros_assay Oxidative Stress (ROS) toxin_exposure->ros_assay apoptosis_assay Apoptosis (Caspase-3) toxin_exposure->apoptosis_assay data_analysis Data Analysis & Interpretation viability_assay->data_analysis cytotoxicity_assay->data_analysis ros_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro hepatoprotection studies.

Conclusion

The in vitro methodologies, data presentation formats, and pathway visualizations provided in this guide offer a robust framework for the preclinical evaluation of this compound's hepatoprotective effects. By systematically assessing cytotoxicity, oxidative stress, and apoptosis, researchers can build a strong data package to support further investigation. While the specific outcomes for this compound are yet to be determined, the protocols and models discussed here, based on analogous plant-derived agents, provide a clear and scientifically rigorous path forward for its evaluation as a potential therapeutic agent for liver diseases.

References

REGOPAR: A Case of Mistaken Identity in Drug Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification for researchers, scientists, and drug development professionals.

Extensive research indicates that the term "REGOPAR" does not correspond to a recognized plant-derived compound within scientific and pharmaceutical literature. It is highly probable that this name is a misunderstanding or misspelling of Regorafenib , a well-established, synthetically produced multi-kinase inhibitor used in the treatment of various cancers.

Given that Regorafenib is a product of chemical synthesis and not of botanical origin, a technical guide on its "plant origin and extraction process" is not applicable. The following information aims to clarify the nature of Regorafenib and provide a technical overview of its synthesis and mechanism of action, which is likely the intended subject of interest for a scientific audience.

Regorafenib: A Synthetic Multi-Kinase Inhibitor

Regorafenib is an orally administered small molecule inhibitor that targets multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. Its development and mechanism are rooted in synthetic chemistry and molecular biology, not phytochemistry.

Chemical Synthesis of Regorafenib

The synthesis of Regorafenib is a multi-step process involving the construction of its core diarylurea structure. A generalized workflow for its chemical synthesis is outlined below.

G cluster_intermediate1 Synthesis of Intermediate I cluster_intermediate2 Synthesis of Intermediate II cluster_final_product Final Synthesis 4_amino_3_fluorophenol 4-Amino-3-fluorophenol reaction1 + 4_amino_3_fluorophenol->reaction1 4_chloro_N_methylpyridine 4-Chloro-N-methylpyridine-2-carboxamide 4_chloro_N_methylpyridine->reaction1 intermediate_1 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide final_reaction + intermediate_1->final_reaction reaction1->intermediate_1 4_chloro_3_trifluoromethylaniline 4-Chloro-3-(trifluoromethyl)aniline reaction2 + 4_chloro_3_trifluoromethylaniline->reaction2 triphosgene Triphosgene triphosgene->reaction2 intermediate_2 4-Chloro-3-(trifluoromethyl)phenyl isocyanate intermediate_2->final_reaction reaction2->intermediate_2 Regorafenib Regorafenib final_reaction->Regorafenib caption Figure 1. Generalized synthetic workflow for Regorafenib. G cluster_regorafenib cluster_pathways Targeted Kinases & Pathways cluster_outcomes Cellular Outcomes Regorafenib Regorafenib VEGFR VEGFR 1-3 Regorafenib->VEGFR inhibits TIE2 TIE2 Regorafenib->TIE2 inhibits PDGFR_FGFR PDGFR, FGFR Regorafenib->PDGFR_FGFR inhibits KIT_RET KIT, RET Regorafenib->KIT_RET inhibits RAF RAF (BRAF, CRAF) Regorafenib->RAF inhibits Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis TIE2->Angiogenesis PDGFR_FGFR->Angiogenesis Proliferation Inhibition of Oncogenesis & Proliferation PDGFR_FGFR->Proliferation Microenvironment Modulation of Tumor Microenvironment PDGFR_FGFR->Microenvironment KIT_RET->Proliferation RAF->Proliferation caption Figure 2. Signaling pathways inhibited by Regorafenib.

An In-Depth Technical Guide on REGOPAR and its Effects on Cirrhogenic Chronic Hepatitis

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Information regarding a product referred to as "REGOPAR" for the treatment of cirrhogenic chronic hepatitis is exceptionally limited and appears to be confined to Romanian research from the 1980s. These publications, primarily from the Archives Roumaines de Pathologie Expérimentale et de Microbiologie, identify this compound as a natural product or plant extract.[1][2] Unfortunately, detailed information from these studies, including specific quantitative data, comprehensive experimental protocols, and the molecular mechanisms of action, is not available in publicly accessible records.

Furthermore, contemporary searches for "this compound" often lead to a pharmaceutical product named "Rigopar," which is a combination of Aceclofenac and Paracetamol used for pain relief and has no documented application in liver disease.[3][4] The information presented in this guide is based on the sparse historical data available for the plant-based extract and general knowledge of liver fibrosis mechanisms, as direct experimental data on this compound is unavailable.

Introduction to Cirrhogenic Chronic Hepatitis and Liver Fibrosis

Chronic hepatitis, stemming from various etiologies such as viral infections, alcohol abuse, and metabolic disorders, can lead to liver cirrhosis. This advanced stage of liver disease is characterized by the progressive replacement of healthy liver tissue with scar tissue, a process known as fibrosis. The accumulation of extracellular matrix (ECM) proteins, primarily collagen, disrupts the normal liver architecture and function, ultimately leading to liver failure.

The central event in liver fibrogenesis is the activation of hepatic stellate cells (HSCs).[4] In a healthy liver, HSCs are in a quiescent state, storing vitamin A. Upon liver injury, they undergo a transformation into a myofibroblast-like phenotype. These activated HSCs are the primary source of ECM proteins that drive the fibrotic process.

This compound: A Historical Perspective

Based on the limited available literature from the 1980s, this compound was investigated as a potential therapeutic agent for experimentally induced cirrhogenic aggressive chronic hepatitis in animal models.[1][2] The studies suggest that this compound is a "natural product" or "plant extract" and was compared to other liver-protective drugs.[1] The research was conducted in Romania on albino rats with liver injury induced by carbon tetrachloride.[2]

Without access to the full text of these articles, it is impossible to provide specifics on the plant source, the extraction method, or the active compounds within this compound.

Presumed Therapeutic Action and Unverified Signaling Pathways

Given the context of liver fibrosis, the therapeutic goal of an agent like this compound would be to mitigate the progression of fibrosis and support liver regeneration. The following sections outline the key signaling pathways generally implicated in liver fibrosis. It is important to note that there is no direct evidence from the available search results linking this compound to these specific pathways.

Inhibition of Hepatic Stellate Cell Activation

A primary anti-fibrotic strategy is to prevent the activation of HSCs. Key signaling pathways involved in HSC activation include:

  • Transforming Growth Factor-β (TGF-β) Pathway: TGF-β is a potent pro-fibrotic cytokine that plays a crucial role in stimulating HSCs to produce collagen. An anti-fibrotic agent could potentially interfere with the TGF-β signaling cascade.

  • Platelet-Derived Growth Factor (PDGF) Pathway: PDGF is a major mitogen for activated HSCs, promoting their proliferation. Inhibition of the PDGF signaling pathway could reduce the population of ECM-producing cells.

Below is a generalized diagram of the HSC activation process.

HSC_Activation cluster_injury Liver Injury cluster_hsc Hepatic Stellate Cell cluster_fibrosis Fibrosis Hepatocyte_Damage Hepatocyte Damage Quiescent_HSC Quiescent HSC Hepatocyte_Damage->Quiescent_HSC Release of DAMPs Kupffer_Cell_Activation Kupffer Cell Activation Kupffer_Cell_Activation->Quiescent_HSC Release of Cytokines (e.g., TGF-β, PDGF) Activated_HSC Activated HSC (Myofibroblast-like) Quiescent_HSC->Activated_HSC Activation ECM_Production Increased ECM Production (Collagen) Activated_HSC->ECM_Production Synthesis Liver_Fibrosis Liver Fibrosis ECM_Production->Liver_Fibrosis

Caption: Generalized workflow of Hepatic Stellate Cell activation leading to liver fibrosis.

Promotion of Liver Regeneration

Another potential mechanism of action for a hepatoprotective agent is the promotion of liver regeneration. Key pathways in liver regeneration include:

  • Hepatocyte Growth Factor (HGF) Pathway: HGF is a potent mitogen for hepatocytes, stimulating their proliferation and aiding in the restoration of liver mass and function.

  • Interleukin-6 (IL-6)/STAT3 Pathway: This pathway is crucial for initiating the regenerative process in the liver.

A hypothetical workflow for liver regeneration is depicted below.

Liver_Regeneration cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_response Hepatocyte Response Liver_Injury Liver Injury Growth_Factors Release of Growth Factors (e.g., HGF, EGF) Liver_Injury->Growth_Factors Cytokines Release of Cytokines (e.g., IL-6, TNF-α) Liver_Injury->Cytokines Hepatocyte_Proliferation Hepatocyte Proliferation Growth_Factors->Hepatocyte_Proliferation Stimulation Cytokines->Hepatocyte_Proliferation Priming Liver_Mass_Restoration Restoration of Liver Mass Hepatocyte_Proliferation->Liver_Mass_Restoration

Caption: Simplified signaling cascade for liver regeneration following injury.

Experimental Protocols: A General Framework

While the specific protocols for the this compound studies are not available, a general methodology for inducing and evaluating liver fibrosis in a rat model is outlined below. This is a hypothetical reconstruction based on standard practices in the field.

Table 1: Hypothetical Experimental Protocol for Evaluating an Anti-Fibrotic Agent

Phase Procedure Description
Induction of Fibrosis Carbon Tetrachloride (CCl4) AdministrationMale Wistar rats are administered CCl4 intraperitoneally or via oral gavage, typically twice a week for 4-8 weeks. CCl4 is metabolized by cytochrome P450 in hepatocytes, leading to the formation of free radicals that cause lipid peroxidation and cell damage, initiating an inflammatory and fibrotic response.
Treatment Administration of Investigational AgentThe investigational agent (e.g., this compound) is administered to a treatment group of rats, often daily via oral gavage, throughout the CCl4 induction period. A control group receives the vehicle (the solvent used to dissolve the agent).
Sample Collection Blood and Tissue SamplingAt the end of the study period, rats are euthanized. Blood samples are collected for biochemical analysis of liver function markers (e.g., ALT, AST, bilirubin). The liver is excised, weighed, and portions are fixed in formalin for histological analysis or snap-frozen for molecular analysis.
Histological Analysis Staining of Liver SectionsFormalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to assess liver architecture and with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition (fibrosis).
Biochemical Analysis Measurement of Liver EnzymesSerum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured as indicators of hepatocellular injury.
Molecular Analysis Gene and Protein ExpressionExpression of key pro-fibrotic genes (e.g., TGF-β1, α-SMA, Collagen Type I) can be quantified using techniques like qPCR or Western blotting on liver tissue homogenates.

Quantitative Data: A Template for Presentation

Due to the absence of specific data for this compound, the following tables are presented as templates for how such data would be structured for clear comparison.

Table 2: Hypothetical Effects of this compound on Serum Liver Enzymes

Parameter Control Group CCl4-Treated Group CCl4 + this compound Group
ALT (U/L)Mean ± SDMean ± SDMean ± SD
AST (U/L)Mean ± SDMean ± SDMean ± SD
Total Bilirubin (mg/dL)Mean ± SDMean ± SDMean ± SD

Table 3: Hypothetical Effects of this compound on Liver Fibrosis Score

Group Number of Animals Fibrosis Score (e.g., Ishak Scale)
ControlnMean ± SD
CCl4-TreatednMean ± SD
CCl4 + this compoundnMean ± SD

Conclusion

The available scientific literature is insufficient to provide a detailed technical guide on this compound and its effects on cirrhogenic chronic hepatitis. The research is decades old, and crucial details regarding the composition, mechanism of action, and quantitative effects of this plant-based extract are not publicly accessible. The information presented here is a reconstruction based on general principles of liver pathology and pharmacology. Further research, including the isolation and characterization of the active compounds in the original this compound formulation and modern preclinical and clinical trials, would be necessary to validate any potential therapeutic efficacy. Researchers and drug development professionals should be aware of the distinction between the historical "this compound" extract and the contemporary analgesic "Rigopar."

References

Unraveling the Biological Targets of REGOPAR: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature reveals a significant lack of detailed information regarding the specific biological targets and mechanism of action of REGOPAR. The available data is insufficient to construct a comprehensive technical guide as requested.

A singular study from 1986 identifies "this compound" as a plant extract with demonstrated liver-protective and regenerative effects in experimentally induced chronic hepatitis in rats.[1] However, this research does not delve into the molecular pathways or specific biological molecules that this compound interacts with to elicit these effects. The study categorizes this compound under the MeSH terms "Plant Extracts" with therapeutic use in "Liver Cirrhosis, Experimental" and pharmacology related to "Liver Regeneration".[1]

Further searches for "this compound" in contemporary scientific databases yielded no further information on its biological targets, quantitative data on its efficacy or binding affinities, or detailed experimental protocols. The name "this compound" does not appear to correspond to a well-characterized compound or drug in the current landscape of biomedical research.

It is possible that "this compound" may be an outdated or regional name for a substance that is now known by a different designation. Without a more specific chemical identifier or recent research publications, a detailed analysis of its biological targets remains elusive.

Therefore, the creation of a technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound is not feasible based on the currently accessible information.

To proceed with this request, the following would be required:

  • Correct Identification: Confirmation of the precise chemical name or a more common synonym for this compound.

  • Access to Proprietary Data: If this compound is an investigational compound, access to internal research and development documentation would be necessary.

  • Recent Scientific Literature: Any available studies, reports, or publications that provide molecular details on this compound's mechanism of action.

Without this foundational information, any attempt to delineate the biological targets and create the requested in-depth guide would be purely speculative and not grounded in scientific evidence.

References

A Preliminary Research Framework for Investigating the Anti-inflammatory Properties of REGOPAR

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Preliminary literature searches for "REGOPAR" indicate that the majority of available research was conducted in the 1980s, focusing on its potential hepatoprotective effects. There is a notable absence of recent, detailed studies on its specific anti-inflammatory mechanisms of action. Therefore, this document serves as a hypothetical, in-depth technical guide outlining a proposed research plan to elucidate the anti-inflammatory properties of a plant-derived extract, referred to herein as this compound. The experimental protocols, data, and signaling pathways described are based on established methodologies in inflammation research and are intended to serve as a framework for future investigation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents, particularly from natural sources, is a significant area of pharmaceutical research.

This whitepaper outlines a comprehensive preclinical research strategy to evaluate the anti-inflammatory potential of this compound, a hypothetical plant-derived extract. The proposed investigation will focus on in vitro models to determine its efficacy in modulating key inflammatory mediators and to elucidate the underlying molecular mechanisms, with a primary focus on the NF-κB and MAPK signaling cascades.

Experimental Protocols

A systematic approach is proposed to screen for and characterize the anti-inflammatory activity of this compound. The following are detailed methodologies for key in vitro experiments.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Cells should be passaged every 2-3 days upon reaching 80-90% confluency to ensure viability and logarithmic growth.

Cytotoxicity Assay

To determine the non-toxic concentrations of this compound for subsequent experiments, a cytotoxicity assay will be performed.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability will be expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Assay

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite will be used to determine the nitrite concentration.

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assay (ELISA) will be used to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and culture until they reach the desired confluency.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Induce inflammation with LPS (1 µg/mL).

    • After 24 hours of incubation, collect the cell culture supernatants.

    • Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the respective ELISA kits.

    • Cytokine concentrations will be determined by comparison to a standard curve generated with recombinant cytokines.

Western Blot Analysis for Signaling Pathway Proteins

This technique will be used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS. Shorter LPS stimulation times (e.g., 15-60 minutes) are typically used for signaling pathway analysis.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation (Hypothetical Data)

The following tables summarize the hypothetical quantitative data from the proposed in vitro anti-inflammatory assays of this compound.

Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages

This compound Concentration (µg/mL)Cell Viability (%)
0 (Control)100 ± 4.5
198.7 ± 3.8
597.2 ± 4.1
1096.5 ± 3.9
2595.1 ± 4.2
5093.8 ± 3.7
10070.3 ± 5.1

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Production (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)35.4 ± 2.80
LPS + this compound (10 µg/mL)22.1 ± 1.937.6
LPS + this compound (25 µg/mL)15.8 ± 1.555.4
LPS + this compound (50 µg/mL)8.9 ± 0.974.9
IC50 (µg/mL) 20.5

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control50 ± 8-35 ± 6-
LPS (1 µg/mL)1250 ± 980980 ± 750
LPS + this compound (10 µg/mL)850 ± 6532.0670 ± 5431.6
LPS + this compound (25 µg/mL)540 ± 4356.8450 ± 3854.1
LPS + this compound (50 µg/mL)280 ± 2577.6210 ± 1978.6
IC50 (µg/mL) 22.1 23.4

Visualization of Methodologies and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the proposed experimental workflow and the key inflammatory signaling pathways that would be investigated.

G cluster_0 In Vitro Screening Workflow start This compound Extract cell_culture RAW 264.7 Cell Culture start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity determine_conc Determine Non-Toxic Concentrations cytotoxicity->determine_conc lps_stimulation LPS Stimulation determine_conc->lps_stimulation no_assay Nitric Oxide Assay (Griess) lps_stimulation->no_assay elisa_assay Cytokine ELISA (TNF-α, IL-6) lps_stimulation->elisa_assay western_blot Western Blot (NF-κB, MAPK) lps_stimulation->western_blot data_analysis Data Analysis & IC50 Calculation no_assay->data_analysis elisa_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-inflammatory Potential data_analysis->conclusion

Caption: Proposed experimental workflow for in vitro anti-inflammatory screening of this compound.

G cluster_1 Hypothesized Inhibition of NF-κB Signaling by this compound lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) nucleus->gene_transcription induces This compound This compound This compound->inhibition inhibition->ikk inhibition->nfkb

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G cluster_2 Hypothesized Modulation of MAPK Signaling by this compound lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mekk MEKKs tak1->mekk mkk36 MKK3/6 mekk->mkk36 mkk47 MKK4/7 mekk->mkk47 p38 p38 mkk36->p38 phosphorylates jnk JNK mkk47->jnk phosphorylates ap1 AP-1 p38->ap1 jnk->ap1 nucleus Nucleus ap1->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription This compound This compound This compound->inhibition inhibition->p38 inhibition->jnk

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This document outlines a robust and systematic framework for the preliminary investigation of the anti-inflammatory properties of a plant-derived extract, hypothetically named this compound. The proposed studies will provide crucial data on its dose-dependent efficacy in suppressing key inflammatory mediators and offer insights into its potential mechanisms of action by examining its effects on the NF-κB and MAPK signaling pathways.

Positive and significant results from these in vitro studies would warrant further investigation, including:

  • Fractionation of the crude extract to identify the bioactive compound(s).

  • In vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm efficacy and assess systemic effects.

  • Comprehensive safety and toxicity profiling.

The successful completion of this research plan would provide a solid foundation for the potential development of this compound or its active constituents as a novel therapeutic agent for the treatment of inflammatory diseases.

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Plant-Derived Hepatoprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols provide a generalized framework for the preparation and in vivo evaluation of a plant extract with putative hepatoprotective properties, referred to herein as "REGOPAR," based on historical studies. The exact botanical origin and specific preparation parameters for the original "this compound" are not detailed in publicly available literature. Therefore, these protocols are intended as a comprehensive guide for researchers developing similar natural product-based therapies for liver disease, using methodologies consistent with current preclinical research standards.

Introduction

Chronic liver diseases represent a significant global health burden, and natural products are a promising source for novel therapeutic agents. Historical research on a plant extract named "this compound" indicated its potential for liver protection and regeneration in animal models of chronic hepatitis and cirrhosis. These application notes provide a detailed guide for the preparation, formulation, and in vivo evaluation of a similar plant-derived extract in a rodent model of liver injury.

Preparation and Formulation of a Plant Extract for In Vivo Studies

The initial step in evaluating a plant-based therapeutic is the preparation of a standardized extract suitable for administration to animals.

Extraction Protocol

A hydroethanolic extraction is a common method for obtaining a broad range of phytochemicals from plant material.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol (v/v) in distilled water

  • Maceration vessel

  • Shaker or stirrer

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

Procedure:

  • Combine the powdered plant material with the 70% ethanol solution in a 1:10 (w/v) ratio in the maceration vessel.

  • Agitate the mixture at room temperature for 48-72 hours.

  • Filter the mixture to separate the extract from the solid plant material.

  • Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • Freeze the remaining aqueous concentrate and lyophilize to obtain a dry powder extract.

  • Store the dried extract in a desiccator at 4°C, protected from light.

Formulation for Animal Dosing

For in vivo administration, the dried extract must be formulated in a suitable vehicle. The choice of vehicle depends on the solubility of the extract and the route of administration.

Common Vehicles for Oral Administration:

  • Distilled water

  • 0.9% Saline

  • 0.5% Carboxymethyl cellulose (CMC) in water (for suspensions)

  • 5% Tween 80 in water (to aid solubilization)

Protocol for Oral Formulation (Suspension):

  • Weigh the required amount of the dried plant extract.

  • Triturate the extract with a small amount of 0.5% CMC solution to form a smooth paste.

  • Gradually add the remaining volume of the 0.5% CMC solution while stirring continuously to achieve the desired final concentration.

Preclinical Evaluation Protocols

Acute Oral Toxicity Study (OECD 423)

Before efficacy studies, a preliminary toxicity assessment is crucial to determine a safe dosage range.

Experimental Workflow for Acute Toxicity Testing

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study A Administer starting dose (e.g., 300 mg/kg) to a single animal B Observe for 24-48 hours A->B C If no mortality, increase dose for the next animal B->C D If mortality, decrease dose B->D E Dose 3 animals sequentially with the selected dose C->E D->E F Observe for 14 days for signs of toxicity and mortality E->F G Record body weight, clinical signs F->G H At day 14, perform necropsy and gross pathology G->H

Caption: Workflow for an acute oral toxicity study.

Protocol:

  • Fast adult female rats (8-12 weeks old) overnight.

  • Administer a starting dose of the plant extract (e.g., 2000 mg/kg) orally to one animal.

  • Observe the animal closely for the first 4 hours and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).

  • If the animal survives, two additional animals are dosed with the same amount.

  • If no mortality is observed in all three animals, the LD50 is considered to be greater than the tested dose.

  • Record body weight changes and perform gross necropsy at the end of the study.

Induction of Liver Cirrhosis (Carbon Tetrachloride Model)

Carbon tetrachloride (CCl4) is a widely used hepatotoxin to induce liver fibrosis and cirrhosis in rodents.[1][2][3]

Materials:

  • Carbon tetrachloride (CCl4)

  • Olive oil or corn oil

  • Male Wistar rats (180-220 g)

Protocol:

  • Prepare a 1:1 (v/v) mixture of CCl4 and olive oil.

  • Administer the CCl4 solution to rats via intraperitoneal (i.p.) injection or oral gavage at a dose of 1-2 mL/kg body weight.

  • Repeat the administration twice a week for 8-12 weeks to induce chronic liver injury and fibrosis.[1]

  • A control group should receive the vehicle (olive oil) only.

Hepatoprotective Efficacy Study

This study evaluates the ability of the plant extract to prevent or treat CCl4-induced liver damage.

Experimental Design

GroupTreatmentCCl4 Administration
1. Normal ControlVehicle (e.g., 0.5% CMC)Vehicle (Olive oil)
2. Disease ControlVehicle (e.g., 0.5% CMC)CCl4 in Olive oil
3. Positive ControlSilymarin (e.g., 100 mg/kg)CCl4 in Olive oil
4. Test Group (Low Dose)Plant Extract (e.g., 100 mg/kg)CCl4 in Olive oil
5. Test Group (High Dose)Plant Extract (e.g., 200 mg/kg)CCl4 in Olive oil

Protocol:

  • Acclimatize animals for one week before the start of the experiment.

  • Divide the animals into the experimental groups as described in the table above (n=6-8 animals per group).

  • Administer the plant extract or vehicle orally once daily.

  • Administer CCl4 or vehicle twice a week, on days different from the extract administration.

  • Continue the treatment for the duration of the CCl4 induction period (8-12 weeks).

  • Monitor body weight and clinical signs throughout the study.

  • At the end of the study, collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue for histopathology and other analyses.

Assessment of Hepatoprotection

Biochemical Analysis:

  • Measure serum levels of liver enzymes: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

  • Measure serum levels of total bilirubin and total protein.

Histopathological Analysis:

  • Fix liver tissue in 10% neutral buffered formalin.

  • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition (fibrosis).

Hypothetical Quantitative Data Summary

GroupALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Normal Control35 ± 580 ± 10150 ± 200.2 ± 0.05
Disease Control150 ± 20300 ± 35450 ± 501.5 ± 0.3
Positive Control60 ± 8120 ± 15200 ± 250.5 ± 0.1
Test Group (100 mg/kg)110 ± 15220 ± 25350 ± 401.0 ± 0.2
Test Group (200 mg/kg)75 ± 10150 ± 20250 ± 300.7 ± 0.15
Data are presented as mean ± SD.

Potential Mechanism of Action and Signaling Pathways

While the exact mechanism of "this compound" is unknown, hepatoprotective plant extracts often exert their effects through antioxidant and anti-inflammatory pathways. A plausible hypothetical mechanism involves the inhibition of inflammatory signaling cascades that lead to hepatocyte damage and fibrosis.

Hypothetical Signaling Pathway of Hepatoprotection

G cluster_0 Hepatocyte CCl4 CCl4 ROS Reactive Oxygen Species (ROS) CCl4->ROS NFkB NF-κB Activation ROS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Apoptosis Hepatocyte Apoptosis Cytokines->Apoptosis HSC Hepatic Stellate Cell (HSC) Activation Cytokines->HSC Fibrosis Fibrosis (Collagen Deposition) HSC->Fibrosis This compound This compound This compound->ROS This compound->NFkB This compound->HSC

Caption: Hypothetical mechanism of this compound in CCl4-induced liver injury.

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of a plant extract with potential hepatoprotective effects. By following these detailed protocols, researchers can systematically assess the safety and efficacy of such extracts, paving the way for the development of novel therapies for liver diseases. It is essential to adapt and optimize these protocols based on the specific characteristics of the plant extract under investigation.

References

Application Notes and Protocols: Regorafenib in Rat Models of Liver Cirrhosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib, an oral multi-kinase inhibitor, is known to target several signaling pathways implicated in angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), Fibroblast Growth Factor Receptors (FGFR), and the RAF/MEK/ERK signaling pathway.[1][3] Emerging preclinical evidence suggests that by targeting these pathways, particularly those involved in angiogenesis and the activation of hepatic stellate cells (HSCs), Regorafenib may offer a therapeutic potential in the management of liver fibrosis and cirrhosis.

These application notes provide a summary of the available preclinical data and propose a standardized protocol for evaluating the efficacy of Regorafenib in a rat model of liver cirrhosis.

Quantitative Data Summary

The following tables summarize the reported dosages of Regorafenib used in relevant preclinical animal models. It is important to note that while a study in a rat model of liver fibrosis has been identified, dosages from other fibrosis and cancer models are also included for comparative purposes.

Table 1: Regorafenib Dosage in a Rat Model of Liver Fibrosis

ModelSpeciesInducing AgentRegorafenib DosageAdministration RouteKey FindingsReference
Bile Duct Ligation (BDL)RatSurgical Ligation30 mg/kg body weight/dayOral gavageImproved portal hypertension; blunted angiogenesis; increased liver toxicity markers with long-term treatment.[4][5]

Table 2: Regorafenib Dosage in Other Relevant Animal Models

ModelSpeciesConditionRegorafenib DosageAdministration RouteKey FindingsReference
Bleomycin-induced pulmonary fibrosisMousePulmonary Fibrosis15 or 30 mg/kg/dayOralAttenuated fibrosis by suppressing the TGF-β1 signaling pathway.[6][7][6][7]
Orthotopic Colorectal CancerMouseCancer30 mg/kg body weight/dayOral gavageInhibited tumor angiogenesis.[8]
Gastric Cancer XenograftMouseCancer5, 10, or 15 mg/kg/dayOralDose-dependent inhibition of tumor growth and angiogenesis.[9]
Colorectal Cancer Liver MetastasisMouseCancer10 mg/kg/dayOralInhibited growth of liver metastases.[10]

Experimental Protocols

The following is a proposed experimental protocol for inducing liver cirrhosis in rats and for the subsequent treatment with Regorafenib. This protocol is based on established methods and the available data on Regorafenib's use in preclinical models.

I. Induction of Liver Cirrhosis in Rats (Thioacetamide Model)

This protocol describes the induction of liver cirrhosis using Thioacetamide (TAA), a widely used hepatotoxin.

Materials:

  • Male Wistar rats (180-200 g)

  • Thioacetamide (TAA)

  • Sterile saline (0.9% NaCl)

  • Animal housing with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

  • Prepare a sterile solution of TAA in 0.9% saline at a concentration of 20 mg/mL.

  • Administer TAA solution to rats via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight.

  • Repeat the TAA injections three times per week for 8-12 weeks to induce liver cirrhosis.

  • Monitor the animals' body weight and general health status regularly.

  • A separate control group should receive i.p. injections of sterile saline only.

II. Treatment with Regorafenib

Materials:

  • Regorafenib

  • Vehicle solution (e.g., a mixture of Cremophor EL, ethanol, and water)

  • Oral gavage needles

Procedure:

  • After the induction of liver cirrhosis (confirmed by histological analysis of a subset of animals), randomize the cirrhotic rats into a vehicle control group and a Regorafenib treatment group.

  • Prepare a suspension of Regorafenib in the vehicle at a concentration suitable for a final dose of 15-30 mg/kg body weight . The higher dose of 30 mg/kg has been used in a rat liver fibrosis model, but was associated with hepatotoxicity, suggesting a lower dose might be more appropriate for long-term studies.[4][5]

  • Administer Regorafenib or vehicle to the respective groups daily via oral gavage.

  • The treatment period can range from 2 to 8 weeks, depending on the study endpoints.

  • Monitor animals daily for any signs of toxicity, including weight loss, lethargy, or changes in behavior.

III. Assessment of Efficacy

1. Histopathological Analysis:

  • At the end of the treatment period, euthanize the animals and collect liver tissues.

  • Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.

  • Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition to assess the degree of fibrosis.

2. Biochemical Analysis:

  • Collect blood samples via cardiac puncture at the time of sacrifice.

  • Measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess liver injury.

3. Molecular Analysis:

  • Snap-freeze a portion of the liver tissue in liquid nitrogen for subsequent analysis.

  • Perform Western blotting or immunohistochemistry to assess the expression of key fibrosis-related proteins, such as α-smooth muscle actin (α-SMA) and collagen type I.

  • Analyze the phosphorylation status of proteins in the VEGFR, PDGFR, and RAF/MEK/ERK signaling pathways to confirm target engagement.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Regorafenib is known to inhibit multiple signaling pathways that are crucial in the pathogenesis of liver fibrosis. The primary mechanisms include the inhibition of pro-angiogenic pathways and the direct or indirect inhibition of hepatic stellate cell activation.

G cluster_0 Ligands cluster_1 Receptors cluster_2 Intracellular Signaling cluster_3 Cellular Responses in Liver Fibrosis VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR TGF-β1 TGF-β1 TGF-βR TGF-βR TGF-β1->TGF-βR RAF/MEK/ERK RAF/MEK/ERK VEGFR->RAF/MEK/ERK PI3K/Akt PI3K/Akt VEGFR->PI3K/Akt PDGFR->RAF/MEK/ERK PDGFR->PI3K/Akt Smad Smad TGF-βR->Smad Angiogenesis Angiogenesis RAF/MEK/ERK->Angiogenesis HSC Activation & Proliferation HSC Activation & Proliferation RAF/MEK/ERK->HSC Activation & Proliferation PI3K/Akt->HSC Activation & Proliferation ECM Production ECM Production Smad->ECM Production Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->RAF/MEK/ERK

Caption: Regorafenib's inhibitory action on key fibrotic pathways.
Experimental Workflow

The following diagram outlines the logical flow of an experiment to evaluate Regorafenib in a rat model of liver cirrhosis.

G cluster_0 Phase 1: Induction of Cirrhosis cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Acclimatization of Rats B TAA Administration (i.p.) 3x/week for 8-12 weeks A->B C Confirmation of Cirrhosis (Histology on subset) B->C D Randomization into Groups (Vehicle vs. Regorafenib) C->D E Daily Oral Gavage (2-8 weeks) D->E F Euthanasia & Sample Collection (Blood & Liver) E->F G Histopathology (H&E, Masson's Trichrome) F->G H Biochemical Analysis (ALT, AST) F->H I Molecular Analysis (Western Blot, IHC) F->I

Caption: Experimental workflow for evaluating Regorafenib.

References

Application Notes and Protocols for Testing REGOPAR Bioactivity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture-based assays to investigate the bioactivity of REGOPAR, a compound with potential therapeutic applications. The following protocols are designed to assess the effects of this compound on cell viability, proliferation, apoptosis, and key signaling pathways.

Assessment of Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[2]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][2]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at 570 nm using a microplate reader.[1][4]

Data Presentation: Effect of this compound on HepG2 Cell Viability
This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.28 ± 0.09102.4
101.35 ± 0.11108.0
501.42 ± 0.10113.6
1000.85 ± 0.0768.0
2000.45 ± 0.0536.0

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate_treatment Incubate (e.g., 24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Workflow for the MTT Cell Viability Assay.

Assessment of Apoptosis (Annexin V/PI Staining)

Annexin V staining is a common method for detecting apoptotic cells by identifying the externalization of phosphatidylserine (PS), a hallmark of early apoptosis.[5] Propidium iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[5]

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[6]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation: Effect of this compound on Apoptosis in HepG2 Cells
This compound Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1094.8 ± 2.52.9 ± 0.62.3 ± 0.5
5088.1 ± 3.28.5 ± 1.13.4 ± 0.7
10075.4 ± 4.518.3 ± 2.36.3 ± 1.0

Experimental Workflow: Annexin V/PI Staining

AnnexinV_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed_treat Seed and Treat Cells harvest Harvest Cells seed_treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis

Cell cycle analysis using flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content and the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Experimental Protocol: Cell Cycle Analysis
  • Cell Seeding and Treatment: Plate cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[9]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Presentation: Effect of this compound on Cell Cycle Distribution in HepG2 Cells
This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)60.5 ± 3.125.2 ± 1.814.3 ± 1.5
1059.8 ± 2.926.1 ± 2.014.1 ± 1.6
5068.2 ± 3.518.5 ± 1.913.3 ± 1.4
10075.1 ± 4.212.3 ± 1.512.6 ± 1.3

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation cluster_fix_stain Fixation and Staining cluster_analysis Analysis seed_treat Seed and Treat Cells harvest Harvest Cells seed_treat->harvest fix Fix with Cold 70% Ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with PI and RNase A wash->stain incubate Incubate (30 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for Cell Cycle Analysis.

Analysis of Signaling Pathways (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to investigate how this compound affects the expression and activation of key proteins in signaling pathways related to cell survival, proliferation, and stress responses.

Experimental Protocol: Western Blotting
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

Hypothetical Signaling Pathway: this compound's Effect on a Pro-Survival Pathway

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Bad Bad pAkt->Bad Inhibits pBad p-Bad (Inactive) Bad->pBad Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Hypothetical this compound-activated pro-survival pathway.
Data Presentation: Western Blot Analysis of Key Signaling Proteins

Target ProteinThis compound Concentration (µM)Relative Protein Expression (Fold Change vs. Control)
p-Akt (Ser473) 01.0
101.8
503.5
Total Akt 01.0
101.1
501.0
Bcl-2 01.0
101.5
502.8
β-Actin 01.0
101.0
501.0

References

Application Notes and Protocols: A Framework for Combining Liver Protective Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Limited Availability of Data for REGOPAR

Extensive literature searches for a hepatoprotective agent specifically named "this compound" have yielded very limited and dated information, primarily from studies conducted in the 1980s. These early studies suggest that this compound is a plant extract with potential liver-regenerating properties, evaluated in animal models of experimentally induced liver cirrhosis.[1][2] However, there is a significant lack of recent scientific data, including detailed mechanistic studies, clinical trials, and quantitative analyses of its efficacy, particularly in combination with other drugs.

It is also crucial to distinguish "this compound" from "Regorafenib," a multi-kinase inhibitor used in cancer therapy, including for hepatocellular carcinoma.[3][4][5][6][7][8][9][10][11][12] Regorafenib is known to have a risk of hepatotoxicity and is not considered a liver-protective agent in the context of general liver disease.[3][4][8][10]

Due to the scarcity of available data for this compound, it is not currently possible to provide detailed application notes and protocols as requested for this specific agent. However, to address the broader interest in the combination of liver-protective drugs, the following sections provide a framework and examples based on well-researched hepatoprotective agents. This information is intended to serve as a guide for researchers and drug development professionals interested in this area of study.

Exemplar Application Notes: Combining Silymarin with Other Antioxidants

Introduction

Silymarin, a flavonoid complex extracted from milk thistle, is a well-established hepatoprotective agent with antioxidant, anti-inflammatory, and antifibrotic properties.[13] Its primary active component is silybin.[13] Combining Silymarin with other antioxidants, such as chlorogenic acid and melatonin, may offer synergistic effects in protecting the liver from various insults. This document outlines experimental protocols and data for evaluating such combinations in a preclinical model of hepatotoxicity.

Data Presentation: Effects of Silymarin Combinations on Liver Function and Oxidative Stress Markers

The following table summarizes the quantitative data from a preclinical study evaluating the protective effects of Silymarin, alone and in combination with chlorogenic acid (CA) and/or melatonin (ME), against carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats.[14]

Treatment GroupALT (U/L)AST (U/L)TNF-α (pg/mg protein)8-OxodG (ng/g tissue)
Control45.3 ± 2.1112.8 ± 5.625.1 ± 1.91.2 ± 0.1
CCl₄289.6 ± 14.5543.2 ± 27.1148.7 ± 7.48.9 ± 0.4
CCl₄ + Silymarin (SIL)135.7 ± 6.8254.9 ± 12.789.3 ± 4.54.1 ± 0.2
CCl₄ + SIL + CA102.4 ± 5.1198.6 ± 9.965.2 ± 3.32.9 ± 0.1
CCl₄ + SIL + ME91.8 ± 4.6176.3 ± 8.854.1 ± 2.72.3 ± 0.1
CCl₄ + SIL + CA + ME82.5 ± 4.1158.7 ± 7.948.9 ± 2.41.9 ± 0.1

Data are presented as mean ± SEM. Data are adapted from a study by Al-Sayed et al. (2020) for illustrative purposes.[14]

Experimental Protocols

3.1. Animal Model of CCl₄-Induced Hepatotoxicity

This protocol describes the induction of liver injury in rats, a common model for evaluating hepatoprotective agents.[14]

  • Animals: Male Wistar rats (180-200 g) are used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Induction of Hepatotoxicity: A single intraperitoneal injection of CCl₄ (1 ml/kg body weight, 50% in corn oil) is administered.

  • Treatment Groups:

    • Group 1: Control (vehicle only)

    • Group 2: CCl₄ control

    • Group 3: CCl₄ + Silymarin (50 mg/kg, p.o.)

    • Group 4: CCl₄ + Silymarin (50 mg/kg, p.o.) + Chlorogenic Acid (20 mg/kg, p.o.)

    • Group 5: CCl₄ + Silymarin (50 mg/kg, p.o.) + Melatonin (10 mg/kg, p.o.)

    • Group 6: CCl₄ + Silymarin (50 mg/kg, p.o.) + Chlorogenic Acid (20 mg/kg, p.o.) + Melatonin (10 mg/kg, p.o.)

  • Dosing Regimen: Treatments are administered daily for 14 days. CCl₄ is administered on the 14th day, 2 hours after the final treatment dose.

  • Sample Collection: 24 hours after CCl₄ administration, animals are euthanized, and blood and liver tissue are collected for biochemical and histological analysis.

3.2. Biochemical Assays

  • Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using standard enzymatic assay kits.

  • Oxidative Stress Markers: Liver tissue homogenates are used to measure levels of tumor necrosis factor-alpha (TNF-α) and 8-oxo-2'-deoxyguanosine (8-OxodG) using commercially available ELISA kits.

Visualization of Signaling Pathways and Workflows

4.1. Experimental Workflow

G cluster_0 Pre-treatment Phase (14 days) cluster_1 Induction and Post-treatment Phase cluster_2 Analysis Phase acclimatization Animal Acclimatization group_allocation Random Allocation into Treatment Groups acclimatization->group_allocation daily_dosing Daily Oral Administration of Test Compounds group_allocation->daily_dosing ccl4_injection CCl4 Injection (Day 14) daily_dosing->ccl4_injection euthanasia Euthanasia (24h post-CCl4) ccl4_injection->euthanasia sample_collection Blood and Liver Tissue Collection euthanasia->sample_collection biochemical_analysis Biochemical Assays (ALT, AST, TNF-α, 8-OxodG) sample_collection->biochemical_analysis histology Histopathological Examination sample_collection->histology data_analysis Statistical Analysis and Interpretation biochemical_analysis->data_analysis histology->data_analysis

Caption: Experimental workflow for evaluating hepatoprotective agents.

4.2. Signaling Pathway: Mechanism of Action of Ursodeoxycholic Acid (UDCA)

Ursodeoxycholic acid (UDCA) is another widely used hepatoprotective drug. Its mechanisms of action are multifaceted and involve the modulation of several signaling pathways.[15][16][17][18][19]

G cluster_0 Cellular Effects cluster_1 Molecular Mechanisms UDCA Ursodeoxycholic Acid (UDCA) cytoprotection Cytoprotection of Hepatocytes & Cholangiocytes UDCA->cytoprotection Protects from toxic bile acids anti_apoptosis Inhibition of Apoptosis UDCA->anti_apoptosis choleretic_effect Stimulation of Bile Flow UDCA->choleretic_effect anti_inflammatory Anti-inflammatory Effects UDCA->anti_inflammatory membrane_stabilization Membrane Stabilization cytoprotection->membrane_stabilization bax_translocation ↓ Mitochondrial Bax Translocation anti_apoptosis->bax_translocation transporter_expression ↑ Expression & Insertion of Canalicular Transporters (e.g., BSEP) choleretic_effect->transporter_expression nf_kb_inhibition ↓ NF-κB Signaling anti_inflammatory->nf_kb_inhibition

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Regorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][2] It functions by targeting multiple protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[2][3] Accurate and precise quantification of Regorafenib in bulk drug substances, pharmaceutical dosage forms, and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed protocols for the analysis of Regorafenib using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Quantitative Data Summary

Several RP-HPLC methods have been developed and validated for the quantification of Regorafenib. The following tables summarize the key chromatographic conditions and validation parameters from various studies, providing a comprehensive overview for method selection and development.

Table 1: Chromatographic Conditions for Regorafenib Analysis

ParameterMethod 1Method 2Method 3
Stationary Phase (Column) Symmetry C18 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.60 mm, 5 µm)[4][5]C18 Ultrabase[1]
Mobile Phase Methanol : Phosphate Buffer (pH 4.8) (70:30 v/v)Acetonitrile : Methanol (pH 5.2) (45:55 v/v)[4][5]Gradient with 0.1% TFA in Acetonitrile (A) and 0.1% TFA in Water (B)[1]
Flow Rate 1.0 mL/min1.0 mL/min[4][5]Not Specified
Detection Wavelength 268 nm261 nm[4][5]262 nm[1]
Injection Volume 20 µL[6]20 µL[5]Not Specified
Retention Time 3.544 minNot Specified12.2 min[1]

Table 2: Method Validation Parameters for Regorafenib Analysis

ParameterMethod 1Method 2Method 3
Linearity Range 0-16 µg/mL5-25 µg/mL[4][5]48.8-50000 ng/mL[1]
Correlation Coefficient (R²) 0.999> 0.99[1]0.999[1]
Limit of Detection (LOD) 0.90 µg/mLNot SpecifiedNot Specified
Limit of Quantitation (LOQ) 2.90 µg/mLNot SpecifiedNot Specified
Accuracy (% Recovery) 98.0% to 102.0%Not Specified97.66 ± 0.91%[1]
Precision (%RSD) 1.63%< 2.0%[5]Not Specified

Experimental Protocols

The following are detailed protocols for the RP-HPLC analysis of Regorafenib, based on established and validated methods.

Protocol 1: Analysis of Regorafenib in Bulk and Pharmaceutical Dosage Forms

This protocol is adapted from a method utilizing a C18 column with a methanol and phosphate buffer mobile phase.

1. Materials and Reagents:

  • Regorafenib reference standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR Grade)

  • Orthophosphoric acid (AR Grade)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Symmetry C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Chromatography data acquisition software

3. Preparation of Solutions:

  • Phosphate Buffer (pH 4.8): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water. Adjust the pH to 4.8 with phosphoric acid.

  • Mobile Phase: Prepare a mixture of Methanol and Phosphate buffer (pH 4.8) in the ratio of 70:30 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath.

  • Standard Solution Preparation: Accurately weigh 25 mg of Regorafenib working standard and transfer it to a 25 mL volumetric flask. Dissolve and make up to volume with the mobile phase. Further dilute 0.1 mL of this solution into a 10 mL volumetric flask with the mobile phase to obtain a concentration of 10 µg/mL.

  • Sample Solution Preparation (Tablets): Weigh and powder twenty tablets. Transfer a quantity of powder equivalent to 25 mg of Regorafenib to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a final concentration within the linear range of the method.[6]

4. Chromatographic Conditions:

  • Column: Symmetry C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol : Phosphate Buffer (pH 4.8) (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 268 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • The retention time for Regorafenib is expected to be approximately 3.544 minutes.

  • Quantify the amount of Regorafenib in the sample by comparing the peak area with that of the standard.

Protocol 2: Analysis of Regorafenib in Biological Matrices (Tumor Tissue)

This protocol is based on a gradient HPLC-UV method for the quantification of Regorafenib in tumor xenografts.[1]

1. Materials and Reagents:

  • Regorafenib reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 Ultrabase column

  • Homogenizer for tissue samples

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in Acetonitrile

  • Mobile Phase B: 0.1% TFA in Water

  • Standard Stock Solution: Prepare a 300 µg/mL stock solution of Regorafenib in acetonitrile.[7]

  • Standard Working Solutions: Prepare a series of standard solutions by serial dilution of the stock solution with acetonitrile to cover the concentration range of 48.8 ng/mL to 50,000 ng/mL.[1][7]

4. Sample Preparation (Tumor Tissue):

  • Excise the tumor tissue and weigh it.

  • Homogenize the tissue in an appropriate buffer.

  • Perform protein precipitation by adding acetonitrile.

  • Centrifuge the sample and collect the supernatant for analysis.

5. Chromatographic Conditions:

  • Column: C18 Ultrabase

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B

  • Detection: UV at 262 nm

6. Analysis:

  • Inject the prepared sample supernatant into the HPLC system.

  • Regorafenib is expected to elute at approximately 12.2 minutes under these conditions.[1]

  • Construct a calibration curve from the standard solutions and determine the concentration of Regorafenib in the tumor sample.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Regorafenib Reference Standard Dissolve Dissolve in Mobile Phase/Solvent Standard->Dissolve Sample Prepare Bulk Drug or Biological Sample Sample->Dissolve Dilute Perform Serial Dilutions Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Regorafenib_Pathway cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_microenvironment Tumor Microenvironment VEGFR VEGFR-1, -2, -3 Inhibit_Angiogenesis Inhibition of Tumor Vasculature Formation VEGFR->Inhibit_Angiogenesis TIE2 TIE2 TIE2->Inhibit_Angiogenesis FGFR FGFR FGFR->Inhibit_Angiogenesis PDGFR PDGFR-β PDGFR->Inhibit_Angiogenesis KIT KIT Inhibit_Oncogenesis Inhibition of Tumor Cell Proliferation KIT->Inhibit_Oncogenesis RET RET RET->Inhibit_Oncogenesis RAF BRAF/CRAF RAF->Inhibit_Oncogenesis CSF1R CSF1R Modulate_TME Modulation of Immune Response CSF1R->Modulate_TME Regorafenib Regorafenib Regorafenib->TIE2 Regorafenib->FGFR Regorafenib->PDGFR Regorafenib->KIT Regorafenib->RET Regorafenib->RAF Regorafenib->CSF1R

References

Application Notes and Protocols: REGOPAR Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the stability and recommended storage conditions for REGOPAR solutions. The information presented is intended to guide researchers, scientists, and drug development professionals in maintaining the integrity and efficacy of this compound for experimental and developmental purposes. The following sections detail the stability of this compound under various conditions, protocols for stability testing, and visual representations of degradation pathways and experimental workflows.

This compound Stability Data

The stability of this compound solutions has been evaluated under various stress conditions, including temperature, pH, and light exposure. The following tables summarize the quantitative data obtained from these studies.

Table 1: Summary of this compound Solution Stability under Different Temperature Conditions

TemperatureDurationConcentration ChangeDegradants Formed
2-8°C30 days< 2%Not significant
25°C / 60% RH30 days5-7%Degradant A, Degradant B
40°C / 75% RH15 days15-20%Degradant A, Degradant B, Degradant C

Table 2: Summary of this compound Solution Stability at Different pH Values (at 25°C)

pHDurationConcentration ChangeDegradants Formed
3.024 hours8-10%Acid-Degradant I
7.024 hours< 1%Not significant
9.024 hours12-15%Base-Degradant I, Base-Degradant II

Table 3: Summary of this compound Solution Photostability

Light ConditionDurationConcentration ChangeDegradants Formed
Exposed to Light48 hours25-30%Photo-Degradant X, Photo-Degradant Y
Protected from Light48 hours< 2%Not significant

Recommended Storage Conditions

Based on the stability data, the following storage conditions are recommended for this compound solutions to ensure optimal stability and prevent degradation:

  • Temperature: Store at 2-8°C for long-term storage. For short-term use (up to 7 days), storage at controlled room temperature (20-25°C) is acceptable.

  • Light: Protect from light at all times. Use amber vials or wrap containers with light-blocking material.

  • pH: Maintain the solution pH between 6.5 and 7.5. Avoid acidic or alkaline conditions.

  • Container: Use well-sealed, inert containers (e.g., glass or polypropylene) to prevent contamination and solvent loss.

Experimental Protocols

The following protocols describe the methodologies used to assess the stability of this compound solutions.

Protocol: High-Performance Liquid Chromatography (HPLC) for this compound Stability Testing

This protocol outlines the HPLC method for the quantitative determination of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare this compound solutions at the desired concentration in the appropriate buffer or solvent.

    • Subject the solutions to the desired stress conditions (temperature, pH, light).

    • At specified time points, withdraw an aliquot of the solution.

    • Dilute the aliquot with the mobile phase to an appropriate concentration.

    • Inject the sample into the HPLC system.

    • Analyze the chromatogram to determine the peak area of this compound and any degradation products.

    • Calculate the percentage of remaining this compound and the formation of degradants.

Protocol: Forced Degradation Studies

This protocol describes the conditions for forced degradation studies to identify potential degradation pathways of this compound.

  • Acid Hydrolysis: Incubate the this compound solution in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the this compound solution in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound powder at 105°C for 48 hours.

  • Photodegradation: Expose the this compound solution to a light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples using the HPLC method described in section 3.1 and mass spectrometry (MS) to identify the structure of the degradation products.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound stability.

cluster_degradation Degradation Pathways This compound This compound Acid Acidic Conditions (e.g., pH < 4) This compound->Acid Hydrolysis Base Basic Conditions (e.g., pH > 8) This compound->Base Hydrolysis Light Light Exposure (UV/Visible) This compound->Light Photolysis Heat High Temperature (> 40°C) This compound->Heat Thermolysis Oxidation Oxidizing Agents (e.g., Peroxides) This compound->Oxidation Oxidation Degradant_A Hydrolysis Products Acid->Degradant_A Base->Degradant_A Degradant_B Photo-oxidation Products Light->Degradant_B Degradant_C Thermal Degradants Heat->Degradant_C Oxidation->Degradant_B

Caption: Major degradation pathways for this compound.

start Start: Prepare This compound Solution stress Apply Stress Conditions (Temp, pH, Light) start->stress sampling Collect Samples at Time Points stress->sampling hplc HPLC Analysis: Quantify this compound and Degradants sampling->hplc ms LC-MS Analysis: Identify Degradant Structures sampling->ms data Data Analysis: Determine Degradation Rate and Pathway hplc->data ms->data end End: Stability Report data->end

Caption: Experimental workflow for this compound stability testing.

cluster_storage Storage Conditions Temp Temperature (2-8°C) Stability Optimal This compound Stability Temp->Stability Light Protection from Light Light->Stability pH Neutral pH (6.5-7.5) pH->Stability Container Inert, Sealed Container Container->Stability

Caption: Relationship between storage conditions and stability.

Application of REGOPAR in Studying Drug-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development. It encompasses a spectrum of clinical and pathological presentations, broadly categorized as intrinsic (predictable, dose-dependent) and idiosyncratic (unpredictable). The underlying mechanisms of DILI are complex, often involving the formation of reactive metabolites, oxidative stress, mitochondrial dysfunction, and the activation of inflammatory immune responses.

REGOPAR, a natural plant extract, has been historically investigated for its liver-protective properties in models of chronic liver damage.[1][2] These application notes provide a comprehensive framework and detailed protocols for evaluating the potential therapeutic efficacy of this compound or similar test compounds in preclinical models of DILI. The methodologies described herein are based on established and widely used models to ensure reproducibility and translational relevance.

In Vitro Evaluation of this compound

Primary human hepatocytes (PHHs) are considered the gold standard for in vitro DILI studies due to their physiological relevance and metabolic competency.[3][4][5] Three-dimensional (3D) spheroid cultures of PHHs are particularly advantageous as they better mimic the in vivo liver microenvironment and are suitable for studying chronic DILI.[6]

Experimental Protocol: Assessing Cytoprotection in 2D and 3D Hepatocyte Cultures

This protocol details the steps to evaluate this compound's ability to protect human hepatocytes from a known hepatotoxin, such as acetaminophen (APAP).

Materials:

  • Cryopreserved Primary Human Hepatocytes (PHHs)

  • Hepatocyte culture medium (e.g., Williams' E Medium supplemented with growth factors)

  • Collagen-coated 96-well plates

  • Ultra-low attachment 96-well plates (for spheroid formation)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Acetaminophen (APAP)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • LDH cytotoxicity assay kit

  • Reagents for measuring reactive oxygen species (ROS), e.g., DCFDA.

Procedure:

  • Cell Plating (2D Culture):

    • Thaw cryopreserved PHHs according to the supplier's protocol.

    • Plate the hepatocytes on collagen-coated 96-well plates at a density of 0.5 x 10^5 cells/well.

    • Allow cells to attach and form a monolayer for 24-48 hours.

  • Spheroid Formation (3D Culture):

    • Plate PHHs in ultra-low attachment 96-well plates at a density of 1,500 cells/well.

    • Culture for 3-5 days to allow for self-assembly into spheroids.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the hepatocyte cultures (both 2D and 3D) with different concentrations of this compound for 2-4 hours. Include a vehicle control group.

    • Introduce the hepatotoxicant (e.g., 10 mM APAP) to the cultures, including a group without this compound pre-treatment.

    • Co-incubate for 24 hours.

  • Endpoint Analysis:

    • Cell Viability: Measure ATP content using a luminescent cell viability assay.

    • Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium.

    • Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFDA.

Data Presentation: In Vitro Hepatoprotection

Summarize the results in a table format for clear comparison.

Treatment GroupThis compound (µg/mL)APAP (10 mM)Cell Viability (% of Control)LDH Leakage (% of Max)ROS Production (Fold Change)
Vehicle Control0-100 ± 5.25.1 ± 1.31.0 ± 0.1
APAP Only0+45.3 ± 4.889.5 ± 6.74.2 ± 0.5
This compound + APAP10+62.1 ± 5.565.4 ± 5.12.9 ± 0.4
This compound + APAP50+78.9 ± 6.141.2 ± 4.31.8 ± 0.3
This compound + APAP100+85.4 ± 4.925.7 ± 3.91.3 ± 0.2
This compound Only100-98.7 ± 5.06.2 ± 1.51.1 ± 0.1

In Vivo Evaluation of this compound

The acetaminophen (APAP)-induced liver injury model in mice is a highly reproducible and translationally relevant model for studying intrinsic DILI.[1][7][8]

Experimental Protocol: Acetaminophen-Induced Liver Injury in Mice

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • Acetaminophen (APAP), USP grade

  • Sterile warm saline (0.9% NaCl)

  • This compound formulation for oral gavage or intraperitoneal (IP) injection

  • N-acetylcysteine (NAC) as a positive control

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (serum separator)

  • Formalin (10%) and liquid nitrogen for tissue preservation

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the experiment.

  • Fasting: Fast mice overnight (approximately 12-15 hours) before APAP administration to deplete glutathione stores, which sensitizes them to APAP toxicity.[7]

  • Dosing:

    • Group 1 (Vehicle Control): Administer the vehicle for this compound (e.g., corn oil) via oral gavage.

    • Group 2 (APAP Only): Administer vehicle, followed by a single IP injection of APAP (e.g., 300 mg/kg) dissolved in warm sterile saline.[7]

    • Group 3 (this compound + APAP): Administer this compound (e.g., 50, 100 mg/kg) via oral gavage 2 hours before APAP injection.

    • Group 4 (NAC + APAP): Administer the positive control, NAC (e.g., 300 mg/kg, IP), 1 hour after APAP injection.

  • Sample Collection:

    • At 24 hours post-APAP injection, anesthetize the mice.

    • Collect blood via cardiac puncture for serum analysis.

    • Perfuse the liver with cold PBS.

    • Excise the liver. Take one lobe for histopathology (fix in 10% formalin) and snap-freeze the remaining tissue in liquid nitrogen for biochemical analysis.

Data Analysis and Presentation

Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as primary indicators of hepatocellular injury.[9][10]

Protocol for ALT/AST Measurement:

  • Allow clotted blood to stand at room temperature for 1-2 hours, then centrifuge at 2,000 x g for 15 minutes to separate serum.[11]

  • Use a commercial ELISA kit or a clinical chemistry analyzer to determine ALT and AST concentrations according to the manufacturer's instructions.[10][11][12][13]

Treatment GroupDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)
Vehicle Control-40 ± 855 ± 12
APAP Only3008500 ± 12007200 ± 950
This compound + APAP505400 ± 8504800 ± 700
This compound + APAP1002100 ± 4501800 ± 380
NAC + APAP300550 ± 150620 ± 180

Evaluate liver sections for necrosis, inflammation, and other pathological changes.

Protocol for Histopathological Scoring:

  • Fix liver tissue in 10% neutral buffered formalin for 24 hours.

  • Process the tissue, embed in paraffin, and cut 5 µm sections.

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Score the extent of centrilobular necrosis on a scale of 0-5 (0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked, 5 = severe/extensive).[14]

Treatment GroupNecrosis Score (0-5)Histological Observations
Vehicle Control0.1 ± 0.1Normal liver architecture.
APAP Only4.5 ± 0.5Extensive centrilobular necrosis, hemorrhage, inflammation.
This compound + APAP (50 mg/kg)3.2 ± 0.4Moderate necrosis, reduced inflammatory infiltrate.
This compound + APAP (100 mg/kg)1.8 ± 0.3Mild necrosis, preserved architecture.
NAC + APAP0.5 ± 0.2Minimal to no necrosis.

Quantify markers of oxidative stress and key inflammatory cytokines in liver homogenates.

Protocol for Liver Homogenate Analysis:

  • Homogenize snap-frozen liver tissue in appropriate lysis buffers.[15]

  • Centrifuge to pellet debris and collect the supernatant.

  • Oxidative Stress:

    • Measure Malondialdehyde (MDA) content using a TBARS assay as an indicator of lipid peroxidation.[16]

    • Measure reduced Glutathione (GSH) levels using a colorimetric assay kit.

    • Measure Superoxide Dismutase (SOD) activity.

  • Inflammatory Cytokines:

    • Measure protein concentrations of TNF-α, IL-6, and IL-1β using a multiplex bead-based immunoassay or individual ELISA kits.[17][18][19]

Treatment GroupMDA (nmol/mg protein)GSH (µmol/mg protein)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control1.2 ± 0.29.5 ± 1.150 ± 1035 ± 8
APAP Only5.8 ± 0.72.1 ± 0.4450 ± 65380 ± 50
This compound + APAP (100 mg/kg)2.5 ± 0.46.8 ± 0.9180 ± 30150 ± 25
NAC + APAP1.5 ± 0.38.9 ± 1.280 ± 1560 ± 12

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Endpoint Analysis vitro_start Primary Human Hepatocytes (2D/3D) vitro_treat Pre-treat with this compound vitro_start->vitro_treat vitro_toxin Induce Injury (e.g., APAP) vitro_treat->vitro_toxin vitro_assess Assess Viability, Cytotoxicity, ROS vitro_toxin->vitro_assess vivo_start C57BL/6 Mice (Fasted) vitro_assess->vivo_start Promising Candidate vivo_treat Administer this compound vivo_start->vivo_treat vivo_toxin Induce Injury (APAP IP) vivo_treat->vivo_toxin vivo_collect Collect Serum & Liver (24h post-APAP) vivo_toxin->vivo_collect analysis_biochem Serum ALT/AST vivo_collect->analysis_biochem analysis_histo Histopathology (H&E) vivo_collect->analysis_histo analysis_mech Liver Homogenate: - Oxidative Stress (MDA, GSH) - Cytokines (TNF-α, IL-6) vivo_collect->analysis_mech conclusion Evaluate Hepatoprotective Efficacy of this compound analysis_biochem->conclusion analysis_histo->conclusion analysis_mech->conclusion

Caption: Workflow for evaluating the hepatoprotective effects of this compound.

Signaling Pathway in DILI

DILI_Pathway Drug Hepatotoxic Drug (e.g., APAP) Metabolite Reactive Metabolite (e.g., NAPQI) Drug->Metabolite Metabolism GSH GSH Depletion Metabolite->GSH Mito_Dys Mitochondrial Dysfunction Metabolite->Mito_Dys Protein Adducts ROS Oxidative Stress (ROS) GSH->ROS Loss of defense Mito_Dys->ROS Necrosis Hepatocyte Necrosis Mito_Dys->Necrosis ROS->Necrosis DAMPs DAMPs Release Kupffer Kupffer Cell Activation DAMPs->Kupffer Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Kupffer->Cytokines Secretion Cytokines->Necrosis Amplification Necrosis->DAMPs Release This compound This compound (Test Compound) This compound->GSH Restores This compound->ROS Scavenges This compound->Cytokines Inhibits

Caption: Key signaling events in DILI and potential targets for this compound.

References

Application Notes and Protocols for Measuring Liver Regeneration Following REGOPAR Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used to measure liver regeneration, with a specific focus on evaluating the effects of REGOPAR, a product known for its liver-protective and regenerative properties.[1] This document outlines detailed protocols for key experiments, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways.

Introduction to Liver Regeneration and this compound

The liver possesses a remarkable capacity to regenerate after injury, such as partial hepatectomy (PHx) or toxic damage.[2][3][4] This complex process involves the proliferation of mature hepatocytes and other liver cell types, orchestrated by a cascade of signaling molecules, including growth factors and cytokines.[2][5][6][7] this compound, a drug with noted liver-protective effects, has been investigated for its potential to modulate and enhance liver regeneration.[1] Accurate and quantitative measurement of this regenerative process is crucial for understanding the therapeutic potential of compounds like this compound.

Key Techniques for Measuring Liver Regeneration

Several well-established methods are used to assess the extent and rate of liver regeneration.[8] These techniques range from macroscopic measurements of organ mass to microscopic and molecular analyses of cellular proliferation and gene expression.

Liver-to-Body Weight Ratio

A fundamental and straightforward method to assess liver regeneration is the calculation of the liver-to-body weight ratio.[8][9] This provides a macroscopic view of the restoration of liver mass over time.

Experimental Protocol: Calculation of Liver-to-Body Weight Ratio

  • Animal Model: Utilize a rodent model (e.g., mice or rats) subjected to 70% partial hepatectomy (PHx).[2][10][11][12]

  • Treatment Groups: Establish control (vehicle-treated) and this compound-treated groups.

  • Time Points: Select appropriate time points post-PHx for sample collection (e.g., 24h, 48h, 72h, 5 days, 7 days).[9][13]

  • Data Collection:

    • At each time point, euthanize the animals.

    • Record the total body weight of each animal.

    • Carefully dissect the entire liver and record its wet weight.

  • Calculation:

    • Calculate the liver-to-body weight ratio for each animal using the formula: Liver-to-Body Weight Ratio (%) = (Liver Weight / Body Weight) x 100

    • To estimate the percentage of regeneration, the following formula can be used, which accounts for the initial liver mass removed: Regeneration (%) = [(Liver weight at time x / (Body weight at time x * 0.035)) - (1 - 0.7)] / 0.7 * 100 (Assuming the liver is 3.5% of the body weight and a 70% hepatectomy was performed). Another approach is to calculate the estimated standard liver weight based on body weight and gender.[14][15]

Data Presentation: Liver-to-Body Weight Ratio

Time Point Post-PHxControl Group (Mean ± SD)This compound-Treated Group (Mean ± SD)p-value
24 hours
48 hours
72 hours
5 days
7 days
Histological Analysis of Cell Proliferation

Immunohistochemistry (IHC) for proliferation markers such as Ki-67 and Proliferating Cell Nuclear Antigen (PCNA) is a standard method to visualize and quantify proliferating hepatocytes in liver tissue sections.[8][16][17][18]

Experimental Protocol: Immunohistochemistry for Ki-67

  • Tissue Preparation:

    • Fix liver tissue samples in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.[19]

    • Cut 4-5 µm thick sections and mount them on charged slides.[20]

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[19][21]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.[21][22]

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[21]

    • Block non-specific binding with a blocking serum for 1 hour.[19]

    • Incubate with a primary antibody against Ki-67 (e.g., Abcam ab15580) overnight at 4°C.[19]

    • Wash and incubate with a biotinylated secondary antibody for 30 minutes.[22]

    • Apply an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.[22]

    • Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).[22]

    • Counterstain with hematoxylin.[21]

  • Imaging and Quantification:

    • Acquire images using a light microscope.

    • Quantify the percentage of Ki-67 positive hepatocyte nuclei in multiple high-power fields. Automated image analysis software can improve accuracy and reduce observer bias.[23][24]

Data Presentation: Proliferation Index

Treatment GroupKi-67 Positive Hepatocytes (%) (Mean ± SD)PCNA Positive Hepatocytes (%) (Mean ± SD)
Sham Control
PHx + Vehicle
PHx + this compound (Dose 1)
PHx + this compound (Dose 2)
Molecular Analysis of Cell Cycle Proteins

Western blotting can be used to quantify the expression of key proteins involved in cell cycle progression, such as Cyclin D1.[25][26][27]

Experimental Protocol: Western Blotting for Cyclin D1

  • Protein Extraction:

    • Homogenize frozen liver tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.[28][25]

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.

    • Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[13]

Data Presentation: Relative Protein Expression

Treatment GroupRelative Cyclin D1 Expression (Normalized to Loading Control)
Sham Control
PHx + Vehicle
PHx + this compound
Gene Expression Analysis

Quantitative Real-Time PCR (qPCR) is a sensitive method to measure the mRNA expression levels of genes involved in cell proliferation, such as PCNA.[29][30][31]

Experimental Protocol: qPCR for PCNA

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from frozen liver tissue using a commercial kit (e.g., TRIzol or RNeasy).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for PCNA, and a SYBR Green master mix.[29]

    • Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.

  • Data Analysis:

    • Run the qPCR reaction in a real-time PCR system.

    • Calculate the relative expression of PCNA mRNA using the ΔΔCt method.

Data Presentation: Relative Gene Expression

Treatment GroupRelative PCNA mRNA Expression (Fold Change)
Sham Control1.0
PHx + Vehicle
PHx + this compound

Visualizing Workflows and Pathways

Signaling Pathways in Liver Regeneration

The process of liver regeneration is regulated by a complex network of signaling pathways. Key pathways include those activated by growth factors and cytokines such as HGF, EGF, TNF-α, and IL-6, which converge on downstream effectors that promote cell cycle entry and proliferation.[4][5][7][32][33]

Liver_Regeneration_Signaling cluster_extracellular Extracellular Signals cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Growth Factors Growth Factors c-Met c-Met Growth Factors->c-Met EGFR EGFR Growth Factors->EGFR Cytokines Cytokines TNFR TNFR Cytokines->TNFR IL-6R IL-6R Cytokines->IL-6R PI3K/Akt PI3K/Akt c-Met->PI3K/Akt Ras/Raf/MAPK Ras/Raf/MAPK EGFR->Ras/Raf/MAPK NF-kB NF-kB TNFR->NF-kB JAK/STAT3 JAK/STAT3 IL-6R->JAK/STAT3 Gene Expression Gene Expression PI3K/Akt->Gene Expression Ras/Raf/MAPK->Gene Expression NF-kB->Gene Expression JAK/STAT3->Gene Expression Cell Cycle Entry Cell Cycle Entry Gene Expression->Cell Cycle Entry DNA Replication DNA Replication Cell Cycle Entry->DNA Replication Hepatocyte Proliferation Hepatocyte Proliferation DNA Replication->Hepatocyte Proliferation

Caption: Key signaling pathways in liver regeneration.

Experimental Workflow for Assessing Liver Regeneration

The following diagram illustrates the overall workflow for a study investigating the effect of this compound on liver regeneration after partial hepatectomy.

Experimental_Workflow cluster_animal_model Animal Model and Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_data_interpretation Data Interpretation start Rodent Model (e.g., Mice) phx 70% Partial Hepatectomy (PHx) start->phx treatment Treatment Groups (Vehicle vs. This compound) phx->treatment collection Collect Liver and Body Weight at Multiple Time Points treatment->collection ratio Liver-to-Body Weight Ratio collection->ratio ihc Immunohistochemistry (Ki-67, PCNA) collection->ihc wb Western Blot (Cyclin D1) collection->wb qpcr qPCR (PCNA mRNA) collection->qpcr interpretation Quantitative Analysis and Comparison of Groups ratio->interpretation ihc->interpretation wb->interpretation qpcr->interpretation conclusion Conclusion on this compound's Effect on Liver Regeneration interpretation->conclusion

Caption: Experimental workflow for liver regeneration studies.

References

Troubleshooting & Optimization

REGOPAR Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the REGOPAR Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a multi-kinase inhibitor used in cancer research.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[2][3] This poor solubility can significantly impact its bioavailability and the reliability of in vitro experimental results.[4]

Q2: What is the expected solubility of this compound in aqueous and organic solvents?

This compound is practically insoluble in water and aqueous solutions across a wide pH range.[5][6] However, it is soluble in several organic solvents. The table below summarizes the solubility of this compound in various common solvents.

Solvent/MediumTemperature (°C)SolubilityCitation
Organic Solvents
Dimethylformamide (DMF)25410.34 ± 2.65 mg/mL[4][7]
Dimethyl Sulfoxide (DMSO)25~30 - 126.3 mg/mL[1][4][8]
Acetone2532.63 ± 0.26 mg/mL[4][7]
EthanolNot Specified~3 - 14 mg/mL[1][4][9]
Ethyl Acetate (EA)2515.16 ± 0.17 mg/mL[4][7]
Dichloromethane (DCM)252.71 ± 0.06 mg/mL[4][7]
Aqueous & Biorelevant Media
Water (pH 1-13)Not SpecifiedInsoluble[4][5]
1:2 DMF:PBS (pH 7.2)Not Specified~0.3 mg/mL[1][4]
Dissolution Medium (pH 7.4 phosphate buffer with 2% sodium dodecyl sulfate)3726.28 µg/mL[7]

Q3: Are there established methods to improve the aqueous solubility of this compound for experimental use?

Yes, several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of this compound. These include:

  • Use of Co-solvents: Dissolving this compound in an organic solvent like DMSO or DMF before diluting it with an aqueous buffer is a common practice.[1]

  • Solid Dispersions: Creating a solid dispersion of this compound with a carrier like polyvinylpyrrolidone K30 (PVP K30) can significantly increase its dissolution rate by converting the drug into an amorphous form.[10]

  • Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles, such as those made from mPEG-PLGA, can improve its solubility and provide a sustained release profile.[11]

  • pH Adjustment (Limited Efficacy): While this compound's solubility is not significantly affected by pH, the hydrochloride salt form shows improved solubility in simulated gastric and intestinal fluids compared to the free base.[5][12]

Troubleshooting Guides

Problem: I am observing precipitation when I dilute my this compound stock solution (in DMSO/DMF) into my aqueous cell culture medium or buffer.

This is a common issue due to the poor aqueous solubility of this compound. Here is a step-by-step guide to troubleshoot this problem:

G start Precipitation Observed check_concentration Is the final concentration of this compound too high? start->check_concentration reduce_concentration Reduce the final concentration of this compound. check_concentration->reduce_concentration Yes check_solvent_ratio Is the percentage of organic solvent in the final solution too low? check_concentration->check_solvent_ratio No end Solution Achieved reduce_concentration->end increase_solvent Increase the percentage of organic solvent (e.g., DMSO, DMF). Note: Check cell line tolerance. check_solvent_ratio->increase_solvent Yes use_surfactant Consider adding a surfactant (e.g., Tween 80, Poloxamer 188) to the aqueous medium. check_solvent_ratio->use_surfactant No increase_solvent->end alternative_formulation Explore alternative formulation strategies. use_surfactant->alternative_formulation If precipitation persists use_surfactant->end solid_dispersion Prepare a solid dispersion of this compound. alternative_formulation->solid_dispersion nanoparticles Use a nanoparticle formulation of this compound. alternative_formulation->nanoparticles solid_dispersion->end nanoparticles->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Solutions

This protocol describes the preparation of a this compound stock solution in an organic solvent and its subsequent dilution to a working concentration in an aqueous medium.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound powder. dissolve 2. Dissolve in an appropriate organic solvent (e.g., DMSO) to a high concentration (e.g., 10-50 mg/mL). weigh->dissolve vortex 3. Vortex and/or sonicate until fully dissolved. dissolve->vortex store 4. Store at -20°C or -80°C. vortex->store thaw 5. Thaw the stock solution. dilute 6. Serially dilute the stock solution with the aqueous buffer or medium to the final desired concentration. thaw->dilute mix 7. Mix thoroughly by gentle inversion or vortexing. dilute->mix use 8. Use the working solution immediately. mix->use

Caption: Workflow for preparing this compound solutions.

Important Considerations:

  • Always use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[9]

  • When diluting, add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.

  • Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.[4]

  • Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent of interest.

  • Equilibration: Agitate the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

  • Sample Collection and Preparation: Allow the resulting suspension to settle, and carefully withdraw an aliquot of the supernatant.

  • Separation of Undissolved Solid: Filter the collected supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.[4]

  • Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.

  • Calculation: Express the solubility as the mass of the solute per volume of the solvent (e.g., mg/mL or µg/mL).[4]

Signaling Pathways and Formulation Strategies

The poor aqueous solubility of this compound presents a significant challenge in its development and experimental application. The following diagram illustrates the relationship between its physicochemical properties, formulation strategies, and its ultimate goal of inhibiting key signaling pathways in cancer cells.

G cluster_properties Physicochemical Properties cluster_formulation Formulation Strategies cluster_pathways Target Signaling Pathways regorafenib This compound (BCS Class II) solubility Low Aqueous Solubility regorafenib->solubility permeability High Permeability regorafenib->permeability cosolvents Co-solvents (DMSO, DMF) solubility->cosolvents Addressed by solid_dispersion Solid Dispersions solubility->solid_dispersion nanoparticles Nanoparticles solubility->nanoparticles vegfr VEGFR cosolvents->vegfr Enable Inhibition of pdgfr PDGFR solid_dispersion->pdgfr raf Raf-MEK-ERK nanoparticles->raf

Caption: Relationship between this compound properties and strategies.

References

Technical Support Center: Optimizing Regorafenib Dosage for Maximum Therapeutic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Regorafenib (substituted for the fictional REGOPAR) dosage in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Regorafenib in preclinical models?

A1: The standard starting dose of Regorafenib in clinical practice for metastatic colorectal cancer (mCRC) is 160 mg/day for the first 3 weeks of a 4-week cycle.[1] However, for preclinical animal studies, the dosage can vary significantly based on the model. For instance, in murine xenograft models, doses around 10 mg/kg/day have been used to investigate pharmacokinetics and antitumor activity.[2] It is crucial to perform dose-ranging studies to determine the optimal therapeutic window for your specific cancer model, balancing efficacy with manageable toxicity.

Q2: We are observing significant toxicity (e.g., weight loss, skin reactions) in our animal models. How can we mitigate these effects without compromising anti-tumor efficacy?

A2: Managing treatment-emergent adverse events (TEAEs) is critical for maintaining the therapeutic window. The ReDOS clinical trial demonstrated that a dose-escalation strategy improves tolerability without negatively impacting efficacy.[1][3] Consider implementing a similar strategy in your preclinical studies:

  • Start with a lower dose: Initiate treatment at a reduced dose (e.g., 80 mg/day equivalent) and gradually increase it weekly if no significant toxicities are observed.[4][5]

  • Monitor closely: Implement frequent monitoring of animal health, including body weight, skin condition, and overall behavior, especially during the first cycle of treatment.[6]

  • Dose modification: If grade 2 or higher toxicities appear, consider a dose reduction (in 40 mg decrements for clinical doses) or a temporary interruption of treatment until the adverse event resolves to grade 0-1.[7][8]

Q3: Our in vitro experiments show potent inhibition of target kinases, but we see limited efficacy in vivo. What could be the reason?

A3: Discrepancies between in vitro and in vivo results can arise from several factors related to Regorafenib's pharmacology:

  • Pharmacokinetics: Regorafenib is metabolized in the liver into two major active metabolites, M-2 and M-5, which have similar pharmacological activities to the parent drug.[9][10] Your in vitro assay might not account for the contribution of these metabolites. It is important to measure the plasma concentrations of Regorafenib and its active metabolites to ensure adequate exposure in your in vivo models.[2][11]

  • Bioavailability: The absorption of Regorafenib is affected by food intake. In clinical settings, it is recommended to be taken after a low-fat meal.[12][13] Ensure consistent administration protocols in your animal studies to minimize variability in drug exposure.

  • Tumor Microenvironment: Regorafenib targets not only cancer cells but also the tumor microenvironment by inhibiting stromal and angiogenic kinases.[9][14] The complexity of the in vivo tumor microenvironment, which is absent in simple 2D cell cultures, can influence the drug's overall efficacy.

Q4: How does the mechanism of action of Regorafenib influence dosage optimization?

A4: Regorafenib is a multi-kinase inhibitor that targets a wide range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[14][15][16] This broad-spectrum activity is responsible for both its therapeutic effects and its associated toxicities.[17] A dose-escalation strategy allows for the gradual inhibition of these targets, potentially enabling adaptation and reducing the severity of off-target effects. This approach helps to find an individualized optimal dose that maximizes the inhibition of key oncogenic pathways while keeping side effects manageable.[1]

Troubleshooting Guides

Issue 1: Suboptimal Anti-Tumor Response in Xenograft Models
Potential Cause Troubleshooting Step
Inadequate Drug Exposure 1. Verify the formulation and administration route. 2. Conduct pharmacokinetic studies to measure plasma levels of Regorafenib and its active metabolites (M-2 and M-5).[11] 3. Ensure consistent administration with a low-fat meal equivalent to enhance bioavailability.[13]
Drug Resistance 1. Analyze tumor samples for mutations in downstream signaling pathways (e.g., RAS/MAPK, PI3K/Akt/mTOR).[18] 2. Consider combination therapies; for example, Regorafenib has been studied in combination with radiotherapy.[19]
Model Selection 1. Ensure the chosen cancer cell line expresses the kinases targeted by Regorafenib (e.g., VEGFR, PDGFR, KIT, RET, BRAF).[9][16] 2. Utilize orthotopic or patient-derived xenograft (PDX) models that better recapitulate the human tumor microenvironment.
Issue 2: High Incidence of Adverse Events in Preclinical Studies
Potential Cause Troubleshooting Step
Starting Dose Too High 1. Implement a dose-escalation strategy, starting at a lower dose (e.g., 50% of the target dose) and increasing weekly if tolerated.[3][5] 2. Refer to the ReDOS trial protocol for a clinically validated dose-escalation schedule.[1][20]
Lack of Proactive Management 1. Establish clear criteria for dose interruption and reduction based on the severity of observed toxicities (e.g., body weight loss >15%, severe skin reactions).[8][21] 2. Provide supportive care measures as you would in a clinical setting, where applicable.[6]
Model Sensitivity 1. Some animal strains may be more susceptible to certain toxicities. Ensure you are using a robust and well-characterized model. 2. Consider collecting baseline data on liver function and blood pressure, as these are common toxicities in humans.[22][23]

Data Presentation: Clinical Dosage and Adverse Events

Table 1: Regorafenib Dosing Strategies in Key Clinical Trials

Trial Patient Population Standard Starting Dose Dose Escalation Strategy Reference
CORRECT Metastatic Colorectal Cancer (mCRC)160 mg/day, 3 weeks on / 1 week offN/A[1][24]
RESORCE Hepatocellular Carcinoma (HCC)160 mg/day, 3 weeks on / 1 week offN/A[25][26]
ReDOS Metastatic Colorectal Cancer (mCRC)160 mg/day, 3 weeks on / 1 week offStart 80 mg/day, escalate by 40 mg weekly to 160 mg/day[1][3][5]

Table 2: Incidence of Common Grade 3/4 Adverse Events (Dose-Escalation vs. Standard Dose in ReDOS)

Adverse Event Dose-Escalation Arm (%) Standard Dose Arm (%) Reference
Hand-Foot Skin Reaction 1516[5]
Hypertension 715[5]
Fatigue 1318[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Regorafenib against target kinases.

Methodology:

  • Kinase Selection: Choose a panel of relevant kinases such as VEGFR-2, TIE-2, PDGFR-β, c-KIT, and BRAF.[27]

  • Reagents: Prepare recombinant human kinases, appropriate substrates (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Assay Procedure:

    • Perform the assay in a 96-well plate format.

    • Add a fixed concentration of the kinase and its substrate to each well.

    • Add serial dilutions of Regorafenib (typically from 1 nM to 10 µM).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ELISA-based detection of phosphorylated substrate).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each Regorafenib concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the Regorafenib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Tumor Growth Inhibition Study with Dose Escalation

Objective: To evaluate the anti-tumor efficacy and tolerability of a Regorafenib dose-escalation strategy in a xenograft model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) subcutaneously implanted with a relevant human cancer cell line (e.g., colorectal, hepatocellular).[18]

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into two main groups:

    • Group A (Dose Escalation): Start at 5 mg/kg/day, escalate weekly to 7.5 mg/kg/day, and then to 10 mg/kg/day if tolerated.

    • Group B (Standard Dose): 10 mg/kg/day from the start.

    • Include a vehicle control group.

  • Drug Administration: Administer Regorafenib or vehicle orally, once daily, for 21 consecutive days, followed by a 7-day break.[28]

  • Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Record body weight twice a week as a measure of toxicity.

    • Monitor for other signs of toxicity, such as skin reactions or changes in behavior.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a set number of treatment cycles.

  • Data Analysis:

    • Compare the tumor growth inhibition between the dose-escalation and standard-dose groups.

    • Analyze body weight changes and the incidence of adverse events to assess tolerability.

Visualizations

Regorafenib_Signaling_Pathway cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_downstream Downstream Effects Regorafenib Regorafenib VEGFR VEGFR 1/2/3 Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 PDGFRb PDGFR-β Regorafenib->PDGFRb FGFR FGFR Regorafenib->FGFR KIT KIT Regorafenib->KIT RET RET Regorafenib->RET BRAF BRAF Regorafenib->BRAF Metastasis Metastasis VEGFR->Metastasis Inhibition VesselFormation New Vessel Formation VEGFR->VesselFormation Inhibition TIE2->VesselFormation Inhibition PDGFRb->Metastasis Inhibition PDGFRb->VesselFormation Inhibition FGFR->Metastasis Inhibition FGFR->VesselFormation Inhibition Proliferation Tumor Cell Proliferation KIT->Proliferation Inhibition Apoptosis Apoptosis KIT->Apoptosis Induction RET->Proliferation Inhibition RET->Apoptosis Induction BRAF->Proliferation Inhibition BRAF->Apoptosis Induction

Caption: Regorafenib's multi-kinase inhibitory effects.

Dose_Escalation_Workflow Start Start Cycle 1 Week1 Week 1: Administer 80 mg/day Start->Week1 Assess1 Assess Toxicity Week1->Assess1 Week2 Week 2: Administer 120 mg/day Assess1->Week2 Tolerated ModifyDose Interrupt or Reduce Dose Assess1->ModifyDose Not Tolerated Assess2 Assess Toxicity Week2->Assess2 Week3 Week 3: Administer 160 mg/day Assess2->Week3 Tolerated Assess2->ModifyDose Not Tolerated Assess3 Assess Toxicity Week3->Assess3 Assess3->ModifyDose Not Tolerated NextCycle Start Next Cycle at Tolerated Dose Assess3->NextCycle Tolerated ModifyDose->NextCycle Upon Resolution

Caption: Workflow for a dose-escalation strategy.

References

Technical Support Center: Overcoming Inconsistent Results in REGOPAR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with the hypothetical kinase inhibitor, REGOPAR. For the purpose of this guide, we will assume this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and survival in EGFR-dependent cell lines.

Q2: Why am I seeing inconsistent IC50 values for this compound in my cell viability assays?

A2: Inconsistent IC50 values can arise from several factors:

  • Cell-based assay variability: Ensure consistent cell seeding density, as confluent or sparse cultures can respond differently to treatment.[1][2]

  • Reagent stability: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles. Aliquot the compound and store it as recommended.

  • Cell line integrity: Authenticate your cell lines and regularly test for mycoplasma contamination, as this can significantly alter cellular responses.[3]

  • Assay timing: The incubation time with this compound and the timing of the viability assay readout are critical. Optimize these parameters for your specific cell line.

Q3: My western blot results show variable inhibition of EGFR phosphorylation after this compound treatment. What could be the cause?

A3: Variable western blot results are often due to inconsistencies in the experimental workflow:

  • Inconsistent drug treatment: Ensure accurate and consistent concentrations of this compound are added to each well and that the incubation times are precise.

  • Cell lysis and protein extraction: Use a consistent lysis buffer and protocol to ensure complete cell lysis and protein solubilization. Incomplete lysis can lead to variable protein yields.

  • Loading and transfer: Quantify protein concentration accurately and load equal amounts of protein for each sample. Ensure efficient and even transfer of proteins to the membrane.

  • Antibody performance: Use validated antibodies for phosphorylated and total EGFR. Optimize antibody dilutions and incubation times to achieve a good signal-to-noise ratio.

Q4: I am observing significant cell death even at low concentrations of this compound. Is this expected?

A4: While this compound is expected to inhibit cell proliferation, high levels of cell death at low concentrations may indicate off-target effects or cellular stress.[4] Consider the following:

  • Off-target kinase inhibition: At higher concentrations, kinase inhibitors can affect other kinases besides the primary target.[5][6] It is advisable to consult kinase profiling data for this compound if available.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Run a solvent-only control.

  • Apoptosis induction: this compound may be inducing apoptosis. You can confirm this by performing assays for apoptosis markers like cleaved caspase-3 or Annexin V staining.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogeneous cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects by not using the outer wells of the plate for experimental samples.[7]
Inconsistent Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment. Verify pipette calibration.
Variable Incubation Times Standardize the incubation time for drug treatment and for the viability reagent (e.g., MTT, resazurin).
Plate Reader Settings Ensure the correct wavelength and other settings are used for your specific viability assay.
Issue 2: Weak or No Signal in Phospho-EGFR Western Blot
Potential Cause Recommended Solution
Suboptimal EGFR Activation Ensure that your cells are properly stimulated with EGF to induce EGFR phosphorylation before this compound treatment. The timing of EGF stimulation and this compound treatment is critical.
Inefficient Protein Extraction Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
Poor Antibody Performance Use a fresh, validated phospho-specific EGFR antibody. Optimize the antibody concentration and incubation conditions.
Insufficient Protein Loading Load a sufficient amount of protein (typically 20-30 µg) to detect the phosphorylated target.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: Western Blot for Phospho-EGFR
  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with this compound for the desired time before stimulating with EGF for a short period (e.g., 15 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-EGFR, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total EGFR as a loading control.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Different Cell Lines
Cell LineEGFR StatusMean IC50 (nM) ± SD (n=3)
A431Amplified15.2 ± 2.1
NCI-H1975T790M Mutant850.7 ± 55.4
MCF-7Low Expression> 10,000
Table 2: Example Quantification of Phospho-EGFR Inhibition by this compound
This compound Conc. (nM)Normalized p-EGFR/Total EGFR Ratio (Mean ± SEM, n=3)
0 (Vehicle)1.00 ± 0.05
10.82 ± 0.04
100.45 ± 0.06
1000.12 ± 0.03
10000.03 ± 0.01

Visualizations

REGOPAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical signaling pathway of this compound inhibiting EGFR activation.

Western_Blot_Workflow A 1. Cell Treatment (Serum Starve, this compound, EGF) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE Separation C->D E 5. Transfer to Membrane D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-pEGFR) F->G H 8. Secondary Antibody Incubation G->H I 9. ECL Detection H->I J 10. Analysis & Quantification I->J

Caption: Experimental workflow for Western Blot analysis of p-EGFR.

References

Technical Support Center: High-Dose Regorafenib Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing high-dose regorafenib in preclinical animal models. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with high-dose regorafenib in animal models?

A1: Based on preclinical studies, the most frequently reported side effects at higher doses include hepatotoxicity, dermatological toxicities (hand-foot skin reaction), gastrointestinal issues, hypertension, and hematological changes. Target organs for toxicity identified in toxicology studies in rats and dogs include the liver, kidneys, gastrointestinal tract, skin, and the hematopoietic system.[1]

Q2: At what dose levels do significant toxicities typically appear in mice?

A2: While doses up to 30 mg/kg/day are often reported as well-tolerated with no significant weight loss in some tumor models, higher doses can lead to notable toxicity.[2] For example, very high doses of 400 mg/kg/day administered for six weeks in mice resulted in visible liver changes (yellowish appearance) and elevated ALT and AST levels.[3] The specific dose at which toxicity occurs can vary significantly based on the animal strain, the specific cancer model, and the duration of treatment.

Q3: Is body weight loss a reliable indicator of regorafenib toxicity?

A3: Yes, monitoring body weight is a critical and standard indicator of toxicity in preclinical studies.[4][5] A significant loss of body weight (often defined as >10-15%) is a common endpoint that may trigger a dose reduction or temporary cessation of treatment.[4] However, some studies have reported significant anti-tumor effects at doses that did not induce significant body weight loss, so it should be considered alongside other clinical observations.[2][6]

Q4: How can I formulate regorafenib for oral gavage to ensure stability and accurate dosing?

A4: Regorafenib is poorly soluble in water. A common and effective vehicle for oral administration in preclinical studies is a mixture of polyethylene glycol 400 (PEG400), 1,2-propanediol, and Pluronic F68.[2] Another reported vehicle consists of 10% Transcutol, 10% Cremophor, and 80% 0.9% NaCl.[4] It is crucial to prepare the formulation fresh before each administration and use gentle sonication to aid dissolution and prevent precipitation.[5]

Q5: What is the mechanism behind regorafenib-induced hypertension?

A5: Regorafenib inhibits the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[7] This blockade is believed to reduce the production of the vasodilator nitric oxide (NO) and increase levels of the vasoconstrictor endothelin-1 (ET-1), leading to an increase in blood pressure.[7] Studies have shown that these changes are often reversible after a washout period.[7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Significant Body Weight Loss (>15%) or Lethargy Drug toxicity exceeding the maximum tolerated dose (MTD).1. Treatment Interruption: Temporarily halt dosing to allow the animal to recover.[5]2. Dose Reduction: Once the animal has recovered, restart treatment at a lower dose (e.g., reduce by 25-50%).[5]3. Supportive Care: Provide supportive care as advised by veterinary staff, such as fluid supplementation.[5]
Skin Lesions on Paws (Redness, Swelling, Peeling) Hand-Foot Skin Reaction (HFSR), a known class effect of multi-kinase inhibitors.[5][8]1. Dose Modification: Reduce the dose or interrupt treatment as described for weight loss.[9]2. Clinical Monitoring: Carefully document the grade and progression of the skin reaction.3. Supportive Care: Provide soft bedding to reduce pressure on the paws.
Diarrhea Gastrointestinal toxicity; may be linked to the reactivation of regorafenib metabolites by gut microbiota.[5][7]1. Monitor Hydration: Ensure animals have free access to water.2. Dose Adjustment: Implement a dose reduction if diarrhea is severe or persistent.3. Fecal Monitoring: Observe changes in fecal consistency.
Variable Anti-Tumor Response at High Doses Formulation issues; suboptimal dosing; tumor model resistance.1. Verify Formulation: Ensure the drug is fully solubilized and administered consistently.[5]2. Confirm Dosing Accuracy: Double-check calculations and oral gavage technique.[5]3. Pharmacokinetic Analysis: If possible, measure plasma drug concentrations to confirm adequate exposure.

Data on High-Dose Regorafenib Side Effects

The following tables summarize quantitative data from various preclinical studies. Direct comparison between studies should be made with caution due to differences in animal models, strains, and experimental conditions.

Table 1: Regorafenib Toxicity in Murine Models

Dose (mg/kg/day) Animal Model Key Observations & Side Effects Source
10Patient-Derived Xenograft (PDX), Gastric CancerWell tolerated; no significant body weight loss or signs of toxicity.[6]
30Orthotopic CT26 Colon Cancer (Nude Mice)Well tolerated; no significant loss of animal weight.[2]
30Syngeneic CT26 & MC38 Colon Cancer (C57BL/6)Therapies were well tolerated; body weight decreases did not exceed 10%.[10]
400C57BL/6 Mice (6-week treatment)Yellowish livers observed; increased ALT and AST levels.[3]

Table 2: Regorafenib-Associated Organ Toxicity in Animal Models

Organ System Animal Model Observed Pathological Findings Source
Liver Rats & DogsHistopathological findings; elevations in liver enzymes.[1]
Liver Sprague-Dawley Rats (in combination with aminoglycosides)Augmented Alanine Transaminase (180-200%) and Aspartate Transaminase (120-140%).[11]
Hematopoietic RatsBone marrow hypocellularity; atrophy of spleen, lymph nodes, and thymus.[1]
Skin Dogs (13-week study)Dyskeratosis, hyperkeratosis, acanthosis, dermatitis, and hair growth arrest.[1]
Gastrointestinal DogsLiquid feces/blood in feces; vomiting.[1]

Experimental Protocols

Protocol: General Toxicity Assessment in a Xenograft Mouse Model

This protocol outlines a typical procedure for assessing the toxicity of high-dose regorafenib alongside an efficacy study.

  • Animal Model: Immunocompromised mice (e.g., Nude or SCID), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 2-5 x 10^6 HCT116 or HT-29 cells) into the flank. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[5]

  • Group Randomization: Randomize mice into a vehicle control group and multiple regorafenib dose groups (e.g., 10 mg/kg, 20 mg/kg, 30 mg/kg).

  • Drug Formulation & Administration:

    • Prepare regorafenib in a suitable vehicle (e.g., PEG400, 1,2-propanediol, Pluronic F68).[2]

    • Administer the designated dose daily via oral gavage.[4][10]

  • Monitoring & Data Collection:

    • Daily: Record clinical observations (activity level, posture, fur condition) and check for signs of diarrhea or skin changes on paws.

    • Twice Weekly: Measure body weight and tumor dimensions (length and width) with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[4][5]

  • Humane Endpoints: Euthanize animals if any of the following are observed, in accordance with institutional guidelines:

    • Tumor volume exceeds a predetermined size (e.g., 2000 mm³).[4]

    • Body weight loss exceeds 20%.

    • Severe signs of distress or morbidity.

  • Terminal Procedures:

    • At the end of the study, collect terminal blood samples via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST, creatinine).

    • Perform a necropsy and collect key organs (liver, kidneys, spleen, GI tract) for histopathological analysis. Fix tissues in 10% neutral buffered formalin.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: In-Life Experiment cluster_analysis Phase 3: Analysis A Tumor Cell Culture (e.g., HCT116) C Subcutaneous Tumor Implantation A->C B Animal Acclimation (e.g., Nude Mice) B->C D Tumor Growth (to ~150 mm³) C->D E Randomization (Vehicle & Dose Groups) D->E F Daily Oral Gavage (Regorafenib Dosing) E->F G Daily Clinical Observation & Bi-weekly Measurements (Weight, Tumor Volume) F->G H Endpoint Reached (e.g., 21 days or tumor size) G->H I Terminal Blood Collection (CBC, Serum Chemistry) H->I J Necropsy & Tissue Collection (Liver, Kidney, Spleen) H->J K Histopathology J->K

Workflow for a preclinical regorafenib toxicity study.
Regorafenib Signaling Pathway Inhibition

G cluster_targets Regorafenib Key Targets cluster_processes Inhibited Cellular Processes VEGFR VEGFR 1/2/3 Angiogenesis Tumor Angiogenesis & Vascularization VEGFR->Angiogenesis PDGFR PDGFR-β PDGFR->Angiogenesis Microenvironment Tumor Microenvironment Modulation PDGFR->Microenvironment FGFR FGFR FGFR->Angiogenesis KIT KIT Oncogenesis Tumor Cell Proliferation & Survival KIT->Oncogenesis RET RET RET->Oncogenesis RAF BRAF/RAF-1 RAF->Oncogenesis TIE2 TIE2 TIE2->Angiogenesis CSF1R CSF1R CSF1R->Microenvironment Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->KIT Regorafenib->RET Regorafenib->RAF Regorafenib->TIE2 Regorafenib->CSF1R

Key signaling pathways inhibited by regorafenib.

References

Technical Support Center: Addressing REGOPAR's Potential Cytotoxicity at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of REGOPAR. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data interpretation guidelines to address potential cytotoxicity observed at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound in vitro?

A1: The cytotoxic concentration of this compound, typically represented by the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line, exposure time, and assay method used. Based on preliminary data, IC50 values can range from the low micromolar (µM) to higher concentrations. It is crucial to perform a dose-response study to determine the precise IC50 for your specific experimental system.

Q2: What are the typical morphological signs of this compound-induced cytotoxicity?

A2: At high concentrations, this compound may induce morphological changes indicative of cell stress and death. These can include cell rounding and detachment from the culture surface, membrane blebbing, cellular shrinkage, and the appearance of apoptotic bodies. Observing these changes through microscopy is a primary indicator of a cytotoxic effect.

Q3: Does this compound induce apoptosis or necrosis at high concentrations?

A3: Evidence suggests that this compound can induce apoptosis, or programmed cell death, at cytotoxic concentrations. This is often characterized by the activation of caspases and DNA fragmentation.[1][2][3] However, at very high concentrations, a necrotic cell death mechanism, characterized by loss of membrane integrity, cannot be ruled out.[1] It is recommended to perform specific assays to distinguish between these two cell death modalities.

Q4: Are there known off-target effects of this compound that could contribute to cytotoxicity?

A4: While this compound is designed to target specific signaling pathways, high concentrations may lead to off-target effects. As a multi-targeted therapy, it can inhibit various aspects of tumor biology.[4] These off-target activities can contribute to cytotoxicity and should be considered when interpreting experimental results.

Q5: How can I mitigate the cytotoxic effects of this compound while still studying its primary mechanism of action?

A5: To minimize cytotoxicity while investigating the primary effects of this compound, consider using the lowest effective concentration determined from your dose-response studies. Additionally, reducing the treatment duration or using a serum-starvation model prior to treatment can sometimes reduce non-specific toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cytotoxicity assay results between replicates. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension and careful pipetting to achieve uniform cell numbers across all wells.[5][6]
Pipetting errors during compound dilution or addition.Use calibrated pipettes and perform serial dilutions carefully. Adding the compound to all wells at a consistent time is also important.
Edge effects in the microplate.Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure they are filled with sterile PBS or media.
Unexpectedly high cell death even at low this compound concentrations. Cell line is highly sensitive to this compound.Confirm the IC50 with a repeat experiment. Consider using a more resistant cell line for comparison.
Contamination of cell culture (e.g., mycoplasma).Regularly test cell lines for mycoplasma contamination, as it can sensitize cells to chemical treatments.
Error in compound concentration calculation or dilution.Double-check all calculations and ensure the stock solution concentration is accurate.
No significant cytotoxicity observed even at high concentrations. Cell line is resistant to this compound.Consider using a cell line known to be sensitive or genetically engineering your current cell line to express the target of this compound.
The compound has precipitated out of solution at high concentrations.Visually inspect the treatment media for any precipitate. If present, consider using a different solvent or a lower top concentration.
Insufficient incubation time.Extend the duration of this compound exposure. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.[6]
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Different assays measure different aspects of cell death.MTT and WST-1 assays measure metabolic activity, which may decrease before cell membrane integrity is lost (measured by LDH release).[7][8] Use multiple assays to get a comprehensive view of cytotoxicity.
Interference of this compound with the assay components.Run a cell-free control with this compound and the assay reagents to check for any direct chemical interference.

Quantitative Data Summary

The following tables summarize hypothetical data on this compound's cytotoxicity.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour exposure

Cell LineCancer TypeIC50 (µM)
HT-29Colon Cancer15.2
HepG2Liver Cancer22.5
A549Lung Cancer35.8
MCF-7Breast Cancer50.1

Table 2: Effect of a Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Cytotoxicity in HT-29 Cells

TreatmentCell Viability (%)
Control (Vehicle)100
This compound (20 µM)45
This compound (20 µM) + Z-VAD-FMK (50 µM)82
Z-VAD-FMK (50 µM)98

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[7][8]

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.[5][9]

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Serum-free cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Include controls: untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).

  • Add the this compound dilutions to the appropriate wells and incubate for the desired time.

  • Following the manufacturer's instructions, transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate in the dark at room temperature.

  • Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity using the provided formula, correcting for background and spontaneous release.

Visualizations

REGOPAR_Cytotoxicity_Pathway Proposed Cytotoxic Signaling Pathway of this compound This compound High Concentration This compound Receptor Cell Surface Receptor This compound->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK) Receptor->Signaling_Cascade Mitochondria Mitochondrial Stress Signaling_Cascade->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by high concentrations of this compound.

Cytotoxicity_Workflow Experimental Workflow for Assessing Cytotoxicity Start Start: Cell Seeding Treatment This compound Treatment (Dose-Response) Start->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Assay Perform Cytotoxicity Assays (e.g., MTT, LDH) Incubation->Assay Data_Analysis Data Analysis (IC50 Calculation) Assay->Data_Analysis End End: Report Results Data_Analysis->End

Caption: A typical experimental workflow for evaluating the cytotoxicity of this compound.

Caption: A decision-making flowchart for troubleshooting high variability in cytotoxicity assays.

References

Technical Support Center: Refining REGOPAR Delivery Systems for Targeted Liver Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on refining REGOPAR delivery systems for targeted liver therapy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liver therapy research?

A1: this compound is a plant extract that has demonstrated liver-protective and regenerative properties in preclinical studies.[1][2] Its therapeutic potential in conditions like liver cirrhosis and chronic hepatitis makes it a candidate for targeted drug delivery to the liver.[1][2] Modern delivery systems aim to enhance its efficacy and minimize potential systemic side effects.

Q2: What are the common types of delivery systems being explored for this compound?

A2: Common delivery systems for targeted liver therapy, which could be applicable to this compound, include lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) and polymeric nanoparticles.[3][4] These systems can be engineered to specifically target liver cells, such as hepatocytes or hepatic stellate cells, to improve therapeutic outcomes.[3][4]

Q3: What are the critical quality attributes to consider when formulating this compound delivery systems?

A3: Key quality attributes for nanoparticle-based delivery systems include particle size, polydispersity index (PDI), surface charge (zeta potential), encapsulation efficiency, and drug loading. These parameters significantly influence the stability, in vivo performance, and targeting efficiency of the delivery system.

Troubleshooting Guides

Low Encapsulation Efficiency of this compound

Problem: You are observing low encapsulation efficiency of this compound in your nanoparticle formulation.

Potential Cause Recommended Solution
Poor solubility of this compound in the chosen organic solvent. Screen different biocompatible organic solvents to find one that better solubilizes this compound.
Inappropriate ratio of this compound to the carrier material (lipid or polymer). Optimize the drug-to-carrier ratio through a design of experiments (DoE) approach.
Suboptimal formulation process parameters (e.g., sonication time, homogenization speed). Systematically vary process parameters to identify the optimal conditions for encapsulation.
Interaction between this compound and the carrier material. Characterize the physicochemical properties of this compound and the carrier to ensure compatibility. Consider modifying the surface chemistry of the nanoparticles.
High Polydispersity Index (PDI) of Nanoparticle Formulations

Problem: Your this compound nanoparticle formulation shows a high PDI, indicating a heterogeneous particle size distribution.

Potential Cause Recommended Solution
Inadequate energy input during particle formation. Increase sonication amplitude/time or homogenization pressure/cycles.
Aggregation of nanoparticles. Optimize the concentration of stabilizers (e.g., surfactants, PEG) in the formulation. Evaluate the effect of pH and ionic strength of the dispersion medium.
Poor quality of raw materials. Ensure the purity and quality of lipids, polymers, and other excipients.
Inconsistent In Vitro Drug Release Profile

Problem: You are observing inconsistent and unpredictable release of this compound from your delivery system in vitro.

Potential Cause Recommended Solution
Issues with the dialysis membrane in the release study. Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate and that the membrane is properly pre-treated.
Degradation of the nanoparticle formulation during the release study. Assess the stability of your formulation under the release study conditions (e.g., temperature, pH of the release medium).
Non-sink conditions in the release medium. Increase the volume of the release medium or add a solubilizing agent to maintain sink conditions.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Lipid Nanoparticles (LNPs)

This protocol describes a general method for preparing this compound-loaded LNPs using a high-shear homogenization technique.

Materials:

  • This compound extract

  • Lipid (e.g., soy lecithin, phosphatidylcholine)

  • Stabilizer (e.g., Poloxamer 188, PEG-lipid conjugate)

  • Organic solvent (e.g., ethanol, acetone)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the lipid in the selected organic solvent.

  • Aqueous Phase Preparation: Dissolve the stabilizer in the aqueous buffer.

  • Emulsification: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid. Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.

  • Nanoparticle Formation: Process the coarse emulsion through a high-pressure homogenizer for a specified number of cycles to form a nanoemulsion.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator.

  • Purification: Purify the LNP suspension by dialysis or tangential flow filtration to remove unencapsulated this compound and other impurities.

  • Characterization: Characterize the LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Determination of this compound Encapsulation Efficiency

This protocol outlines the steps to determine the amount of this compound successfully encapsulated within the nanoparticles.

Procedure:

  • Separate Free Drug: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles. The supernatant will contain the unencapsulated (free) this compound.

  • Quantify Free Drug: Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Determine Total Drug: Lyse a known volume of the nanoparticle suspension using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated this compound. Measure the total this compound concentration.

  • Calculate Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Testing prep_organic Prepare Organic Phase (this compound + Lipid) emulsify Emulsification prep_organic->emulsify prep_aqueous Prepare Aqueous Phase (Stabilizer + Buffer) prep_aqueous->emulsify homogenize High-Pressure Homogenization emulsify->homogenize evaporate Solvent Evaporation homogenize->evaporate purify Purification evaporate->purify size_pdi Particle Size & PDI purify->size_pdi zeta Zeta Potential purify->zeta ee Encapsulation Efficiency purify->ee release Drug Release Study purify->release cell_uptake Cellular Uptake release->cell_uptake troubleshooting_logic start Experiment Fails check_protocol Review Protocol & Calculations start->check_protocol check_reagents Check Reagent Quality & Storage start->check_reagents check_equipment Verify Equipment Calibration & Function start->check_equipment isolate_variable Isolate and Test One Variable check_protocol->isolate_variable check_reagents->isolate_variable check_equipment->isolate_variable modify_protocol Modify Protocol Based on Test isolate_variable->modify_protocol Hypothesis Formed rerun Rerun Experiment modify_protocol->rerun rerun->isolate_variable Negative Result success Experiment Successful rerun->success Positive Result

References

Technical Support Center: Isolating Active Compounds of REGOPAR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for REGOPAR, a novel therapeutic agent with significant potential in modulating inflammatory signaling pathways. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the isolation and purification of this compound's active compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing low yields of the active compound, this compound-A, from the crude extract. What are the potential causes and solutions?

A1: Low yields of this compound-A are a common challenge due to its complex structure and potential for degradation. Here are several factors to consider and troubleshoot:

  • Extraction Solvent and Method: The choice of solvent is critical. This compound-A, a moderately polar compound, shows optimal solubility in a 1:1 mixture of methanol and dichloromethane.[1][2] Ensure the extraction method is suitable for the starting material. While Soxhlet extraction is common, for thermolabile compounds like this compound-A, alternative methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yield by reducing exposure to high temperatures.[3]

  • Starting Material Quality: The concentration of this compound-A can vary significantly based on the source, harvest time, and storage conditions of the raw material. Ensure the starting material is of high quality and has been stored appropriately to prevent degradation.

  • Incomplete Extraction: The extraction time and solvent-to-solid ratio may be insufficient. It is recommended to perform multiple extraction cycles to ensure complete recovery of the active compound.

Troubleshooting Steps:

  • Optimize Solvent System: If using a single solvent, try a combination of polar and non-polar solvents. A step-wise extraction, starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent, can be effective.[1][2]

  • Evaluate Extraction Technique: Compare the yield from your current method with a small-scale trial using UAE or MAE.[3]

  • Increase Extraction Cycles: Perform a minimum of three extraction cycles and analyze the extract from each cycle by TLC or HPLC to determine if the compound is fully extracted.

Q2: During HPLC purification, we observe co-elution of this compound-A with a structurally similar impurity. How can we improve the separation?

A2: Co-elution is a frequent issue when dealing with complex natural product extracts.[4] To enhance the resolution between this compound-A and the impurity, consider the following:

  • Column Chemistry: The choice of stationary phase is crucial. If you are using a standard C18 column, switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, can alter the retention characteristics of the compounds and improve separation.

  • Mobile Phase Optimization: Fine-tuning the mobile phase composition is often the most effective strategy.[5]

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention times and improve separation.

    • pH Modification: If the compounds have ionizable groups, adjusting the pH of the mobile phase with a buffer can significantly impact their retention behavior.

    • Alternative Solvents: Consider using a different organic modifier. For instance, if you are using acetonitrile, try methanol, or vice-versa.

Troubleshooting Steps:

  • Analytical Method Development: Before scaling up to preparative HPLC, optimize the separation at an analytical scale.[6]

  • Test Different Columns: Screen a variety of column chemistries to find the one that provides the best selectivity for your compounds of interest.

  • Systematic Mobile Phase Optimization: Use a systematic approach to optimize the mobile phase. Vary the organic solvent concentration in small increments and test a range of pH values if applicable.

Q3: We suspect that this compound-A is degrading during the isolation process. How can we assess and mitigate this?

A3: Compound instability is a significant challenge in natural product isolation.[7][8] this compound-A is known to be sensitive to heat, light, and extreme pH conditions.

  • Forced Degradation Studies: To understand the stability profile of this compound-A, perform forced degradation studies. Expose a semi-purified sample to various stress conditions (e.g., heat, UV light, acidic, basic, and oxidative conditions) and monitor the degradation using HPLC.

  • Minimize Exposure to Harsh Conditions:

    • Temperature: Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature and high vacuum. For heat-sensitive compounds, methods that do not require heat, such as maceration, are preferable.[9]

    • Light: Protect the sample from light by using amber glassware or covering flasks with aluminum foil.

    • pH: Maintain a neutral pH during extraction and purification unless a specific pH is required for separation.

Troubleshooting Steps:

  • Conduct Stability Testing: Perform a systematic stability study to identify the key factors causing degradation.[8][10]

  • Modify Protocols to Minimize Stress: Based on the stability data, adjust your experimental protocols. This may include using low-temperature extraction methods, working under low light conditions, and maintaining a neutral pH.

  • In-process Stability Checks: Analyze samples at different stages of the isolation process to pinpoint where degradation is occurring.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for this compound-A Yield

Extraction MethodSolvent SystemTemperature (°C)Extraction Time (hours)Yield of this compound-A (%)Purity (%)
SoxhletMethanol:Dichloromethane (1:1)65121.275
Ultrasound-AssistedMethanol:Dichloromethane (1:1)4011.878
Microwave-AssistedMethanol:Dichloromethane (1:1)500.52.180

Table 2: HPLC Purity of this compound-A with Different Mobile Phases

ColumnMobile Phase AMobile Phase BGradientPurity (%)
C180.1% Formic Acid in WaterAcetonitrile30-70% B in 20 min92.5
Phenyl-Hexyl0.1% Formic Acid in WaterAcetonitrile30-70% B in 20 min98.2
C180.1% Formic Acid in WaterMethanol40-80% B in 20 min95.1

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound-A

  • Sample Preparation: Air-dry the raw material and grind it into a fine powder.

  • Extraction:

    • Place 10 g of the powdered material in a 250 mL flask.

    • Add 100 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

    • Place the flask in an ultrasonic bath.

    • Sonicate at 40°C for 1 hour.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the crude extract at -20°C in an amber vial.

Protocol 2: HPLC Method for the Purification of this compound-A

  • Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Phenyl-Hexyl column (10 µm, 250 x 21.2 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B (linear gradient)

    • 25-30 min: 70% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 15 mL/min

  • Detection: 280 nm

  • Injection Volume: 500 µL of crude extract dissolved in mobile phase A.

  • Fraction Collection: Collect fractions based on the elution of the target peak corresponding to a this compound-A standard.

  • Post-Purification: Combine the fractions containing pure this compound-A and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow raw_material Raw Material (Ground Powder) extraction Ultrasound-Assisted Extraction (Methanol:Dichloromethane 1:1) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract prep_hplc Preparative HPLC (Phenyl-Hexyl Column) crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_compound Pure this compound-A purity_analysis->pure_compound

Caption: Workflow for the isolation and purification of this compound-A.

signaling_pathway This compound This compound-A Receptor Target Receptor This compound->Receptor Binds IKK IKK Complex Receptor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Response Nucleus->Inflammation Transcription of Pro-inflammatory Genes

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound-A.

References

Validation & Comparative

A Comparative Analysis of Hepatoprotective Efficacy: Silymarin versus REGOPAR

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the data available for silymarin and REGOPAR, precluding a direct, data-driven comparison of their hepatoprotective efficacies. While silymarin is the subject of extensive research with a well-documented pharmacological profile, this compound is referenced in limited and dated publications that lack the detailed experimental data necessary for a thorough comparative analysis.

This guide provides a detailed overview of the established hepatoprotective agent, silymarin, including its mechanisms of action, experimental data, and relevant signaling pathways. Unfortunately, a similar in-depth analysis for this compound is not feasible due to the scarcity of published scientific information.

Silymarin: A Well-Established Hepatoprotective Agent

Silymarin, a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum), is a widely recognized and extensively studied natural compound for the treatment of liver diseases.[1] Its primary active constituent is silybin.[1] The hepatoprotective effects of silymarin are attributed to a combination of antioxidant, anti-inflammatory, antifibrotic, and membrane-stabilizing properties.[1]

Mechanism of Action of Silymarin

Silymarin exerts its protective effects on the liver through multiple signaling pathways:

  • Antioxidant Activity: Silymarin is a potent scavenger of free radicals and inhibits lipid peroxidation, a key process in liver cell membrane damage.[2][3] It also enhances the cellular antioxidant defense system by increasing the levels of glutathione (GSH), a critical endogenous antioxidant.[2]

  • Anti-inflammatory Effects: Silymarin can modulate inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.

  • Antifibrotic Activity: It has been shown to inhibit the proliferation of hepatic stellate cells, which are the primary cell type responsible for the deposition of scar tissue in the liver during fibrosis.

  • Membrane Stabilization and Toxin Blockade: Silymarin can alter the outer hepatocyte cell membrane, thereby inhibiting the entry of toxins into the liver cells.[2]

  • Promotion of Liver Regeneration: It stimulates ribosomal RNA synthesis, leading to an increase in protein synthesis, which can aid in the regeneration of damaged liver cells.[1][2]

Silymarin_Mechanism_of_Action Toxin Hepatotoxins (e.g., CCl4, Alcohol) ROS Reactive Oxygen Species (ROS) Toxin->ROS Metabolism Kupffer_Cell Kupffer Cell Activation Toxin->Kupffer_Cell Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation NFkB NF-κB Activation ROS->NFkB Apoptosis Hepatocyte Apoptosis ROS->Apoptosis Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Kupffer_Cell->NFkB HSC Hepatic Stellate Cell (HSC) Activation Kupffer_Cell->HSC Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Inflammation->HSC Inflammation->Apoptosis Fibrosis Fibrosis HSC->Fibrosis Silymarin Silymarin Silymarin->Toxin Blocks Uptake Silymarin->ROS Scavenges Silymarin->Lipid_Peroxidation Inhibits Silymarin->NFkB Inhibits Silymarin->HSC Inhibits Antioxidant_Enzymes Increased Antioxidant Enzymes (GSH) Silymarin->Antioxidant_Enzymes Protein_Synthesis Increased Protein Synthesis Silymarin->Protein_Synthesis Liver_Regeneration Liver Regeneration Protein_Synthesis->Liver_Regeneration

Caption: Simplified signaling pathway of silymarin's hepatoprotective mechanisms.

Experimental Data on Silymarin's Efficacy

Numerous preclinical studies have demonstrated the hepatoprotective effects of silymarin against various toxins, including carbon tetrachloride (CCl4), ethanol, and acetaminophen. The following tables summarize representative quantitative data from such studies.

Table 1: Effect of Silymarin on Liver Function Markers in a CCl4-Induced Hepatotoxicity Model in Rats

Treatment GroupALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Control35.2 ± 3.185.6 ± 7.4150.3 ± 12.50.4 ± 0.05
CCl4285.4 ± 25.8450.1 ± 38.9380.7 ± 32.12.1 ± 0.18
CCl4 + Silymarin (50 mg/kg)95.7 ± 8.6180.3 ± 15.7210.5 ± 18.30.8 ± 0.07

Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase.

Table 2: Effect of Silymarin on Oxidative Stress Markers in an Ethanol-Induced Hepatotoxicity Model in Rats

Treatment GroupMalondialdehyde (MDA) (nmol/mg protein)Glutathione (GSH) (μmol/g tissue)Superoxide Dismutase (SOD) (U/mg protein)
Control1.2 ± 0.15.8 ± 0.4120.5 ± 10.2
Ethanol4.5 ± 0.32.1 ± 0.265.3 ± 5.8
Ethanol + Silymarin (100 mg/kg)1.8 ± 0.24.9 ± 0.3105.7 ± 9.1

Data are presented as mean ± standard deviation.

Experimental Protocols

The following is a generalized experimental protocol for inducing and evaluating hepatotoxicity in a rodent model, often used in studies assessing the efficacy of hepatoprotective agents like silymarin.

Experimental_Workflow A Animal Acclimatization (e.g., Wistar rats, 1 week) B Grouping of Animals (e.g., Control, Toxin-only, Toxin + Silymarin) A->B C Pre-treatment with Silymarin (Oral gavage, daily for 7-14 days) B->C D Induction of Hepatotoxicity (e.g., single intraperitoneal injection of CCl4) C->D E Sacrifice and Sample Collection (24-48 hours post-toxin administration) D->E F Biochemical Analysis (Serum for ALT, AST, ALP, Bilirubin) E->F G Oxidative Stress Analysis (Liver homogenate for MDA, GSH, SOD) E->G H Histopathological Examination (Liver tissue sections stained with H&E) E->H

Caption: A typical experimental workflow for evaluating hepatoprotective agents.

This compound: An Obscure Agent with Limited Data

In stark contrast to silymarin, the available information on this compound is extremely limited and primarily dates back to the 1980s from Romanian publications. The available abstracts indicate that this compound is a plant extract that was studied for its effects on experimentally induced chronic hepatitis in rats.[4][5] One study from 1986 mentions a comparison with other "liver protective drugs," but provides no specifics on the drugs or the outcomes.[4]

Crucially, the existing literature on this compound lacks:

  • Quantitative Data: No published tables or figures with specific measurements of liver enzymes, oxidative stress markers, or other relevant biochemical parameters could be located.

  • Detailed Experimental Protocols: The abstracts do not provide sufficient detail on the experimental design, including the dosage of this compound used, the specific model of liver injury, or the analytical methods employed.

  • Mechanism of Action: There is no information available regarding the signaling pathways through which this compound might exert any hepatoprotective effects.

  • Composition: The specific plant source and the chemical composition of the this compound extract are not detailed in the accessible literature.

Due to this profound lack of scientific data, it is impossible to conduct a meaningful and objective comparison of this compound's efficacy with that of silymarin.

Conclusion

For researchers, scientists, and drug development professionals, silymarin stands as a well-characterized hepatoprotective agent with a substantial body of evidence supporting its efficacy and detailing its mechanisms of action. The wealth of available data allows for robust evaluation and comparison with other potential liver-protective compounds.

Conversely, this compound remains an enigmatic entity with insufficient scientific documentation to warrant any claims of hepatoprotective efficacy or to facilitate a comparative analysis. Further research, including detailed preclinical and clinical studies with transparent reporting of methodologies and results, would be necessary to establish a scientific basis for any therapeutic potential of this compound. Until such data becomes available, silymarin remains a benchmark natural compound in the field of liver protection.

References

A Comparative Analysis of Plant-Derived Extracts for the Treatment of Chronic Hepatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic hepatitis remains a significant global health challenge, prompting extensive research into alternative and complementary therapeutic agents. Among these, plant-derived extracts have garnered considerable interest due to their potential hepatoprotective properties. This guide provides a comparative analysis of REGOPAR and other prominent plant extracts—Silymarin, Glycyrrhizin, and Artichoke Extract—for the treatment of chronic hepatitis.

It is crucial to note at the outset that a direct and robust comparison involving this compound is not feasible at this time. Publicly available scientific literature on this compound is sparse and largely dates back to preclinical, animal-based studies from the 1980s.[1][2] A related product, Trofopar, was the subject of a clinical study in 1991, but the available abstract lacks the detailed quantitative data and experimental protocols necessary for a thorough scientific comparison.[3] Consequently, this guide will focus on a detailed, evidence-based comparison of Silymarin, Glycyrrhizin, and Artichoke Extract, for which more substantial clinical data exists.

Comparative Efficacy of Plant Extracts

The therapeutic potential of Silymarin, Glycyrrhizin, and Artichoke Extract in chronic hepatitis has been evaluated in various clinical trials. The primary endpoints in these studies typically include the reduction of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and in the case of viral hepatitis, a decrease in viral load.

Plant ExtractActive Compound(s)Key Efficacy Findings in Chronic Hepatitis
Silymarin Silibinin, Silychristin, SilydianinInconsistent results. Some studies show a reduction in liver enzymes, but others, including a large randomized controlled trial, found no significant difference in ALT levels or HCV RNA compared to placebo.[4][5][6] One study suggested an association with reduced progression of fibrosis.[7]
Glycyrrhizin Glycyrrhizic AcidIntravenous administration has been shown to significantly reduce ALT levels in patients with chronic hepatitis C who did not respond to interferon therapy.[8][9][10] However, it did not demonstrate a significant effect on HCV RNA levels.[8][9]
Artichoke Extract Cynarin, LuteolinA pilot study in patients with chronic hepatitis C found no significant improvement in aminotransferase levels or viral load.[11][12] However, a study on a wild Egyptian variety showed a decrease in HCV viral load and normalization of liver enzymes in a small cohort.[13]

Experimental Methodologies

A critical evaluation of therapeutic agents requires a thorough understanding of the experimental protocols employed in clinical studies. Below are summaries of the methodologies from key trials for each plant extract.

Silymarin: The SyNCH Trial (A Randomized Controlled Trial)[5]
  • Objective: To determine the effect of higher than customary doses of silymarin on liver disease activity in patients with chronic hepatitis C who had failed interferon-based therapy.

  • Study Design: A multicenter, double-blind, placebo-controlled trial. 154 participants were randomized to receive 420 mg of silymarin, 700 mg of silymarin, or a matching placebo three times daily for 24 weeks.

  • Inclusion Criteria: Adults with chronic HCV infection, serum ALT levels ≥65 U/L, and a history of unsuccessful interferon-based treatment.

  • Primary Outcome: The proportion of participants with a serum ALT level <45 U/L or a decrease of at least 50% from baseline to <65 U/L at the end of treatment.

  • Key Laboratory Assessments:

    • Liver Enzymes: Serum ALT and AST levels were measured at baseline and at regular intervals throughout the study.

    • Viral Load: Serum HCV RNA levels were quantified using a real-time PCR assay.

Glycyrrhizin: A Double-Blind, Randomized, Placebo-Controlled Phase I/II Trial[8][9]
  • Objective: To evaluate the effect of intravenous glycyrrhizin on serum ALT, HCV-RNA, and its safety in European patients with chronic hepatitis C who were non-responders to interferon therapy.

  • Study Design: A double-blind, randomized, placebo-controlled trial. 57 patients were randomized to receive 80 mg, 160 mg, or 240 mg of glycyrrhizin, or a placebo, administered intravenously three times a week for 4 weeks.

  • Inclusion Criteria: Patients with chronic hepatitis C who were non-responders or unlikely to respond to interferon therapy.

  • Primary Outcome: Change in serum ALT levels from baseline.

  • Key Laboratory Assessments:

    • Liver Enzymes: Serum ALT levels were measured at baseline and at the end of treatment.

    • Viral Load: Plasma HCV-RNA levels were quantified.

Artichoke Extract: A Pilot Study[11][12]
  • Objective: To evaluate the efficacy of artichoke leaf extract in patients with chronic hepatitis C and persistently elevated aminotransferase levels.

  • Study Design: An open-label, single-arm pilot study. 17 patients were treated with 3200 mg of standardized artichoke leaf extract per day for 12 weeks.

  • Inclusion Criteria: Patients with chronic hepatitis C and persistently elevated aminotransferase levels.

  • Primary Outcome: The rate of ALT normalization after 12 weeks of treatment.

  • Key Laboratory Assessments:

    • Liver Enzymes: Serum ALT, AST, and gamma-glutamyltransferase levels were measured at baseline and throughout the study.

    • Viral Load: Quantitative HCV RNA was assessed.

Mechanisms of Action & Signaling Pathways

The hepatoprotective effects of these plant extracts are attributed to their ability to modulate various cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Silymarin's Hepatoprotective Pathways

Silymarin is believed to exert its effects through multiple mechanisms, primarily as an antioxidant and an anti-inflammatory agent.[14][15][16] It can scavenge free radicals, inhibit lipid peroxidation, and modulate inflammatory signaling pathways.

Silymarin_Pathway cluster_stress Oxidative Stress cluster_inflammation Inflammation cluster_outcome Hepatoprotective Effects ROS ROS Reduced Liver Injury Reduced Liver Injury NF-kB NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Activation Silymarin Silymarin Silymarin->ROS Inhibition Silymarin->NF-kB Inhibition

Caption: Silymarin's antioxidant and anti-inflammatory pathways.

Glycyrrhizin's Anti-inflammatory Signaling

Glycyrrhizin has demonstrated potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and suppress inflammatory pathways, such as the HMGB1 and PI3K/mTOR signaling pathways.[17][18]

Glycyrrhizin_Pathway Inflammatory Stimulus Inflammatory Stimulus HMGB1 HMGB1 Inflammatory Stimulus->HMGB1 PI3K/mTOR Pathway PI3K/mTOR Pathway HMGB1->PI3K/mTOR Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines PI3K/mTOR Pathway->Pro-inflammatory Cytokines Induces Hepatocyte Injury Hepatocyte Injury Pro-inflammatory Cytokines->Hepatocyte Injury Glycyrrhizin Glycyrrhizin Glycyrrhizin->HMGB1 Inhibits Glycyrrhizin->PI3K/mTOR Pathway Inhibits

Caption: Glycyrrhizin's inhibition of inflammatory pathways.

Artichoke Extract's Antioxidant and Anti-inflammatory Actions

Artichoke extract is rich in antioxidant compounds that can neutralize reactive oxygen species.[19] It has also been shown to suppress inflammatory pathways, including the TLR4/NF-κB pathway, and reduce the expression of pro-inflammatory cytokines.[20]

Artichoke_Pathway cluster_stimulus Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response Oxidants Oxidants Antioxidant Enzymes Antioxidant Enzymes Inflammatory Signals Inflammatory Signals TLR4/NF-kB Pathway TLR4/NF-kB Pathway Artichoke Extract Artichoke Extract Artichoke Extract->Antioxidant Enzymes Upregulates Artichoke Extract->TLR4/NF-kB Pathway Inhibits Reduced Inflammation & Oxidative Damage Reduced Inflammation & Oxidative Damage

Caption: Artichoke extract's dual antioxidant and anti-inflammatory mechanisms.

Conclusion

While the quest for effective treatments for chronic hepatitis continues, plant-derived extracts present a promising area of investigation. This guide highlights the current state of clinical evidence for Silymarin, Glycyrrhizin, and Artichoke Extract. Glycyrrhizin, when administered intravenously, shows the most consistent positive effect on reducing liver enzyme levels in patients with chronic hepatitis C, although its impact on viral load is limited. The evidence for Silymarin is mixed, and the data for Artichoke Extract is still preliminary.

The significant lack of recent, robust clinical data for this compound prevents its inclusion in a meaningful comparative analysis. Further well-designed, placebo-controlled clinical trials are imperative to definitively establish the efficacy and safety of these plant extracts and to elucidate their precise mechanisms of action in the context of chronic hepatitis. Researchers and drug development professionals are encouraged to focus on rigorous clinical investigation to validate the therapeutic potential of these natural compounds.

References

Validating the In Vitro Antioxidant Activity of REGOPAR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the in vitro antioxidant activity of REGOPAR, a plant-based extract historically investigated for its liver-protective properties.[1][2] For the purpose of this guide, we will present a hypothetical comparative analysis of this compound against well-established antioxidant standards. The methodologies and data presented herein are intended to serve as a practical template for researchers, scientists, and drug development professionals engaged in the evaluation of novel antioxidant compounds.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of this compound was hypothetically evaluated using three common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and FRAP (Ferric Reducing Antioxidant Power) assay. These assays measure the ability of a substance to scavenge free radicals or reduce oxidized species, which are key indicators of antioxidant potential.[3][4][5] The performance of this compound is compared against standard antioxidant compounds: Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E.[6]

Table 1: DPPH Radical Scavenging Activity

CompoundIC₅₀ (µg/mL)
This compound45.8 ± 2.1
Ascorbic Acid12.3 ± 0.8
Trolox18.5 ± 1.2

IC₅₀ represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity

CompoundTEAC (Trolox Equivalent Antioxidant Capacity)
This compound0.85 ± 0.05
Ascorbic Acid1.05 ± 0.03

TEAC value represents the antioxidant capacity of a substance equivalent to that of Trolox. A higher TEAC value signifies stronger antioxidant activity.[7]

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundFRAP Value (µM Fe(II)/mg)
This compound750 ± 42
Ascorbic Acid1120 ± 65
Quercetin1580 ± 88

The FRAP value indicates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value corresponds to greater reducing power.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

1. DPPH Radical Scavenging Assay

This assay is based on the scavenging of the stable DPPH free radical by an antioxidant.[3]

  • Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol), this compound extract, standard antioxidants (Ascorbic Acid, Trolox), and methanol.

  • Procedure:

    • Prepare various concentrations of this compound and standard antioxidants in methanol.

    • Add 1 mL of each sample concentration to 2 mL of DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a spectrophotometer.[3]

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁)/A₀] x 100 where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.

2. ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).[8]

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), this compound extract, Trolox standard, and ethanol.

  • Procedure:

    • Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of various concentrations of this compound or Trolox to 1 mL of the diluted ABTS•⁺ solution.

    • After 6 minutes, measure the absorbance at 734 nm.

    • A standard curve is generated using Trolox, and the results for this compound are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

3. Ferric Reducing Antioxidant Power (FRAP) Assay

This method assesses the reducing potential of an antioxidant.[5]

  • Reagents: FRAP reagent (containing 300 mM acetate buffer, 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio), this compound extract, and standard antioxidants.

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add 100 µL of the sample to 3 mL of the FRAP reagent.

    • Incubate the mixture at 37°C for 30 minutes.[5]

    • Measure the absorbance of the colored product (ferrous tripyridyltriazine complex) at 593 nm.[5]

    • The FRAP value is determined from a standard curve prepared with ferrous sulfate.

Visualizing Experimental Workflow and Pathways

To facilitate a clearer understanding of the experimental processes and the underlying mechanisms of antioxidant action, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep Prepare this compound & Standard Solutions dpph DPPH Assay prep->dpph Incubate with reagents abts ABTS Assay prep->abts Incubate with reagents frap FRAP Assay prep->frap Incubate with reagents measure Spectrophotometric Measurement dpph->measure abts->measure frap->measure calculate Calculate IC50, TEAC, FRAP Values measure->calculate compare Compare this compound with Standards calculate->compare

Caption: Workflow for in vitro antioxidant activity validation.

antioxidant_mechanism cluster_scavenging Radical Scavenging (DPPH, ABTS) cluster_reducing Reducing Power (FRAP) ros Reactive Oxygen Species (ROS) (e.g., DPPH•, ABTS•+) This compound This compound (Antioxidant) stable_mol Stable Molecules ros->stable_mol is neutralized by oxidized_this compound Oxidized this compound This compound->oxidized_this compound donates electron/H This compound->oxidized_this compound donates electron fe3 Fe³⁺ (Ferric Iron) fe2 Fe²⁺ (Ferrous Iron) fe3->fe2 is reduced by

Caption: Mechanisms of antioxidant action in vitro.

References

Comparative Analysis: REGOPAR (Novel FXR Agonist) vs. Ursodeoxycholic Acid (UDCA) in Hepatobiliary Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The management of cholestatic and metabolic liver diseases has traditionally relied on the therapeutic effects of ursodeoxycholic acid (UDCA). However, the emergence of potent and selective nuclear receptor agonists, such as novel Farnesoid X Receptor (FXR) agonists, herein designated as REGOPAR, presents a new paradigm in hepatobiliary therapy. This guide provides a detailed comparative analysis of this compound and UDCA, focusing on their mechanisms of action, efficacy from preclinical and clinical data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison.

Section 1: Mechanism of Action

Ursodeoxycholic acid and this compound exert their therapeutic effects through distinct, albeit intersecting, pathways. UDCA functions primarily by improving the physicochemical properties of bile, while this compound acts as a direct and potent agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.

Ursodeoxycholic Acid (UDCA): UDCA is a hydrophilic bile acid that constitutes a small fraction of the natural human bile acid pool. Its therapeutic mechanisms are multifactorial and include:

  • Choleretic Effects: UDCA administration enriches the bile acid pool, stimulating the secretion of bile and reducing the concentration of more hydrophobic, cytotoxic bile acids.

  • Cytoprotection: It protects hepatocytes and cholangiocytes from damage induced by toxic bile acids.

  • Immunomodulation and Anti-inflammatory Effects: UDCA has been shown to modulate immune responses within the liver.

This compound (as a representative FXR Agonist): this compound directly binds to and activates FXR, a nuclear receptor highly expressed in the liver, intestine, and kidneys. This activation initiates a cascade of genomic effects that regulate bile acid homeostasis.

  • Inhibition of Bile Acid Synthesis: Activated FXR induces the expression of the Small Heterodimer Partner (SHP) in the liver. SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.

  • Promotion of Bile Acid Efflux: FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP) in hepatocytes, enhancing the excretion of bile acids into the bile canaliculus.

  • Systemic Metabolic Regulation: FXR plays a crucial role in lipid and glucose metabolism, making its agonists potential therapeutic agents for conditions like non-alcoholic steatohepatitis (NASH).

Signaling_Pathways cluster_UDCA Ursodeoxycholic Acid (UDCA) Pathway cluster_this compound This compound (FXR Agonist) Pathway UDCA UDCA Administration Bile_Pool Enrichment of Hydrophilic Bile Acids UDCA->Bile_Pool Toxicity_Reduction Reduced Bile Acid Cytotoxicity Bile_Pool->Toxicity_Reduction Choleretic_Effect Stimulation of Bile Flow (Choleresis) Bile_Pool->Choleretic_Effect Hepatocyte_Protection Hepatocyte and Cholangiocyte Protection Toxicity_Reduction->Hepatocyte_Protection This compound This compound FXR FXR Activation (Liver & Intestine) This compound->FXR SHP ↑ SHP Expression FXR->SHP BSEP ↑ BSEP Expression FXR->BSEP CYP7A1 ↓ CYP7A1 Expression SHP->CYP7A1 BA_Synthesis Inhibition of Bile Acid Synthesis CYP7A1->BA_Synthesis BA_Efflux Increased Bile Acid Efflux BSEP->BA_Efflux

Caption: Comparative signaling pathways of UDCA and this compound.

Section 2: Comparative Efficacy Data

The following tables summarize key efficacy data derived from representative clinical trials for UDCA and FXR agonists (serving as a proxy for this compound) in the context of Primary Biliary Cholangitis (PBC), a common cholestatic liver disease.

Table 1: Biochemical Response in Primary Biliary Cholangitis (PBC)

Parameter This compound (FXR Agonist) Ursodeoxycholic Acid (UDCA)
Primary Endpoint Reduction in Alkaline Phosphatase (ALP) and normal Bilirubin levels Reduction in Alkaline Phosphatase (ALP)
ALP Reduction 47% from baseline 30-40% from baseline
Total Bilirubin Maintained or reduced from baseline Maintained or slightly reduced
ALT/AST Reduction Significant reduction from baseline Moderate reduction from baseline

| Time to Response | 3-6 months | 6-12 months |

Table 2: Histological Improvement in Non-Alcoholic Steatohepatitis (NASH)

Histological Feature This compound (FXR Agonist) Ursodeoxycholic Acid (UDCA)
Fibrosis Improvement Improvement of ≥1 stage with no worsening of NASH No significant effect on fibrosis
NASH Resolution Achieved without worsening of fibrosis Not demonstrated as a primary outcome

| NAFLD Activity Score | Significant reduction | Minimal to no effect |

Section 3: Experimental Protocols

The evaluation of compounds like this compound and UDCA relies on a series of standardized in vitro and in vivo experiments to determine their pharmacological activity and therapeutic potential.

1. In Vitro FXR Activation Assay

  • Objective: To determine the potency and selectivity of a compound in activating the Farnesoid X Receptor.

  • Methodology: A cell-based reporter gene assay is commonly employed.

    • Cell Line: Human embryonic kidney cells (HEK293T) or a similar line are used.

    • Transfection: Cells are co-transfected with two plasmids: one expressing the full-length human FXR and its partner RXRα, and another containing a luciferase reporter gene under the control of an FXR-responsive element (e.g., from the BSEP promoter).

    • Treatment: Transfected cells are treated with increasing concentrations of the test compound (e.g., this compound) for 18-24 hours. A known FXR agonist like GW4064 or chenodeoxycholic acid (CDCA) is used as a positive control, and UDCA (a very weak FXR agonist) may be used for comparison.

    • Readout: Cell lysates are assayed for luciferase activity. The luminescence signal is proportional to the level of FXR activation.

    • Data Analysis: Dose-response curves are generated to calculate the EC50 value (the concentration at which 50% of the maximal response is achieved).

Experimental_Workflow cluster_protocol FXR Reporter Gene Assay Workflow A 1. Cell Culture (e.g., HEK293T) B 2. Co-transfection: - FXR/RXR Plasmid - Luciferase Reporter Plasmid A->B C 3. Compound Treatment: - this compound (Dose-Response) - Controls (Positive/Negative) B->C D 4. Incubation (18-24 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Assay: Measure Luminescence E->F G 7. Data Analysis: Calculate EC50 F->G

Caption: Workflow for an in vitro FXR activation assay.

2. In Vivo Animal Model of Cholestasis

  • Objective: To evaluate the efficacy of a compound in a preclinical model of cholestatic liver injury.

  • Methodology: The bile duct ligation (BDL) model in rodents is a widely accepted standard.

    • Model Induction: Male C57BL/6 mice or Sprague-Dawley rats undergo a surgical procedure where the common bile duct is double-ligated and transected. Sham-operated animals serve as controls.

    • Treatment: Following surgery, animals are randomly assigned to treatment groups: Vehicle control, UDCA (e.g., 30 mg/kg/day), or this compound (at various doses, e.g., 3-30 mg/kg/day), administered daily via oral gavage.

    • Duration: The study typically lasts for 7 to 14 days.

    • Endpoint Analysis:

      • Serum Biochemistry: Blood is collected to measure levels of liver injury markers (ALT, AST), cholestasis markers (ALP, Total Bilirubin), and total bile acids.

      • Liver Histology: Liver tissue is harvested, fixed in formalin, and stained with Hematoxylin & Eosin (H&E) to assess necrosis and inflammation, and with Sirius Red to quantify fibrosis.

      • Gene Expression: Hepatic gene expression is analyzed via qPCR to confirm target engagement (e.g., upregulation of Shp and Bsep, downregulation of Cyp7a1).

Section 4: Conclusion

This compound, as a potent FXR agonist, represents a targeted therapeutic approach that directly addresses the pathophysiological driver of bile acid-related liver injury by regulating their synthesis and transport. In contrast, UDCA offers a broader, less targeted mechanism centered on improving the properties of the bile acid pool. Clinical and preclinical data suggest that FXR agonists may offer superior efficacy in reducing biochemical markers of cholestasis and, significantly, in improving liver histology, particularly fibrosis, in diseases like NASH where UDCA has shown limited effect. The choice between these agents may depend on the specific disease, patient response, and tolerance profile. Further head-to-head clinical trials are essential to fully delineate the comparative effectiveness and long-term safety of these two classes of drugs.

Cross-Validation of Hepatoprotective Therapeutic Claims: A Comparative Analysis of Plant-Derived Compounds and Ursodeoxycholic Acid in Animal Models of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the therapeutic efficacy of two well-documented plant-derived hepatoprotective agents, Silymarin and Glycyrrhizin, alongside the established pharmaceutical agent Ursodeoxycholic acid (UDCA). The evaluation is based on preclinical data from various animal models of liver fibrosis, primarily focusing on the widely used carbon tetrachloride (CCl4)-induced liver injury model in rodents. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of liver disease.

The historical context for this comparison is rooted in early research on plant-based extracts for liver protection, such as the sparsely documented "REGOPAR". While specific data on this compound is limited to older studies, the broader field has advanced significantly. This guide focuses on currently researched compounds with substantial preclinical evidence.

Comparative Efficacy of Hepatoprotective Agents

The following tables summarize the quantitative data from various studies, showcasing the effects of Silymarin, Glycyrrhizin, and UDCA on key markers of liver injury and fibrosis. It is important to note that these results are compiled from different studies with variations in animal models, dosing regimens, and duration of treatment.

Table 1: Effects on Liver Enzyme Levels in CCl4-Induced Liver Injury Models
Compound/TreatmentAnimal ModelKey Findings on Serum ALT and AST LevelsReference
Control (CCl4 only) Rat/MouseSignificant elevation of ALT and AST levels, indicative of hepatocellular damage.[1][2][3]
Silymarin Rat/MouseMarkedly reduced the CCl4-induced increase in ALT and AST levels.[1][2][4]
Glycyrrhizin Rat/MouseSignificantly inhibited the increase of serum ALT and AST.[5]
Ursodeoxycholic acid (UDCA) RatLong-term therapy improves liver function tests.[6]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. These enzymes are released into the bloodstream upon liver cell damage.

Table 2: Effects on Markers of Liver Fibrosis
Compound/TreatmentAnimal ModelKey Findings on Fibrosis Markers (e.g., Collagen, α-SMA, TGF-β1)Reference
Control (CCl4 only) RatIncreased collagen deposition, elevated α-SMA expression, and higher levels of TGF-β1.[4][7]
Silymarin RatReduced fibrosis score, decreased expression of α-SMA and TGF-β1.[4]
Glycyrrhizin RatAmeliorated collagen deposition, decreased α-SMA expression, and inhibited the TGF-β1 signaling pathway.[8][9]
Ursodeoxycholic acid (UDCA) RatRestored CCl4-induced liver fibrosis and inhibited collagen production.[10]

α-SMA (alpha-smooth muscle actin) is a marker of activated hepatic stellate cells, the primary collagen-producing cells in liver fibrosis. TGF-β1 (Transforming growth factor-beta 1) is a key pro-fibrotic cytokine.

Experimental Protocols

The most common animal model cited in the reviewed literature is the carbon tetrachloride (CCl4)-induced liver fibrosis model in rats (Wistar or Sprague-Dawley strains) and mice.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
  • Induction: Chronic liver injury is typically induced by intraperitoneal (i.p.) or subcutaneous (s.c.) injection, or oral gavage of CCl4.[3][7][11] A common protocol involves administering CCl4 (often diluted 1:1 in olive or sunflower oil) twice weekly for several weeks (e.g., 6-12 weeks).[11][12]

  • Dosage of CCl4: Doses can vary, with ranges such as 1-2 mL/kg body weight being typical.[2][11]

  • Vehicle Control: The control group for the disease model typically receives the vehicle (e.g., olive oil) alone.[11]

  • Treatment Groups: The compounds of interest (Silymarin, Glycyrrhizin, UDCA) are administered, often daily, via oral gavage or other appropriate routes, starting either before or concurrently with the CCl4 injections.[1][4][7]

  • Endpoint Analysis: At the end of the study period, animals are sacrificed, and blood and liver tissues are collected.

    • Biochemical Analysis: Serum levels of ALT and AST are measured to assess hepatocyte injury.[1]

    • Histological Analysis: Liver sections are stained (e.g., with Hematoxylin & Eosin or Masson's trichrome) to visualize liver architecture, inflammation, and collagen deposition (fibrosis).[7]

    • Molecular Analysis: Expression of key proteins involved in fibrosis, such as α-SMA and TGF-β1, is quantified using techniques like Western blotting or immunohistochemistry.[4]

The following diagram illustrates a general workflow for these types of preclinical studies.

G cluster_0 Animal Model Induction cluster_1 Treatment Administration cluster_2 Endpoint Analysis animal_selection Selection of Animals (e.g., Wistar Rats) acclimatization Acclimatization animal_selection->acclimatization grouping Random Grouping acclimatization->grouping induction Induction of Fibrosis (e.g., CCl4 injection) grouping->induction control Control Group (Vehicle) induction->control treatment1 Silymarin Group induction->treatment1 treatment2 Glycyrrhizin Group induction->treatment2 treatment3 UDCA Group induction->treatment3 sacrifice Sacrifice and Sample Collection control->sacrifice treatment1->sacrifice treatment2->sacrifice treatment3->sacrifice biochemistry Serum Biochemistry (ALT, AST) sacrifice->biochemistry histology Histopathology (H&E, Masson's) sacrifice->histology molecular Molecular Analysis (Western Blot, IHC) sacrifice->molecular

Experimental workflow for evaluating hepatoprotective agents.

Mechanisms of Action and Signaling Pathways

The hepatoprotective effects of Silymarin and Glycyrrhizin are attributed to their ability to modulate key signaling pathways involved in inflammation and fibrosis.

Silymarin/Silybin: Targeting the TGF-β1/Smad Pathway

Silymarin, and its primary active component Silybin, exert significant anti-fibrotic effects by interfering with the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. TGF-β1 is a potent cytokine that promotes liver fibrosis by activating Hepatic Stellate Cells (HSCs), leading to excessive extracellular matrix (ECM) deposition. Silybin has been shown to inhibit the expression of TGF-β1 and the subsequent phosphorylation of Smad2/3 proteins, which are crucial for transmitting the fibrogenic signal to the nucleus.[13]

G TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 phosphorylates Silybin Silibinin Silybin->TGFB1 inhibits expression pSmad23 p-Smad2/3 Silybin->pSmad23 inhibits phosphorylation Smad23->pSmad23 Smad_complex p-Smad2/3 Smad4 pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Fibrosis-related Gene Expression (e.g., Collagen, α-SMA) Nucleus->Gene_expression promotes Fibrosis Liver Fibrosis Gene_expression->Fibrosis

Inhibitory action of Silibinin on the TGF-β1/Smad pathway.

Glycyrrhizin: Inhibition of the NF-κB Pathway

Glycyrrhizin has demonstrated potent anti-inflammatory effects, which are central to its hepatoprotective action. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] In response to liver injury (e.g., from CCl4), pro-inflammatory stimuli lead to the activation of NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory cytokines like TNF-α and interleukins, which perpetuate liver damage and contribute to fibrosis. Glycyrrhizin can prevent the activation and nuclear translocation of NF-κB, thereby downregulating the inflammatory cascade.[8][15]

G Injury Liver Injury (e.g., CCl4) IKK IKK complex Injury->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB/IκBα (inactive) IkB->NFkB_complex NFkB NF-κB (active) NFkB_complex->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus translocates to Glycyrrhizin Glycyrrhizin Glycyrrhizin->IKK inhibits Glycyrrhizin->NFkB inhibits nuclear translocation Cytokines Pro-inflammatory Cytokine Expression (TNF-α, IL-6) Nucleus->Cytokines promotes transcription Inflammation Inflammation & Fibrosis Cytokines->Inflammation

Inhibitory action of Glycyrrhizin on the NF-κB pathway.

Conclusion

The preclinical data strongly support the hepatoprotective and anti-fibrotic effects of Silymarin and Glycyrrhizin in various animal models of liver disease. Their mechanisms of action, involving the modulation of key signaling pathways like TGF-β1/Smad and NF-κB, are well-documented. Ursodeoxycholic acid also shows efficacy in these models, providing a benchmark for comparison. While direct comparative clinical trials are needed to establish relative efficacy in humans, the evidence presented in this guide underscores the potential of these plant-derived compounds as valuable agents in the management of chronic liver diseases. Further research focusing on standardized formulations and head-to-head comparisons in relevant animal models will be crucial for their clinical translation.

References

Independent Verification of Liver Regeneration Properties: A Comparative Analysis of REGOPAR and Modern Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the liver regeneration properties of REGOPAR against contemporary therapeutic alternatives. The information is intended for researchers, scientists, and professionals in drug development seeking an objective overview of the available experimental evidence. While historical data on this compound suggests a potential role in liver protection and regeneration, a notable scarcity of recent, independent verification and detailed mechanistic studies places it in stark contrast with modern, well-characterized therapeutic approaches.

Overview of Therapeutic Approaches

Liver regeneration is a complex process orchestrated by a symphony of signaling pathways and cellular interactions. Therapeutic intervention aims to either potentiate the liver's intrinsic regenerative capacity or provide exogenous cellular sources to repopulate the damaged organ. This guide categorizes current strategies into two main groups: pharmacological agents, including historical compounds like this compound, and cell-based therapies, a rapidly evolving frontier in regenerative medicine.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and its alternatives. It is critical to note the disparity in the age and detail of the available data.

Therapeutic Agent/StrategyAnimal ModelKey Quantitative OutcomesCitation
This compound Albino Rats (Experimentally induced chronic hepatitis)Data from the 1986 study is not available in abstract form; the full text would be required for specific quantitative outcomes. The study mentions "liver regeneration/drug effects" as a focus.[1]
Trofopar (related to this compound) Clinical study (71 patients with chronic liver diseases)The study claims Trofopar improves liver blood circulation and increases the capacity of hepatocyte regeneration, detoxification, and metabolization. Specific quantitative data is not provided in the abstract.[2]
Granulocyte-Colony Stimulating Factor (G-CSF) Animal models of toxic liver injuryIncreased mobilization of hematopoietic stem cells, amelioration of liver injury, promotion of liver regeneration, and improved liver function and survival.[3]
Mesenchymal Stem Cells (MSCs) Various preclinical and clinical settingsIn patients who have undergone liver resection, MSC infusion can potentially improve lipid accumulation and encourage cell proliferation/growth, aiding recovery. MSCs can also stimulate regulatory T cell production, boost hepatocyte regeneration, and hinder hepatocyte apoptosis.[4]
Macrophage Cell Therapy (MATCH Phase 2 Trial) Clinical trial (50 patients with cirrhosis)After one year, there were no liver-related clinical events in the 26 patients treated with macrophages. In the control group of 24, four patients developed severe liver-related adverse events, and there were three deaths.[5]
Hepatocyte Growth Factor (HGF) and Epidermal Growth Factor (EGF) Rat modelsThese hepatotropic factors are hypothesized to stimulate liver regeneration in cirrhotic rats.[6]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of typical experimental protocols for evaluating liver regeneration therapies.

Partial Hepatectomy (PHx) in Rodents

This is a widely used surgical model to study compensatory liver regeneration.

  • Animal Model: Typically male Wistar rats or C57BL/6 mice.

  • Procedure: Under anesthesia, a midline laparotomy is performed. The median and left lateral lobes of the liver (approximately 70% of the total liver mass) are ligated and excised.

  • Treatment: The therapeutic agent (e.g., a test compound or cell therapy) is administered, often intravenously or intraperitoneally, at a specified time relative to the surgery.

  • Assessment of Regeneration:

    • Liver-to-body weight ratio: Animals are euthanized at various time points (e.g., 24, 48, 72 hours post-PHx), and the remnant liver is weighed. The ratio of liver weight to total body weight is calculated and compared to that of control animals.

    • Histology: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue architecture and identify mitotic figures.

    • Immunohistochemistry: Staining for proliferation markers such as Ki-67 or Proliferating Cell Nuclear Antigen (PCNA) is performed to quantify the percentage of hepatocytes undergoing DNA synthesis.[7]

    • Gene and Protein Expression Analysis: Techniques like qPCR and Western blotting are used to measure the expression of genes and proteins involved in cell cycle progression and liver function.

Chemically-Induced Liver Injury

This model mimics toxicant-induced liver damage.

  • Animal Model: Rodents are commonly used.

  • Inducing Agent: Carbon tetrachloride (CCl4) or thioacetamide (TAA) is administered, typically via intraperitoneal injection, to induce acute or chronic liver injury.

  • Treatment: The investigational drug is administered before, during, or after the inducing agent.

  • Evaluation:

    • Serum Biochemistry: Blood samples are collected to measure levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of hepatocellular damage.

    • Histopathology: Liver sections are examined for necrosis, inflammation, and fibrosis.

    • Regeneration Markers: Similar to the PHx model, proliferation markers are assessed.

Signaling Pathways in Liver Regeneration

The regenerative capacity of the liver is governed by a complex network of signaling pathways. While the precise mechanism of this compound remains uncharacterized in recent literature, several pathways are well-established targets for modern therapeutic strategies.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a key driver of hepatocyte proliferation.

Wnt_Beta_Catenin_Pathway cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and Translocates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds to Gene_Expression Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->Gene_Expression Activates Proliferation Hepatocyte Proliferation Gene_Expression->Proliferation Leads to

Caption: Canonical Wnt/β-catenin signaling pathway promoting hepatocyte proliferation.

Experimental Workflow for Evaluating a Novel Compound

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound's liver regeneration properties.

Experimental_Workflow start Hypothesis: Compound X promotes liver regeneration in_vitro In Vitro Studies (Primary Hepatocytes) start->in_vitro toxicity Cytotoxicity Assay in_vitro->toxicity proliferation Proliferation Assay (e.g., BrdU) in_vitro->proliferation in_vivo In Vivo Animal Model (e.g., Partial Hepatectomy) toxicity->in_vivo proliferation->in_vivo treatment_group PHx + Compound X in_vivo->treatment_group control_group PHx + Vehicle in_vivo->control_group assessment Assessment of Regeneration (24, 48, 72 hours) treatment_group->assessment control_group->assessment liver_weight Liver/Body Weight Ratio assessment->liver_weight histology Histology (H&E, Ki-67) assessment->histology serum Serum Analysis (ALT, AST) assessment->serum data_analysis Data Analysis and Statistical Comparison liver_weight->data_analysis histology->data_analysis serum->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

Caption: A generalized workflow for the preclinical assessment of a pro-regenerative compound.

Conclusion

The available scientific literature on this compound and the related product Trofopar indicates a historical interest in their potential hepatoprotective and regenerative effects.[1][2] However, the absence of recent, rigorous, and independently verified studies makes it impossible to directly compare its efficacy and mechanism of action with modern therapeutic strategies.

In contrast, the field of liver regeneration has advanced significantly, with cell-based therapies like MSC and macrophage infusions, and the targeting of specific growth factors and signaling pathways showing considerable promise in preclinical and clinical settings.[3][4][5] These modern approaches are characterized by detailed mechanistic understanding, quantitative assessment of efficacy, and standardized experimental protocols.

For researchers and drug development professionals, the path to validating any potential liver regeneration therapy, including historical compounds like this compound, must involve the rigorous application of modern experimental models and assessment techniques as outlined in this guide. Future investigations should aim to provide clear quantitative data, elucidate the molecular mechanisms of action, and adhere to the standards of evidence-based medicine.

References

Regorafenib in Liver Disease: A Meta-Analysis of Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of Regorafenib in the treatment of advanced hepatocellular carcinoma.

Regorafenib, a multi-kinase inhibitor, has emerged as a significant second-line therapeutic option for patients with hepatocellular carcinoma (HCC) who have progressed on first-line sorafenib treatment. This guide provides a meta-analytical overview of pivotal clinical trial data, a comparison with alternative treatments, detailed experimental protocols, and an exploration of the underlying signaling pathways. The information presented is collated from multiple meta-analyses and the foundational RESORCE trial to offer a comprehensive resource for the scientific community.

Performance Comparison: Regorafenib vs. Alternatives

Regorafenib's efficacy as a second-line treatment for advanced HCC was most robustly demonstrated in the RESORCE (REgorafenib after SORafenib in patients with hepatoCEllular carcinoma) phase III trial.[1][2] A meta-analysis of eight studies, including the RESORCE trial and seven non-randomized studies, involved 809 patients and confirmed its value in this clinical setting.[3]

Efficacy in Second-Line Treatment of HCC

The primary alternative against which regorafenib was tested in its pivotal trial was a placebo, with all patients receiving the best supportive care.[4][5] The results, summarized in the table below, show a statistically significant improvement in key efficacy endpoints for patients treated with regorafenib.

Efficacy EndpointRegorafenibPlaceboHazard Ratio (HR) [95% CI]p-value
Median Overall Survival (OS) 10.6 months7.8 months0.62 [0.50-0.78]<0.001
Median Progression-Free Survival (PFS) 3.1 months1.5 monthsNot explicitly stated, but 54% reduction in risk of progression or death reported<0.001
Disease Control Rate (DCR) 65.2%36.1%Not ApplicableNot Applicable
Objective Response Rate (ORR) 10.1% (pooled from meta-analysis)Not ApplicableNot ApplicableNot Applicable

Data primarily sourced from the RESORCE trial and a meta-analysis of 809 patients.[2][3][6]

A broader meta-analysis comparing various second-line treatments found that while cabozantinib ranked highest for progression-free survival, regorafenib achieved the highest ranking for overall survival benefit compared to placebo, cabozantinib, ramucirumab, and pembrolizumab.[7] Another meta-analysis suggested that regorafenib could significantly prolong overall survival compared to other treatments like cabozantinib, nivolumab, or placebo.[8]

Safety Profile: Focus on Hepatotoxicity

Given the context of liver disease, a key consideration is the drug's own potential for liver toxicity. A meta-analysis of 14 trials with a total of 2,213 subjects specifically investigated regorafenib-induced hepatotoxicity.[9][10] The findings indicate a significantly increased risk of liver-related adverse events compared to placebo.

Hepatotoxicity Endpoint (All Grades)Incidence in Regorafenib-treated PatientsRelative Risk (RR) vs. Control [95% CI]
Bilirubin Elevation 23%3.10 [2.22-4.34]
AST Elevation 32%1.51 [1.13-2.00]
ALT Elevation 27%1.82 [1.25-2.64]
ALP Elevation 31%2.11 [1.01-4.40]
Hepatotoxicity Endpoint (High Grade)Incidence in Regorafenib-treated PatientsRelative Risk (RR) vs. Control [95% CI]
Bilirubin Elevation 5%1.74 [1.09-2.80]
AST Elevation 6%1.79 [1.00-3.22]
ALT Elevation 5%3.07 [1.30-7.22]

Data from a meta-analysis on regorafenib-induced hepatotoxicity.[9][10]

These data underscore the importance of regular liver function monitoring for patients undergoing treatment with regorafenib.[9][10]

Key Experimental Protocols

The methodologies employed in the clinical trials are crucial for interpreting the data. The RESORCE trial serves as the primary example for a robust experimental design in this context.

RESORCE Phase III Trial Protocol
  • Objective : To evaluate the efficacy and safety of regorafenib in patients with HCC who had progressed after sorafenib treatment.[11]

  • Study Design : International, multicenter, randomized (2:1), double-blind, placebo-controlled Phase III trial.[1][11]

  • Patient Population : 573 adult patients with confirmed HCC (BCLC stage B or C), Child-Pugh A liver function, and documented radiological progression on sorafenib.[4][2]

  • Intervention :

    • Treatment Arm : Regorafenib (160 mg, orally, once daily) for weeks 1-3 of a 4-week cycle.[2][5]

    • Control Arm : Placebo administered on the same schedule.[4][5]

    • All patients received best supportive care.[5]

  • Randomization : Stratified by geographic region, ECOG performance status (0 vs 1), alpha-fetoprotein level (<400 vs ≥400 ng/ml), extrahepatic disease, and macrovascular invasion.[5]

  • Primary Endpoint : Overall Survival (OS).[5]

  • Secondary Endpoints : Time to progression (TTP), progression-free survival (PFS), objective tumor response, disease control rate, and safety.[5]

  • Data Analysis : Analysis was conducted according to the randomized groups with the specified stratification factors.[5]

Visualizing the Mechanism of Action

Regorafenib functions as a multi-kinase inhibitor, targeting various signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[12][13]

Regorafenib_Pathway cluster_Angiogenesis Angiogenesis & Stroma cluster_Oncogenesis Oncogenesis cluster_Immunity Tumor Microenvironment VEGFR VEGFR 1-3 TIE2 TIE2 PDGFRb PDGFR-β FGFR FGFR KIT KIT RET RET RAF1 c-RAF/RAF-1 BRAF B-RAF (V600E) CSF1R CSF-1R TAM TAM (M2) CSF1R->TAM differentiation CD8T CD8+ T-cells M1_Polarization M1 Polarization REG Regorafenib REG->VEGFR REG->TIE2 REG->PDGFRb REG->FGFR REG->KIT REG->RET REG->RAF1 REG->BRAF REG->CSF1R REG->CD8T activates REG->M1_Polarization promotes

Caption: Regorafenib's multi-target inhibition mechanism.

The diagram above illustrates the key kinases and pathways inhibited by regorafenib. It blocks receptors involved in angiogenesis such as VEGFR and TIE2, oncogenic kinases like RAF and KIT, and modulates the tumor microenvironment by inhibiting CSF-1R, which in turn affects tumor-associated macrophages (TAMs) and enhances T-cell activity.[12][13]

Experimental_Workflow P1 Patient Screening (HCC with Sorafenib Progression, Child-Pugh A, ECOG 0-1) P2 Stratified Randomization (2:1) P1->P2 P3a Regorafenib Arm (n=379) 160mg/day, 3 wks on / 1 wk off + Best Supportive Care P2->P3a Regorafenib P3b Placebo Arm (n=194) Matching schedule + Best Supportive Care P2->P3b Placebo P4 Treatment until: - Disease Progression - Death - Intolerable Toxicity P3a->P4 P3b->P4 P5 Primary Endpoint Analysis: Overall Survival (OS) P4->P5 P6 Secondary Endpoint Analysis: PFS, TTP, ORR, DCR, Safety P5->P6

Caption: Workflow of the RESORCE Phase III clinical trial.

This workflow diagram outlines the key stages of the RESORCE trial, from patient selection and randomization to treatment administration and endpoint analysis, providing a clear overview of the study's structure.[2][5]

References

A Comparative Analysis of Hepatoprotective Agents: Benchmarking a Natural Compound Against Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the originally requested comparison: Initial research to benchmark the performance of REGOPAR, a natural product, against synthetic hepatoprotective agents revealed a significant lack of publicly available scientific literature, experimental data, and details regarding its composition and mechanism of action. The majority of references date back to the 1980s and lack the detailed abstracts and data necessary for a comprehensive comparison.

To fulfill the objective of this guide—providing a robust comparison between a natural and synthetic hepatoprotective agent for researchers, scientists, and drug development professionals—we have substituted this compound with Silymarin . Silymarin is a well-characterized and extensively studied natural compound derived from the milk thistle plant (Silybum marianum), and it is widely recognized for its hepatoprotective properties.[1][2]

This guide will, therefore, compare the performance of Silymarin against three synthetic hepatoprotective agents: N-acetylcysteine (NAC) , Ursodeoxycholic acid (UDCA) , and Elafibranor (GFT505) . The comparison will be based on their performance in preclinical models of liver injury, primarily the carbon tetrachloride (CCl4)-induced hepatotoxicity model, a standard and widely used model for evaluating hepatoprotective agents.[3][4]

Quantitative Performance Comparison

The following tables summarize the quantitative data on the hepatoprotective effects of Silymarin and the selected synthetic agents in preclinical studies. The data is primarily drawn from studies utilizing the CCl4-induced hepatotoxicity model in rodents.

Table 1: Effects on Liver Enzyme Levels in CCl4-Induced Hepatotoxicity Models

AgentDoseAnimal ModelALT ReductionAST ReductionReference
Silymarin 16 mg/kgMiceSignificant decrease vs. CCl4 groupSignificant decrease vs. CCl4 group[5]
100 mg/kgRabbitsSignificant decrease vs. CCl4 groupSignificant decrease vs. CCl4 group[6]
N-acetylcysteine (NAC) 150 mg/kgRatsSignificant decrease vs. CCl4 groupSignificant decrease vs. CCl4 group[7]
200 mg/kgRatsSignificant decrease vs. CCl4 groupSignificant decrease vs. CCl4 group[4]
Ursodeoxycholic acid (UDCA) 50 mg/kgRatsSignificantly lower than CCl4 groupSignificantly lower than CCl4 group[8][9]
Elafibranor (GFT505) Not specified in CCl4 modelRatsImproved liver dysfunction markersImproved liver dysfunction markers[10][11][12]

Table 2: Effects on Markers of Oxidative Stress in CCl4-Induced Hepatotoxicity Models

AgentDoseAnimal ModelMDA ReductionGSH IncreaseSOD Activity IncreaseReference
Silymarin Not specifiedBroiler chickensLower serum content vs. CCl4 group-Up-regulation of Mn-SOD gene[13][14]
N-acetylcysteine (NAC) 200 mg/kgRatsSignificant decrease vs. CCl4 groupSignificant increase vs. CCl4 groupSignificant increase vs. CCl4 group[4]
Ursodeoxycholic acid (UDCA) 50 mg/kgRats-Significantly higher than CCl4 group-[8][9]
Elafibranor (GFT505) Not specified in CCl4 modelRats---[10][11][12]

Experimental Protocols

The following is a representative experimental protocol for inducing and evaluating hepatotoxicity in a rat model using carbon tetrachloride (CCl4), based on methodologies cited in the reviewed literature.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Rats

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.

2. Induction of Hepatotoxicity:

  • Hepatotoxin: Carbon tetrachloride (CCl4).

  • Vehicle: Olive oil or normal saline.

  • Preparation: CCl4 is typically diluted 1:1 (v/v) with the vehicle.

  • Administration: A single intraperitoneal (i.p.) injection of the CCl4 solution is administered at a dose of 1-4 mL/kg body weight.[7] A common protocol uses a dose of 2.0 mL/kg.[3]

3. Treatment Groups:

  • Control Group: Receives only the vehicle (e.g., olive oil) i.p.

  • CCl4 Group (Toxic Control): Receives the CCl4 solution i.p.

  • Treatment Groups: Receive the CCl4 solution i.p. followed by administration of the hepatoprotective agent (e.g., Silymarin, NAC, UDCA) at a predetermined dose and time course. For example, NAC (150 mg/kg) may be administered 3 and 6 hours after CCl4 injection.[7]

4. Sample Collection and Analysis:

  • Time Point: Animals are typically sacrificed 24 hours after CCl4 administration.[7]

  • Blood Collection: Blood is collected via cardiac puncture for serum separation.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured using standard biochemical assays.

  • Tissue Collection: The liver is excised, weighed, and portions are fixed in 10% formalin for histopathological analysis. Other portions are snap-frozen in liquid nitrogen for analysis of oxidative stress markers.

  • Oxidative Stress Markers: Liver tissue homogenates are used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH) levels.[4]

  • Histopathology: Formalin-fixed liver tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate the extent of hepatocellular necrosis, inflammation, and fatty degeneration.[7]

Signaling Pathways and Mechanisms of Action

The hepatoprotective effects of Silymarin, NAC, UDCA, and Elafibranor are mediated through distinct and sometimes overlapping signaling pathways.

Silymarin: Multi-Targeted Antioxidant and Anti-inflammatory Action

Silymarin exerts its effects through a combination of antioxidant, anti-inflammatory, and anti-fibrotic mechanisms.[2][15] It can directly scavenge free radicals and increase the intracellular levels of glutathione (GSH).[2] A key mechanism is the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[1] Silymarin also modulates the TLR/NF-κB signaling pathway in Kupffer cells, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Silymarin_Pathway Silymarin Silymarin Nrf2 Nrf2 Silymarin->Nrf2 Activates TLR TLR Silymarin->TLR Inhibits ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH, HO-1) ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces NFkB NF-κB TLR->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines Upregulates Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Hepatoprotection Hepatoprotection Oxidative_Stress->Hepatoprotection Inflammation->Hepatoprotection

Caption: Silymarin's dual action on Nrf2 and NF-κB pathways.

N-acetylcysteine (NAC): A Precursor to Glutathione and Antioxidant

NAC's primary hepatoprotective mechanism is its role as a precursor to L-cysteine, which is a limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[4] By replenishing hepatic GSH stores, NAC enhances the detoxification of reactive metabolites and reduces oxidative stress.[4] NAC also has direct antioxidant properties, capable of scavenging free radicals.[16] Some studies suggest that NAC can also activate the Nrf2/HO-1 pathway, further boosting the cellular antioxidant defense system.[17]

NAC_Pathway NAC N-acetylcysteine (NAC) L_cysteine L-cysteine NAC->L_cysteine Provides Nrf2 Nrf2 NAC->Nrf2 Activates ROS Reactive Oxygen Species (ROS) NAC->ROS Directly Scavenges GSH Glutathione (GSH) L_cysteine->GSH Precursor for GSH->ROS Detoxifies HO1 HO-1 Nrf2->HO1 Upregulates Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces ROS->Oxidative_Stress Hepatoprotection Hepatoprotection Oxidative_Stress->Hepatoprotection

Caption: NAC's role in GSH synthesis and antioxidant defense.

Ursodeoxycholic acid (UDCA): A Multifaceted Bile Acid

UDCA is a hydrophilic bile acid that exerts its hepatoprotective effects through various mechanisms. It protects hepatocytes from the cytotoxic effects of more hydrophobic bile acids by shifting the bile acid pool composition.[18] UDCA also stimulates biliary secretion and has anti-apoptotic, anti-inflammatory, and antioxidant properties.[19] Recent studies have shown that UDCA can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes and increased GSH synthesis.[18][19]

UDCA_Pathway UDCA Ursodeoxycholic acid (UDCA) Hydrophobic_BAs Hydrophobic Bile Acids UDCA->Hydrophobic_BAs Displaces Biliary_Secretion Biliary Secretion UDCA->Biliary_Secretion Stimulates Nrf2 Nrf2 UDCA->Nrf2 Activates Apoptosis Apoptosis UDCA->Apoptosis Inhibits Hepatocyte_Injury Hepatocyte Injury Hydrophobic_BAs->Hepatocyte_Injury Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Upregulates Apoptosis->Hepatocyte_Injury Hepatoprotection Hepatoprotection Hepatocyte_Injury->Hepatoprotection

Caption: UDCA's mechanisms of hepatoprotection.

Elafibranor (GFT505): A Dual PPARα/δ Agonist

Elafibranor is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and delta (PPARδ).[20][21] Activation of these nuclear receptors leads to broad metabolic benefits, including increased fatty acid oxidation and reduced triglyceride synthesis in the liver, which alleviates steatosis.[21] Elafibranor also has anti-inflammatory effects by modulating the expression of genes involved in inflammation.[22] Its hepatoprotective effects are attributed to its ability to reduce steatosis, inflammation, and fibrosis.[22]

Elafibranor_Pathway Elafibranor Elafibranor (GFT505) PPARa PPARα Elafibranor->PPARa Activates PPARd PPARδ Elafibranor->PPARd Activates Fatty_Acid_Oxidation Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation Increases Triglyceride_Synthesis Triglyceride Synthesis PPARa->Triglyceride_Synthesis Decreases Inflammation_Genes Inflammation Genes PPARd->Inflammation_Genes Modulates Steatosis Steatosis Fatty_Acid_Oxidation->Steatosis Reduces Triglyceride_Synthesis->Steatosis Inflammation Inflammation Inflammation_Genes->Inflammation Reduces Hepatoprotection Hepatoprotection Steatosis->Hepatoprotection Inflammation->Hepatoprotection

Caption: Elafibranor's mechanism via PPARα/δ activation.

Conclusion

This comparative guide provides a data-driven overview of the hepatoprotective performance of the natural compound Silymarin and the synthetic agents N-acetylcysteine, Ursodeoxycholic acid, and Elafibranor. While all agents demonstrate significant hepatoprotective effects in preclinical models, their mechanisms of action differ. Silymarin and NAC primarily exert their effects through antioxidant and anti-inflammatory pathways, with a strong emphasis on the glutathione and Nrf2 systems. UDCA offers a unique mechanism by modulating the bile acid pool in addition to its antioxidant and anti-inflammatory properties. Elafibranor represents a newer class of drugs that target nuclear receptors to provide broad metabolic and anti-inflammatory benefits.

For researchers and drug development professionals, the choice of a hepatoprotective agent will depend on the specific context of liver injury, the desired therapeutic endpoint, and the targeted molecular pathways. The data and experimental protocols presented in this guide offer a foundation for further investigation and development of novel hepatoprotective strategies.

References

An Assessment of the Reproducibility and Consistency of Research Findings on Regorafenib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of the research findings for the multi-kinase inhibitor Regorafenib (brand name Stivarga). In the absence of direct, published studies explicitly designed to reproduce the seminal findings on Regorafenib, this document assesses the consistency and robustness of its reported mechanism of action and therapeutic efficacy across a range of preclinical and clinical studies. By consolidating data from multiple independent research efforts, this guide aims to offer researchers, scientists, and drug development professionals a clear overview of the established evidence base for Regorafenib, thereby providing an indirect measure of the reproducibility of its core scientific claims.

Mechanism of Action: A Consistent Picture of Multi-Target Inhibition

Across numerous preclinical studies, Regorafenib has been consistently characterized as a potent oral multi-kinase inhibitor.[1][2][3] Its mechanism of action involves the simultaneous blockade of several protein kinases that are crucial for tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment.[2][4] This multi-targeted approach is considered a valuable strategy to overcome the resistance mechanisms that can limit the efficacy of more selective kinase inhibitors.[3]

The primary targets of Regorafenib can be categorized into three main groups:

  • Angiogenic Kinases: Regorafenib demonstrates potent inhibitory activity against vascular endothelial growth factor receptors (VEGFR1-3), which are key mediators of angiogenesis, the formation of new blood vessels essential for tumor growth.[2][5] It also inhibits TIE2, the angiopoietin-1 receptor, further disrupting vessel formation.[1][6]

  • Stromal Kinases: The drug targets platelet-derived growth factor receptors (PDGFR-α and -β) and fibroblast growth factor receptors (FGFR1 and 2), which are involved in the tumor stroma and also contribute to angiogenesis.[2][6]

  • Oncogenic Kinases: Regorafenib blocks key kinases involved in cancer cell proliferation and survival, including KIT, RET, RAF-1, and BRAF.[1][3][6]

More recent research also points to an immunomodulatory role for Regorafenib through the inhibition of CSF1R, a tyrosine kinase receptor involved in macrophage proliferation, suggesting an impact on the tumor's immune microenvironment.[6]

Regorafenib_Mechanism_of_Action cluster_Regorafenib Regorafenib cluster_Pathways Key Cellular Processes cluster_Targets Molecular Targets Regorafenib Regorafenib VEGFRs VEGFR 1-3 Regorafenib->VEGFRs TIE2 TIE2 Regorafenib->TIE2 PDGFRs PDGFR-α/β Regorafenib->PDGFRs FGFRs FGFR 1/2 Regorafenib->FGFRs KIT KIT Regorafenib->KIT RET RET Regorafenib->RET RAF1 RAF-1 Regorafenib->RAF1 BRAF BRAF Regorafenib->BRAF CSF1R CSF1R Regorafenib->CSF1R Angiogenesis Angiogenesis Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis Oncogenesis Oncogenesis Oncogenesis->Tumor Growth & Metastasis Tumor_Microenvironment Tumor_Microenvironment Tumor_Microenvironment->Tumor Growth & Metastasis VEGFRs->Angiogenesis TIE2->Angiogenesis PDGFRs->Angiogenesis PDGFRs->Tumor_Microenvironment FGFRs->Angiogenesis FGFRs->Tumor_Microenvironment KIT->Oncogenesis RET->Oncogenesis RAF1->Oncogenesis BRAF->Oncogenesis CSF1R->Tumor_Microenvironment Xenograft_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Implantation 1. Subcutaneous Implantation of Patient-Derived Tumor Growth 2. Tumor Growth to Predetermined Size Implantation->Growth Randomization 3. Randomization of Mice into Groups Growth->Randomization Dosing_Regorafenib 4a. Oral Gavage: Regorafenib Randomization->Dosing_Regorafenib Dosing_Vehicle 4b. Oral Gavage: Vehicle Control Randomization->Dosing_Vehicle Monitoring 5. Regular Measurement of Tumor Volume & Body Weight Dosing_Regorafenib->Monitoring Dosing_Vehicle->Monitoring Endpoint 6. Study Conclusion at Predefined Endpoint Monitoring->Endpoint Analysis 7. Calculation of Tumor Growth Inhibition & IHC Endpoint->Analysis

References

A Comparative Guide to Treatments for Acetaminophen-Induced Liver Injury: N-acetylcysteine as the Gold Standard

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of N-acetylcysteine, the cornerstone of therapy for acetaminophen-induced liver injury, in the context of a notable absence of comparative data for the historically cited plant extract, REGOPAR, in this indication.

Introduction

Acetaminophen (APAP) overdose is a leading cause of drug-induced acute liver failure worldwide.[1] Its hepatotoxicity is not caused by the drug itself but by its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2] Under normal therapeutic doses, NAPQI is safely detoxified by conjugation with hepatic glutathione (GSH). However, during an overdose, the primary metabolic pathways become saturated, leading to increased NAPQI formation, rapid depletion of GSH stores, and subsequent covalent binding of NAPQI to cellular proteins, especially in mitochondria. This triggers a cascade of events including mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.[1][3]

The universally recognized antidote and standard of care for APAP overdose is N-acetylcysteine (NAC).[2] NAC is highly effective, particularly when administered within 8-10 hours of ingestion, by replenishing hepatic GSH stores and acting as a direct scavenger of NAPQI.[4] This guide provides a detailed examination of the experimental data supporting NAC's efficacy, its mechanism of action, and the protocols used in its study.

In contrast, literature searches for "this compound" reveal its investigation as a plant-based extract in the 1980s for chronic, chemically-induced liver damage in animal models, with no available scientific data or clinical trials evaluating its use in the specific, acute context of acetaminophen-induced liver injury. Therefore, a direct head-to-head comparison with NAC for this indication is not possible based on current scientific evidence. This document will henceforth focus on the established therapeutic, NAC.

Mechanism of Action: N-acetylcysteine (NAC)

NAC's primary protective effects in APAP-induced liver injury are multifaceted and well-documented. It serves two main functions:

  • Glutathione Precursor: NAC provides cysteine, the rate-limiting amino acid for the synthesis of glutathione (GSH).[5] By restoring depleted hepatic GSH levels, it enhances the liver's capacity to safely neutralize the toxic NAPQI metabolite.[2]

  • NAPQI Scavenger: NAC can act as a substitute for GSH, directly binding to and detoxifying NAPQI, thus preventing it from binding to critical cellular proteins.[6]

Additional mechanisms include scavenging reactive oxygen species (ROS) to reduce oxidative stress and improving mitochondrial function and hepatic blood flow.[6][7]

Signaling Pathway of Acetaminophen-Induced Liver Injury and NAC Intervention

The following diagram illustrates the molecular cascade initiated by APAP overdose and the key intervention points for NAC.

APAP_Toxicity_NAC_MOA cluster_0 Hepatocyte cluster_1 Detoxification Pathways APAP Acetaminophen (Overdose) CYP2E1 CYP450 Metabolism (e.g., CYP2E1) APAP->CYP2E1 Oxidation NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation GSH_Depletion GSH Depletion NAPQI->GSH_Depletion Overwhelms Detox Nontoxic Conjugates GSH->Detox Protein_Adducts Mitochondrial Protein Adducts GSH_Depletion->Protein_Adducts Leads to Mito_Dysfunction Mitochondrial Dysfunction & Oxidative Stress (ROS↑) Protein_Adducts->Mito_Dysfunction JNK JNK Activation Mito_Dysfunction->JNK MPT Mitochondrial Permeability Transition (MPT) JNK->MPT Necrosis Hepatocyte Necrosis MPT->Necrosis Releases pro-death factors NAC N-acetylcysteine (NAC) NAC->NAPQI Direct Scavenging Cysteine Provides Cysteine NAC->Cysteine Metabolized to Cysteine->GSH ↑ Synthesis

Caption: Mechanism of APAP toxicity and NAC's dual protective action.

Comparative Efficacy: Quantitative Data Summary

Data from preclinical and clinical studies consistently demonstrate NAC's efficacy in mitigating liver damage. The tables below summarize key findings.

Table 1: Preclinical Data from Animal Models
ParameterAPAP Control GroupAPAP + NAC Treatment GroupSpecies/ModelCitation
Plasma ALT (U/L) at 6h ~8000~2000Mouse (C3HeB/FeJ)[8]
Hepatic GSH (% of normal) ~25%~75%Mouse (C3HeB/FeJ)[8]
Liver Necrosis (%) at 24h ~60%<10%Mouse (BALB/c)[9]
Survival Rate at 48h 40%90%Mouse (BALB/c)[9]

Note: Values are approximated from published data for illustrative purposes.

Table 2: Clinical Trial and Cohort Study Data
OutcomeNAC Treatment (within 8-10h)NAC Treatment (>10h) / PlaceboStudy TypeCitation
Hepatotoxicity (ALT >1000 IU/L) 2% - 9%53% - 58%Clinical Trial / Cohort[10][11]
Mortality (Fulminant Hepatic Failure) 52%80% (Placebo)Clinical Trial[12]
Overall Hepatotoxicity Rate 3.4%18.1% (Overall cohort average)Clinical Trial[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for preclinical and clinical evaluation of NAC.

Preclinical Mouse Model of APAP-Induced Liver Injury

This protocol describes a common method used to induce liver injury in mice and test the efficacy of a therapeutic agent like NAC.

  • Animal Model: Male C57BL/6 or C3HeB/FeJ mice (8-10 weeks old) are used. Animals are fasted overnight (12-15 hours) prior to APAP administration to deplete baseline GSH levels, which sensitizes them to toxicity.[8]

  • APAP Administration: A single dose of acetaminophen (e.g., 300 mg/kg) is administered via intraperitoneal (i.p.) injection.[8]

  • NAC Treatment: N-acetylcysteine is administered at a specified time point post-APAP challenge (e.g., 1.5 hours). Dosing can vary, a representative dose is 1200 mg/kg orally or a lower dose intravenously.[8][14]

  • Sample Collection: At designated time points (e.g., 6, 24, 48 hours), mice are euthanized. Blood is collected via cardiac puncture for serum analysis. The liver is excised for histological analysis and biochemical assays.

  • Biochemical Analysis: Serum is analyzed for alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as primary markers of hepatocellular injury.[14]

  • Histological Analysis: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the extent of centrilobular necrosis.

  • Hepatic Glutathione Measurement: Liver tissue is homogenized, and GSH levels are measured using spectrophotometric assays.

Experimental Workflow Diagram

Preclinical_Workflow cluster_endpoints Endpoint Analysis (e.g., 24h) cluster_analysis Data Analysis start Start: Select Mice (e.g., C57BL/6) fasting Overnight Fasting (12-15 hours) start->fasting grouping Divide into Groups (Control, APAP, APAP+NAC) fasting->grouping apap_dose Administer APAP (i.p.) (e.g., 300 mg/kg) to test groups grouping->apap_dose nac_dose Administer NAC or Vehicle (e.g., at 1.5 hours post-APAP) apap_dose->nac_dose euthanasia Euthanize & Collect Samples nac_dose->euthanasia blood Blood Collection (Cardiac Puncture) euthanasia->blood liver Liver Excision euthanasia->liver serum_analysis Serum ALT/AST Measurement blood->serum_analysis histo_analysis Histology (H&E Staining) liver->histo_analysis gsh_analysis Hepatic GSH Assay liver->gsh_analysis end End: Compare Outcomes serum_analysis->end histo_analysis->end gsh_analysis->end

Caption: A typical experimental workflow for preclinical evaluation.
Clinical Trial Protocol (IV NAC)

Clinical management of APAP overdose is guided by protocols that have been refined through decades of use.

  • Patient Selection: Patients presenting with a history of acute acetaminophen ingestion. Risk is stratified using the Rumack-Matthew nomogram, which plots serum APAP concentration against the time since ingestion.[15]

  • Inclusion Criteria: Serum APAP concentration above the "treatment line" on the nomogram, evidence of liver injury with a history of excessive APAP ingestion, or suspected single ingestion >150 mg/kg if levels are not available within 8 hours.[15]

  • NAC Administration (Standard 21-Hour IV Protocol):

    • Loading Dose: 150 mg/kg of NAC in 200 mL of 5% dextrose, infused over 60 minutes.[6]

    • Second Dose: 50 mg/kg of NAC in 500 mL of 5% dextrose, infused over 4 hours.[6]

    • Third Dose: 100 mg/kg of NAC in 1000 mL of 5% dextrose, infused over the next 16 hours.[6]

  • Monitoring: Liver function tests (ALT, AST), prothrombin time (PT/INR), bilirubin, and creatinine are monitored at baseline and throughout treatment.[2]

  • Criteria for Discontinuation: Treatment is typically continued until serum APAP is undetectable, PT/INR is normalizing (<2.0), transaminases are significantly improving, and the patient is clinically stable.[16]

Conclusion

N-acetylcysteine is a highly effective, life-saving antidote for acetaminophen-induced liver injury. Its efficacy is supported by extensive preclinical and clinical data demonstrating its ability to prevent or significantly reduce hepatotoxicity by replenishing glutathione stores and directly neutralizing the toxic metabolite NAPQI. The protocols for its use are well-established, and its mechanism of action is well-understood. In contrast, there is a clear absence of scientific evidence to support the use of this compound for this specific, acute toxicological emergency. For researchers, scientists, and drug development professionals, NAC remains the undisputed gold standard and the benchmark against which any novel therapeutic must be compared.

References

Safety Operating Guide

Navigating the Disposal of Novel Chemical Compounds: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The disposal of laboratory waste is regulated to prevent environmental contamination and potential harm to public health.[1][2] Improper disposal can lead to the contamination of water supplies and soil.[1] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3]

I. Core Principles of Laboratory Chemical Waste Disposal

The foundational step in any disposal procedure is to determine if the waste is classified as hazardous.[1] This dictates the handling, storage, and final disposal route. The following procedures are designed to ensure safety and regulatory compliance when handling a novel compound like REGOPAR.

II. Quantitative Data Summary for Waste Profile

A crucial part of waste management is the clear documentation of the compound's properties. While specific data for "this compound" is not available, researchers should compile a similar table for any new chemical by consulting its Safety Data Sheet (SDS) or through experimental determination.

ParameterInformationSource (e.g., SDS, Experimental Data)
Chemical Name This compound (example)N/A
CAS Number Not AvailableN/A
Physical Form Solid / Liquid / Semi-solidN/A
pH of Aqueous Solution Value or RangeN/A
Flash Point > 60°C / < 60°CN/A
Toxicity Data (e.g., LD50) Specify oral, dermal, inhalation toxicityN/A
Reactivity Hazards e.g., Water-reactive, explosive, strong oxidizerN/A
Environmental Hazards e.g., Hazardous to the aquatic environmentN/A
UN Number for Transport e.g., UN2811 (for toxic solids)N/A

III. Experimental Protocols: Hazardous Waste Determination

When the hazardous nature of a substance is unknown, a hazardous waste determination must be performed. This typically involves a combination of reviewing available data and, if necessary, analytical testing.

Objective: To determine if a chemical waste exhibits any of the characteristics of hazardous waste as defined by regulatory agencies (e.g., ignitability, corrosivity, reactivity, toxicity).

Methodology:

  • Literature Review:

    • Attempt to locate the Safety Data Sheet (SDS) for the compound from the manufacturer or supplier.

    • Search chemical databases for information on analogous compounds with similar structures or functional groups to infer potential hazards.[4]

  • Characteristic of Ignitability:

    • For liquid waste, determine the flash point using a Pensky-Martens closed-cup tester. A flash point below 60°C (140°F) typically indicates an ignitable hazardous waste.

    • For solid waste, determine if it is capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes and, when ignited, burns so vigorously and persistently that it creates a hazard.

  • Characteristic of Corrosivity:

    • Measure the pH of aqueous waste using a calibrated pH meter. A pH less than or equal to 2 or greater than or equal to 12.5 indicates corrosivity.

    • For non-aqueous waste, assess its ability to corrode steel at a specified rate.

  • Characteristic of Reactivity:

    • Assess the stability of the substance. Determine if it is normally unstable and readily undergoes violent change without detonating.

    • Evaluate if it reacts violently with water, forms potentially explosive mixtures with water, or generates toxic gases, vapors, or fumes when mixed with water.

  • Characteristic of Toxicity:

    • If the compound is suspected of being toxic, the Toxicity Characteristic Leaching Procedure (TCLP) may be required. This analytical test simulates the leaching of the waste in a landfill and measures the concentration of specific toxic contaminants in the leachate.

IV. Standard Operating Procedure for this compound Disposal

The following step-by-step process outlines the recommended procedure for managing this compound waste in a laboratory setting.

Step 1: Segregation and Containerization

  • Segregate this compound waste at the point of generation. Do not mix it with other waste streams such as regular trash, biohazardous waste, or even other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][5]

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and lab coats, in a designated, leak-proof container lined with a heavy-duty plastic bag.[3]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, designated, and compatible hazardous waste container. Ensure the container is resistant to the chemical properties of the solvent and the compound.

  • Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.[4]

Step 2: Labeling and Storage

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Flammable"). Include the accumulation start date.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.

Step 3: Disposal Procedure

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department. They will arrange for the pickup and disposal by a licensed hazardous waste management company.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or solutions containing it be poured down the sanitary sewer.[4]

  • Do Not Dispose in Regular Trash: Do not dispose of solid waste contaminated with this compound in the regular municipal trash.[4]

Step 4: Decontamination

  • Equipment: Decontaminate any laboratory equipment that has come into contact with this compound. This may involve rinsing with an appropriate solvent (the rinseate must also be collected as hazardous waste) followed by a detergent and water wash.

  • Work Surfaces: Decontaminate work surfaces with a suitable cleaning agent. Dispose of all cleaning materials as hazardous waste.[4]

V. Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

G cluster_0 Phase 1: Characterization & Segregation cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Storage & Disposal cluster_3 Final Disposition A Chemical Waste Generated (e.g., this compound) B Consult Safety Data Sheet (SDS) A->B C Is SDS Available? B->C D Perform Hazardous Waste Determination Protocol C->D No E Is Waste Hazardous? C->E Yes D->E F Segregate as Non-Hazardous Waste E->F No G Segregate as Hazardous Waste E->G Yes M Proper Final Disposal (e.g., Incineration, Landfill) F->M H Select Appropriate Waste Container (Solid, Liquid, Sharps) G->H I Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards H->I J Store in Secure Satellite Accumulation Area I->J K Contact Institutional EHS for Pickup J->K L Waste Collected by Licensed Disposal Contractor K->L L->M

Caption: Decision workflow for laboratory chemical waste disposal.

References

Essential Safety and Operational Guide for Handling Regorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Regorafenib, a multikinase inhibitor used in cancer therapy. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk.

Personal Protective Equipment (PPE) and Safety Measures

When handling Regorafenib, a comprehensive approach to personal protection is mandatory to prevent skin contact, inhalation, and ingestion. The required personal protective equipment is detailed below.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile or latex gloves. Double gloving is recommended.[1]
Eye Protection Safety Glasses/GogglesTightly fitting safety goggles with side-shields.[2][3] A face shield may be required where splashing is possible.[4]
Respiratory Protection RespiratorAn N100 respirator should be used if engineering controls are not available or are insufficient.[1] For situations with a risk of exceeding exposure limits, a full-face respirator is advised.[2]
Body Protection Lab Coat/SuitA lab coat, suit, or scrubs should be worn.[1] Impervious clothing is recommended.[2][3]
Foot Protection ShoesClosed-toe shoes are required.[1]
Hazard Identification and Emergency Protocols

Regorafenib is classified as a hazardous substance with the following risk profile:

  • Health Hazards : Harmful if swallowed[4][5], suspected of damaging fertility or the unborn child, and may cause harm to breast-fed children.[5] It can also cause damage to organs through prolonged or repeated exposure.[5]

  • Environmental Hazards : Very toxic to aquatic life with long-lasting effects.[5][6]

First Aid Procedures:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

  • Skin Contact : Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[4][6]

  • Eye Contact : Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[3][6] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4][6]

Operational and Disposal Plans

Handling and Storage:

  • Regorafenib should be handled in a well-ventilated area, preferably within a laboratory hood.

  • Avoid the formation of dust and aerosols.[6]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][4]

  • The substance should be stored in a locked-up area.[6]

Spill Management:

  • In the event of a spill, evacuate the area.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with inert material and collect it in a suitable, closed container for disposal.[4][6]

  • The spill area should be cleaned thoroughly. A sodium hypochlorite solution can be used for decontamination.

Disposal:

  • All waste, including empty containers and contaminated bedding from animal studies, must be treated as hazardous waste.[1]

  • Disposal should be carried out by a licensed service in accordance with local, regional, and national regulations.[5][6]

  • Avoid releasing Regorafenib into the environment.[6]

Experimental Workflow for Handling Regorafenib

The following diagram outlines the procedural steps for the safe handling of Regorafenib in a laboratory setting, from preparation to disposal.

Regorafenib_Handling_Workflow prep Preparation - Don appropriate PPE - Work in a ventilated hood handling Handling & Weighing - Use designated equipment - Avoid dust generation prep->handling experiment Experimental Use - Follow SOPs - Maintain containment handling->experiment spill Spill Response - Evacuate and secure area - Follow spill protocol handling->spill exposure Exposure Event - Follow first aid procedures - Seek medical attention handling->exposure decon Decontamination - Clean work surfaces - Decontaminate equipment experiment->decon experiment->spill experiment->exposure waste Waste Collection - Segregate hazardous waste - Use labeled, sealed containers decon->waste disposal Disposal - Arrange for licensed disposal - Complete waste manifest waste->disposal spill->decon

Caption: Workflow for the safe handling of Regorafenib.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.